Isocostic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZOYHLQNUSAIL-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Occurrence and Isolation of Isocostic Acid: A Technical Guide for Researchers
Introduction: Isocostic Acid, a Sesquiterpenoid of Growing Interest
This compound is a naturally occurring sesquiterpenoid belonging to the eudesmane class of compounds. Characterized by a bicyclic decalin core, this C15 isoprenoid has garnered significant attention within the scientific community for its diverse and promising biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, and insecticidal properties.[1][2][3] For researchers in drug discovery and natural product chemistry, understanding the natural sources and efficient isolation of this compound is a critical first step towards harnessing its therapeutic potential.
This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed protocol for its extraction and purification, and an exploration of its biosynthetic origins. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to work with this valuable bioactive molecule.
Part 1: Natural Sources of this compound
This compound is predominantly found in the plant kingdom, particularly within the Asteraceae (Compositae) family.[1][4] Several species have been identified as rich sources, with concentrations varying based on geographical location, season of harvest, and the specific plant part utilized. The aerial parts, especially the leaves and flowers, are often the most abundant repositories of this compound.[1]
| Plant Species | Family | Plant Part | Reported Abundance of this compound | References |
| Inula viscosa (L.) Aiton (syn. Dittrichia viscosa) | Asteraceae | Fresh Leaves, Aerial Parts | Major component of essential oil (37.4% - 83.9%) | [5][6][7] |
| Sphaeranthus indicus L. | Asteraceae | Leaves | Identified as the primary active mosquitocidal agent | [2] |
| Apalochlamys spectabilis (Labill.) J.H.Willis | Asteraceae | Not specified | Reported to contain this compound | [8][9] |
| Cassinia aculeata (Labill.) R.Br. | Asteraceae | Not specified | Reported to contain this compound | [8] |
| Inula graveolens (L.) Desf. | Asteraceae | Not specified | Contains α- and β-costic acids as major components | [3] |
Part 2: Extraction and Isolation Protocol
The isolation of this compound from its natural sources typically involves a two-stage process: extraction of the essential oil or crude extract, followed by chromatographic purification. The lipophilic nature of this sesquiterpenoid dictates the choice of solvents and techniques.
Stage 1: Essential Oil Extraction via Hydrodistillation
Hydrodistillation is a widely used method for extracting volatile compounds like this compound from plant material.[5] This technique leverages the principle of steam volatility to separate the desired compounds from the non-volatile plant matrix.
Methodology:
-
Preparation of Plant Material: Freshly harvested aerial parts (leaves and flowers) of the source plant (e.g., Inula viscosa) are coarsely chopped to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled. The plant material is placed in a round-bottom flask and fully submerged in distilled water.
-
Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and enters a condenser.
-
Condensation and Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separator. Due to their immiscibility and density difference, the essential oil forms a distinct layer, which can be physically separated from the aqueous phase (hydrosol).
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.
Caption: Workflow for Essential Oil Extraction.
Stage 2: Purification by Silica Gel Column Chromatography
Column chromatography is a robust technique for separating individual compounds from a complex mixture like an essential oil, based on their differential adsorption to a stationary phase.[6]
Methodology:
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) suspended in a non-polar solvent (e.g., hexane), creating the stationary phase.
-
Sample Loading: A concentrated sample of the essential oil, dissolved in a minimal amount of the initial mobile phase, is carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase, a solvent or a mixture of solvents, is passed through the column. A gradient elution is typically employed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest. Fractions with similar TLC profiles are pooled.
-
Isolation and Identification: The solvent from the pooled fractions containing pure this compound is removed under reduced pressure (e.g., using a rotary evaporator). The identity and purity of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[5][6]
Part 3: Biosynthesis of this compound
This compound, as a eudesmane sesquiterpenoid, originates from the terpenoid biosynthesis pathway. The fundamental building blocks for all terpenoids are the five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The biosynthesis can be conceptually divided into two phases: the cyclase phase, which constructs the characteristic carbon skeleton, and the oxidase phase, which introduces functional groups.
-
Formation of Farnesyl Pyrophosphate (FPP): Three five-carbon units (two IPP and one DMAPP) are sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.
-
Cyclase Phase: FPP undergoes a complex, enzyme-mediated cyclization. A specific sesquiterpene synthase catalyzes the ionization of FPP and orchestrates a series of intramolecular additions and rearrangements to form the bicyclic eudesmane carbocation.
-
Oxidase Phase: The eudesmane hydrocarbon backbone is then further modified by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups and can lead to the formation of the carboxylic acid functionality present in this compound.
The precise enzymatic steps and intermediates that lead specifically to this compound are a subject of ongoing research, but the general pathway provides a solid framework for understanding its biogenesis.
Caption: Biosynthetic Pathway of this compound.
Conclusion
This compound represents a compelling natural product for further scientific investigation. Its relatively high abundance in certain plant species, particularly Inula viscosa, coupled with established extraction and purification protocols, makes it an accessible target for researchers. A deeper understanding of its biosynthetic pathway may open avenues for biotechnological production in the future. This guide provides the essential technical knowledge to facilitate the exploration of this compound's chemical and biological properties, paving the way for potential applications in pharmaceuticals and other industries.
References
-
Ben Aissa, M., et al. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 16(4), e1800648. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Assessment on a-isocostic acid involvement in the biological activities of Inula viscosa aerial and roots parts. [Link]
-
Yagoo, A., et al. (2025). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. Toxicon, 253, 108200. [Link]
-
ResearchGate. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis | Request PDF. [Link]
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ResearchGate. (2024). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors | Request PDF. [Link]
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PubMed. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. [Link]
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Ben Jemia, M., et al. (2023). In Vitro Anti-inflammatory Activity of Three Inula Species Essential Oils in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Applied Biochemistry and Biotechnology, 195(8), 5035-5051. [Link]
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ACTA Pharmaceutica Sciencia. (2022). Determination of essential oil compositions as well as phenolic and flavonoid contents of - Inula viscosa L. and Inula graveolens L. from. [Link]
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Chen, D., et al. (2014). Total synthesis of eudesmane terpenes by site-selective C-H oxidations. Nature, 516(7531), 347-352. [Link]
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Introduction: Unveiling Isocostic Acid, a Bioactive Eudesmane Sesquiterpenoid
An In-depth Technical Guide to Isocostic Acid: Structure, Stereochemistry, and Applications
This compound is a naturally occurring sesquiterpenoid characterized by a eudesmane skeleton. As a member of the terpenoid class, it is synthesized from isoprene units and is found in various plant species, most notably Dittrichia viscosa (also known as Inula viscosa), which serves as a renewable, gram-scale source of this compound. This guide provides a comprehensive overview of this compound, focusing on its intricate structure and stereochemistry, methods for its isolation and characterization, and its significant biological activities that position it as a molecule of interest for drug development and other applications.
This document is tailored for researchers, medicinal chemists, and drug development professionals, offering not just data, but a deeper understanding of the causality behind the scientific methodologies used to study this promising natural product.
Physicochemical Properties
A foundational understanding begins with the basic molecular and chemical identifiers of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [1] |
| CAS Number | 69978-82-1 | [1][2] |
| Canonical SMILES | CC1=C2CC(=C)C(=O)O | [1] |
| Classification | Eudesmane Sesquiterpenoid |
Part 1: The Core Directive - Structure and Stereochemistry
The biological activity of a molecule is intrinsically linked to its three-dimensional structure.[3] this compound possesses a rigid bicyclic decalin core with multiple chiral centers, making a thorough understanding of its stereochemistry paramount for any application.
The Eudesmane Framework and Isomers
This compound belongs to the eudesmane group of sesquiterpenoids. Its structure is built upon a decahydronaphthalene ring system. The term "this compound" most commonly refers to α-isocostic acid . However, it is crucial to distinguish it from its isomer, β-isocostic acid , which differs in the position of an endocyclic double bond.[4]
-
α-Isocostic Acid : Features an endocyclic double bond between C4 and C5 of the decalin ring.
-
β-Isocostic Acid : Features an exocyclic double bond at C4 (as C14).[5]
This guide primarily focuses on the more commonly isolated α-isocostic acid, hereafter referred to as this compound.
Absolute Configuration: The R/S Designation
The unambiguous spatial arrangement of atoms at the chiral centers defines the molecule's absolute configuration.[6][7] For this compound, the IUPAC name 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid specifies the stereochemistry at its two key chiral centers.[1]
-
C2 : Possesses the R configuration.
-
C4a : Possesses the R configuration.
This specific stereochemistry is critical for its interaction with biological targets. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these R/S descriptors, providing a universal language to describe the molecule's "handedness".[8]
Caption: General workflow for the extraction and purification of this compound from plant material.
Chemical Synthesis
While natural isolation is efficient, total and semi-synthetic routes are crucial for producing analogues for structure-activity relationship (SAR) studies. This compound serves as a versatile starting material for the synthesis of other known and novel eudesmane acids. For example, it has been used to efficiently synthesize viscic acid and 3-oxo-4-dehydroeudesma-12-oic acid. Enantiospecific synthesis, which creates a specific enantiomer, is a key strategy in medicinal chemistry to ensure the desired biological effect.
[9][10][11]#### 2.3 Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, making it a compelling candidate for further investigation in drug development.
| Activity | Target/Organism | Potency (IC₅₀ / MIC) | Source |
| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Enterococcus faecalis | MIC = 32 µg/mL | ||
| Anti-5-Lipoxygenase | 5-Lipoxygenase Enzyme | IC₅₀ = 59.21 µg/mL | |
| Antityrosinase | Tyrosinase Enzyme | IC₅₀ = 13.82 µg/mL | |
| Mosquitocidal (β-isomer) | Aedes aegypti larvae | LC₅₀ = 1.02 ppm | |
| Culex quinquefasciatus larvae | LC₅₀ = 0.96 ppm | ||
| Cytotoxic/Antifeedant | Leptinotarsa decemlineata | EC₅₀ = 0.5 µg/mL |
-
Anti-inflammatory: Its potent inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, points to significant anti-inflammatory potential. *[12] Dermatological/Cosmeceutical: The strong inhibition of tyrosinase, an enzyme critical for melanin production, suggests applications in treating hyperpigmentation. *[12][13] Infectious Disease: Its antibacterial activity against Gram-positive bacteria like S. aureus and E. faecalis warrants further exploration. *[14] Vector Control: The isomer β-isocostic acid shows high efficacy as a natural mosquitocidal agent, presenting an environmentally friendlier alternative to synthetic insecticides.
[4]### Part 3: Experimental Protocols and Characterization
Trustworthy and reproducible science is built on detailed methodologies. This section outlines the core protocols for the isolation and structural elucidation of this compound.
Protocol: Isolation from Dittrichia viscosa
Causality: This protocol uses a non-polar solvent (hexane) to selectively extract lipophilic compounds like sesquiterpenoids from the dried plant material. Subsequent purification via silica gel chromatography separates compounds based on polarity; a gradient of increasing polarity (hexane to ethyl acetate) is used to first elute non-polar compounds, followed by the more polar this compound.
-
Preparation: Air-dry the aerial parts of D. viscosa in the shade for two weeks. Grind the dried material into a fine powder.
-
Extraction: Macerate 1 kg of the powdered plant material in 5 L of technical grade n-hexane for 48 hours at room temperature. Filter the mixture and repeat the extraction process twice more on the plant residue.
-
Concentration: Combine the hexane extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude oily residue.
-
Chromatography:
-
Pre-absorb the crude extract onto a small amount of silica gel (SiO₂).
-
Load the absorbed extract onto a silica gel column (e.g., 70-230 mesh, 5 cm diameter, 60 cm length) packed in n-hexane.
-
Elute the column using a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).
-
-
Analysis and Collection: Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 8:2 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating).
-
Final Purification: Combine the fractions containing pure this compound (identified by a single spot on TLC) and evaporate the solvent to yield the purified compound as a white solid or pale oil.
Structural Elucidation: A Spectroscopic Approach
The definitive structure of an isolated natural product is confirmed through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and formula. Electron Impact MS (EI-MS) provides characteristic fragmentation patterns that offer clues to the molecule's structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 234, corresponding to the formula C₁₅H₂₂O₂. *[2] Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural elucidation. [15] * ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this compound would include those for the vinyl protons of the acrylic acid moiety, the olefinic proton in the decalin ring, and the methyl groups.
-
¹³C NMR & DEPT-135: Reveals the number of different carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons. For this compound, 15 distinct carbon signals are expected. The DEPT-135 experiment is particularly useful for confirming these assignments.
-
2D NMR (COSY, HMQC/HSQC, HMBC): These experiments are essential to piece the molecular puzzle together. COSY reveals proton-proton couplings (H-C-C-H), while HMQC/HSQC correlates protons directly to the carbons they are attached to. HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of the molecule and confirming the overall carbon skeleton.
-
Representative ¹³C NMR Data (as reported for a derivative) While specific data for this compound can vary slightly with the solvent, published data for derivatives confirms key resonances. For example, in 3-oxo-4-dehydroeudesma-12-oic acid, a derivative of this compound, the acid function carbon appears at δ 172.6 ppm and the ketone at δ 213.3 ppm. In this compound itself, the carboxylic acid carbon would be expected around 170-180 ppm, and the olefinic carbons of the double bonds would appear in the 100-150 ppm range.
This compound stands out as a readily accessible natural product with a well-defined structure and stereochemistry. Its diverse and potent biological activities, particularly its anti-inflammatory, antibacterial, and enzyme-inhibiting properties, make it a valuable lead compound for drug discovery. The ability to isolate it in large quantities from Dittrichia viscosa provides a sustainable platform for semi-synthetic modifications to optimize its activity, selectivity, and pharmacokinetic properties. Future research should focus on elucidating its precise mechanisms of action, conducting further SAR studies to develop more potent analogues, and exploring its efficacy in preclinical disease models. The rich chemistry and promising biology of this compound ensure it will remain a subject of intense scientific interest for years to come.
References
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Ben Jannet, H., et al. (2017). Synthetic modification of this compound isolated from Dittrichia viscosa: Rapid access to new and know eudesmane acids. Moroccan Journal of Chemistry, 5(1), 35-40. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10922464, this compound. PubChem. Retrieved January 14, 2026, from [Link].
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Aissa, I., et al. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 16(5), e1800585. [Link]
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CSIR-North East Institute of Science and Technology (n.d.). Details of this compound. OSADHI. Retrieved January 14, 2026, from [Link].
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Yagoo, A., et al. (2025). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. Toxicon, 253, 108200. [Link]
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Aissa, I., et al. (2019). Figure: 2D structure of this compound (1). ResearchGate. Retrieved January 14, 2026, from [Link].
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Aissa, I., et al. (2019). This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. ResearchGate. Retrieved January 14, 2026, from [Link].
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Zouaghi, N., et al. (2021). Antibacterial Activity and Chemical Composition of Essential Oils of Inula viscosa (L.) Ait. (Asteraceae) from Constantine, Algeria. ResearchGate. Retrieved January 14, 2026, from [Link].
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Biosynthesis pathway of Isocostic acid in plants
An In-depth Technical Guide to the Biosynthesis of Isocostic Acid in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a bioactive eudesmane-type sesquiterpenoid, is a specialized plant metabolite with documented therapeutic potential. Understanding its biosynthetic pathway is paramount for harnessing its production through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive technical overview of the currently understood and hypothesized biosynthetic route to this compound. We will dissect the pathway from the universal C5 precursors to the formation of the central C15 intermediate, farnesyl pyrophosphate (FPP), through the key cyclization and oxidation steps that define the sesquiterpenoid framework. Particular emphasis is placed on the critical enzymatic transformations catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases, which dictate the structural divergence toward the eudesmane skeleton. This document synthesizes current literature to present the core pathway, discusses the regulatory logic, provides detailed experimental protocols for pathway elucidation, and offers insights into future research directions.
Introduction: The World of Sesquiterpenoids
Sesquiterpenoids are a vast and structurally diverse class of C15 natural products derived from the isoprenoid pathway. They play crucial roles in plant defense and signaling and are a rich source of pharmacologically active compounds.[1] Their carbon skeletons, such as germacrane, eudesmane, and guaiane, are formed through complex cyclizations of the linear precursor, farnesyl pyrophosphate (FPP).[2] this compound (also known as γ-costic acid) is a sesquiterpenoid featuring a eudesmane bicyclic core and a carboxylic acid functional group.[3][4] Its biosynthesis represents a fascinating journey of enzymatic precision, transforming a simple acyclic precursor into a complex, stereochemically defined molecule.
The Foundational Pathway: Synthesis of the Central Precursor, Germacrene A Acid
The biosynthesis of most sesquiterpene lactones and related sesquiterpenoids in the Asteraceae family begins with a common, well-characterized pathway that converts FPP into the key intermediate, germacrene A acid (GAA).[5][6]
From FPP to (+)-Germacrene A
The committed step in this pathway is the cyclization of the ubiquitous FPP. This reaction is catalyzed by (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase (STS).[7] GAS directs the folding and cyclization of the farnesyl cation to produce (+)-germacrene A, a ten-membered ring olefin that serves as the foundational skeleton for numerous downstream products.[8]
-
Causality in Experimental Verification: The function of GAS has been unequivocally demonstrated through the heterologous expression of GAS-encoding genes in microbial systems like E. coli or yeast. When provided with FPP, these engineered microbes produce (+)-germacreme A, confirming the enzyme's specific catalytic function.[8]
Multi-step Oxidation to Germacrene A Acid (GAA)
Following cyclization, the isopropenyl side chain of (+)-germacrene A undergoes a three-step oxidation to yield a carboxylic acid. This sequence is critical as the acid functionality is a prerequisite for subsequent lactonization or other modifications.[7]
-
Hydroxylation: The terminal methyl group of the side chain is hydroxylated by (+)-germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase (CYP).[5][6][7] This reaction requires NADPH and molecular oxygen and produces germacra-1(10),4,11(13)-trien-12-ol.[7]
-
Oxidation to Aldehyde: The resulting alcohol is oxidized to an aldehyde, germacra-1(10),4,11(13)-trien-12-al.
-
Oxidation to Carboxylic Acid: A final oxidation step yields germacra-1(10),4,11(13)-trien-12-oic acid (GAA) . The two oxidation steps from alcohol to acid are catalyzed by one or more NADP+-dependent dehydrogenases.[5][7]
GAA stands as a critical branch-point intermediate from which pathways to various sesquiterpenoid classes diverge.[9]
The Divergence Point: From the Germacrane Skeleton to this compound
The pathway from GAA to this compound is not as fully elucidated as the preceding steps. It involves a significant skeletal rearrangement from the 10-membered germacrane ring to the bicyclic 6/6 eudesmane core. While the precise enzymes are yet to be characterized, the biosynthetic logic is inferred from known chemical transformations and related pathways.
Hypothesis: A Eudesmane Synthase-Catalyzed Cyclization
While many eudesmanolides are formed via a germacranolide intermediate like costunolide, the formation of a non-lactone eudesmane like this compound may proceed through a more direct route. It is hypothesized that a specific cyclase, tentatively named a "eudesmane synthase" or a similar terpene cyclase, acts on a germacrene-derived precursor to catalyze the formation of the eudesmane skeleton.
This cyclization likely proceeds via protonation of a double bond in the germacrene ring, initiating a cascade that forms the bicyclic system. The precursor for this step could be (+)-germacrene A itself or a downstream intermediate.
Final Oxidative Tailoring
Once the eudesmane skeleton is formed, subsequent tailoring reactions are required to produce this compound. This would involve the oxidation of a methyl group on the isopropenyl side chain to a carboxylic acid, mirroring the steps catalyzed by GAO and dehydrogenases on the germacrene skeleton. If the cyclization to the eudesmane skeleton occurs after the formation of GAA, the carboxylic acid moiety would already be in place.
The overall proposed pathway is visualized below.
Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate (FPP).
Key Enzyme Families: The Master Architects
Two enzyme superfamilies are the primary drivers of sesquiterpenoid diversity.
-
Sesquiterpene Synthases (STSs): These enzymes, like GAS, catalyze the initial, often complex, cyclization of FPP to form the foundational carbon skeletons. The active site architecture of each STS precisely controls the folding of the flexible FPP substrate and stabilizes carbocationic intermediates to yield a specific cyclic product.
-
Cytochrome P450 Monooxygenases (CYPs): This massive family of heme-thiolate proteins is responsible for the vast majority of oxidative modifications (hydroxylation, epoxidation, etc.) that "decorate" the terpene skeletons.[9] Enzymes like GAO are classic examples. The regio- and stereoselectivity of CYPs are major determinants of the final product's structure and bioactivity. The putative enzymes responsible for the final tailoring steps to form this compound are almost certainly members of this family.
Regulation of the Pathway
The production of specialized metabolites like this compound is tightly regulated at the transcriptional level and is often induced by specific developmental cues or environmental stresses (e.g., herbivory or pathogen attack). The expression of biosynthetic genes, including STSs and CYPs, is controlled by various families of transcription factors (TFs), such as MYB, bHLH, and WRKY, which bind to specific motifs in the promoter regions of these genes. Understanding this regulatory network is key to manipulating flux through the pathway.
Experimental Methodologies for Pathway Elucidation
The identification and characterization of genes in a biosynthetic pathway rely on a combination of transcriptomics, functional genomics, and analytical chemistry.
Protocol 1: Functional Characterization of Candidate Genes in Nicotiana benthamiana
This protocol describes a rapid, transient expression system to test the function of candidate genes (e.g., putative CYPs) identified from transcriptomic data.
Principle: The self-validating nature of this system comes from the co-expression of known upstream pathway genes with the candidate gene. Production of the expected metabolite only when the candidate gene is present provides strong evidence of its function.
Methodology:
-
Vector Construction: Clone the known upstream genes (e.g., GAS, GAO) and the candidate CYP gene into plant expression vectors.
-
Agrobacterium Preparation: Transform the expression vectors into Agrobacterium tumefaciens strains. Grow liquid cultures of each strain to an OD600 of ~0.8-1.0.
-
Infiltration: Mix equal volumes of the Agrobacterium cultures carrying the upstream genes and the candidate gene. Infiltrate the mixture into the leaves of 4-week-old N. benthamiana plants using a needleless syringe. Include a control infiltration that lacks the candidate gene.
-
Incubation: Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.
-
Metabolite Extraction: Harvest the infiltrated leaf patches. Flash-freeze in liquid nitrogen and grind to a fine powder. Extract metabolites with an appropriate organic solvent (e.g., ethyl acetate), spiked with an internal standard.
-
LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product. Compare the metabolite profile of the full pathway infiltration to the control.
Caption: Workflow for functional gene characterization using transient expression.
Protocol 2: Extraction and Quantification of this compound via HPLC
Principle: This protocol provides a robust method for quantifying this compound in plant tissues, essential for evaluating genetic modifications or elicitor treatments. Accuracy is ensured by using a certified standard and an internal control.
Methodology:
-
Sample Preparation: Collect and lyophilize plant tissue (e.g., roots, leaves). Grind the dried tissue to a homogenous fine powder.
-
Extraction: Accurately weigh ~100 mg of powdered tissue into a 2 mL tube. Add 1.5 mL of methanol (or another suitable solvent). Vortex vigorously for 1 minute.
-
Sonication: Sonicate the mixture in a water bath for 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the solid debris.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantification: Create a standard curve using a certified standard of this compound. Calculate the concentration in the samples based on the peak area relative to the standard curve.
-
Data Summary
While kinetic data for the specific, uncharacterized enzymes leading to this compound are unavailable, data for the well-studied upstream enzymes provide a baseline for expected catalytic efficiencies.
| Enzyme | Organism (Example) | Substrate | Product | Km (µM) | Reference |
| (+)-Germacrene A Synthase | Cichorium intybus | FPP | (+)-Germacrene A | ~5 | [8] |
| (+)-Germacrene A Oxidase | Lactuca sativa | (+)-Germacrene A | Germacrene A Acid | N/A | [6] |
Conclusion and Future Outlook
The biosynthetic pathway to this compound begins with the well-defined conversion of FPP to the central intermediate, germacrene A acid. From this point, the pathway diverges towards the eudesmane skeleton through a series of putative cyclization and tailoring reactions that are yet to be enzymatically characterized. The logical next steps for the research community are clear:
-
Gene Discovery: Employing comparative transcriptomics and gene co-expression network analysis in this compound-producing plants to identify the specific CYPs and other enzymes responsible for the conversion of the germacrane skeleton to the final product.
-
Enzymatic Characterization: Functionally validating these candidate genes using the heterologous expression systems described herein to definitively map the remainder of the pathway.
-
Metabolic Engineering: Once the full pathway is known, co-expressing the complete set of biosynthetic genes in a robust microbial chassis like Saccharomyces cerevisiae could enable sustainable, industrial-scale production of this compound for pharmaceutical development.
Elucidating the complete pathway will not only satisfy academic curiosity but will also unlock the potential to produce this valuable compound on demand, paving the way for advanced clinical and agricultural applications.
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to Isocostic Acid: From Natural Source to Bioactive Potential
Abstract
This compound, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its diverse biological activities and its utility as a versatile synthetic precursor. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, natural sources and isolation methods, synthetic applications, and a detailed exploration of its biological activities, including antibacterial, antityrosinase, and anti-inflammatory properties. This document aims to be a definitive resource, integrating established protocols and key data to facilitate further research and application of this promising bioactive compound.
Introduction to this compound
This compound (CAS No. 69978-82-1) is a sesquiterpene acid belonging to the eudesmane class of bicyclic sesquiterpenoids. It is abundantly found in certain plant species, most notably Dittrichia viscosa (also known as Inula viscosa), a resilient plant widespread in the Mediterranean region. This natural product has emerged as a compound of interest due to its significant biological activities and its role as a chiral starting material for the synthesis of other complex molecules. Its ready availability in gram-scale from a renewable source makes it an attractive subject for phytochemical and pharmacological research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in research and development.
| Property | Value | Source |
| CAS Number | 69978-82-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₂₂O₂ | [2][4] |
| Molecular Weight | 234.33 g/mol | [4][5] |
| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [4] |
| Synonyms | γ-Costic acid, 2-((2R,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)acrylic Acid | [4][5][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Natural Source and Isolation
This compound is predominantly isolated from the aerial parts of Dittrichia viscosa. This plant is considered an important renewable source, allowing for the isolation of the compound in large quantities.
Protocol for Isolation of this compound from Dittrichia viscosa
This protocol is a generalized procedure based on common phytochemical extraction techniques.
-
Harvesting and Preparation: The aerial parts of Dittrichia viscosa are collected and air-dried in a well-ventilated area, protected from direct sunlight. The dried plant material is then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as acetone or hexane, often using a Soxhlet apparatus for exhaustive extraction.[1][8]
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Chromatographic Purification: The concentrated extract is then subjected to column chromatography over silica gel.[1][9]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: The fractions rich in this compound are pooled, concentrated, and the compound is purified by recrystallization to yield pure this compound.
Synthetic Applications
This compound serves as a valuable and cost-effective starting material for the semi-synthesis of various eudesmane derivatives, some of which are rare natural products.
Workflow for the Synthesis of Eudesmane Derivatives from this compound
Caption: Synthetic pathways from this compound.
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of promising biological activities, making it a candidate for further investigation in drug discovery.
Summary of Biological Activities
| Activity | Target/Assay | Results | Source |
| Antibacterial | Staphylococcus aureus ATCC 25923 | MIC = 32 µg/mL | [1][9][10] |
| Enterococcus faecalis ATCC 29212 | MIC = 32 µg/mL | [1][9][10] | |
| Antityrosinase | Mushroom Tyrosinase | IC₅₀ = 13.82 ± 0.87 µg/mL | [1][9][10] |
| Anti-5-lipoxygenase | 5-Lipoxygenase Enzyme | IC₅₀ = 59.21 ± 0.85 µg/mL | [1][9][10] |
| Antifeedant/Cytotoxic | Leptinotarsa decemlineata | EC₅₀ = 0.5 µg/mL | [7] |
| Mosquitocidal (β-Isocostic acid) | Aedes aegypti (larvae) | LC₅₀ = 1.02 ppm | [8] |
| Culex quinquefasciatus (larvae) | LC₅₀ = 0.96 ppm | [8] |
Potential Therapeutic Pathways
Caption: Bio-activity of this compound.
Analytical Characterization
Accurate identification and quantification of this compound are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.
Protocol for GC-MS Analysis
-
Sample Preparation: A dilute solution of the isolated compound or essential oil is prepared in a suitable volatile solvent (e.g., ethyl acetate).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: The resulting mass spectrum of the peak corresponding to this compound is compared with reference spectra from databases (e.g., NIST, Wiley) for identification. Retention indices are also used for confirmation.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[1][9] Key chemical shifts in ¹³C NMR include a signal for the carboxylic acid carbon at approximately δ 172.6 ppm and signals for the double bond carbons.
Conclusion
This compound stands out as a natural product with significant potential. Its ready availability, coupled with a wide range of biological activities, makes it a compelling candidate for further research in pharmacology and medicinal chemistry. Furthermore, its utility as a synthetic building block opens up avenues for the creation of novel compounds with potentially enhanced therapeutic properties. This guide has provided a comprehensive overview of the current knowledge on this compound, aiming to serve as a valuable resource for the scientific community.
References
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Isocostic Acid: A Sesquiterpenoid with Diverse Therapeutic Potential
An In-depth Technical Guide to the Biological Activities of Isocostic Acid for Researchers, Scientists, and Drug Development Professionals
This compound, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest within the scientific community.[1][2] This guide provides a comprehensive overview of its biological activities, offering insights into its therapeutic potential for researchers, scientists, and professionals in drug development.
Chemical Profile and Natural Occurrences
This compound, with the molecular formula C₁₅H₂₂O₂, is a member of the terpenoid family.[1][2] It is primarily found in various plant species, notably Inula viscosa (also known as Dittrichia viscosa), Apalochlamys spectabilis, and Cassinia aculeata.[1] The compound has also been identified in Sphaeranthus indicus.[3] Its chemical structure, characterized by a bicyclic eudesmane skeleton, is the basis for its diverse biological functions.[1][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [1] |
| CAS Number | 69978-82-1 | [1] |
Antimicrobial Activity
This compound has demonstrated noteworthy antibacterial properties against a range of pathogenic bacteria.
The precise antimicrobial mechanism of this compound is not fully elucidated but is thought to involve the disruption of bacterial cell membranes and interference with essential enzymatic processes. Its lipophilic nature likely facilitates its interaction with the lipid bilayers of bacterial membranes, leading to increased permeability and subsequent cell death.
Studies have shown that this compound exhibits significant inhibitory effects against Gram-positive bacteria.[5][6] Specifically, it has been reported to be active against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL for both strains.[5][6]
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Source |
| Staphylococcus aureus ATCC 25923 | 32 | [5][6] |
| Enterococcus faecalis ATCC 29212 | 32 | [5][6] |
The MIC of this compound against bacterial strains can be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC Determination.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.
The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade. It has been shown to be a strong inhibitor of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.[5][6][7]
Caption: Inhibition of the 5-LOX Pathway by this compound.
In vitro assays have quantified the inhibitory effect of this compound on 5-lipoxygenase, revealing an IC₅₀ value of 59.21 ± 0.85 μg/mL.[5][6] This indicates a significant potential for modulating inflammatory responses.
Table 3: Anti-inflammatory Activity of this compound
| Target Enzyme | IC₅₀ (μg/mL) | Source |
| 5-Lipoxygenase | 59.21 ± 0.85 | [5][6] |
The inhibitory activity of this compound against 5-LOX can be assessed using a spectrophotometric method.
-
Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase enzyme and a solution of the substrate, linoleic acid.
-
Incubation with this compound: Pre-incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement of Product Formation: Monitor the formation of the product, hydroperoxylinoleic acid, by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Insecticidal and Antifeedant Activity
This compound has also been recognized for its potent insecticidal and antifeedant properties, particularly against agricultural pests.
The insecticidal and antifeedant effects of this compound are likely due to its ability to disrupt insect physiology and behavior. It may act as a neurotoxin or interfere with digestive processes, leading to reduced feeding and increased mortality.
Studies have demonstrated the efficacy of this compound against the Colorado potato beetle (Leptinotarsa decemlineata), with an EC₅₀ of 0.5 μg/mL for both antifeedant and cytotoxic effects.[2] Furthermore, β-isocostic acid has shown significant mosquitocidal activity against Aedes aegypti and Culex quinquefasciatus, with LC₅₀ values for larvae at 1.02 ppm and 0.96 ppm, respectively.[3]
Table 4: Insecticidal and Antifeedant Activity of this compound
| Pest Species | Activity | EC₅₀ / LC₅₀ | Source |
| Leptinotarsa decemlineata | Antifeedant & Cytotoxic | 0.5 μg/mL | [2] |
| Aedes aegypti (larvae) | Larvicidal | 1.02 ppm | [3] |
| Culex quinquefasciatus (larvae) | Larvicidal | 0.96 ppm | [3] |
Antityrosinase Activity
This compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. This suggests its potential application in cosmetics and for treating hyperpigmentation disorders.
This compound's antityrosinase activity is likely due to its ability to chelate copper ions within the active site of the enzyme, thereby inhibiting its catalytic function. Molecular docking studies can further elucidate the specific binding interactions.
This compound has demonstrated strong antityrosinase activity with an IC₅₀ value of 13.82 ± 0.87 μg/mL.[5][6]
Table 5: Antityrosinase Activity of this compound
| Target Enzyme | IC₅₀ (μg/mL) | Source |
| Tyrosinase | 13.82 ± 0.87 | [5][6] |
Anticancer Potential
While research into the anticancer properties of this compound is still in its early stages, preliminary findings suggest potential cytotoxic effects against certain cancer cell lines. Further investigation is warranted to explore its efficacy and mechanism of action in oncology.
Conclusion and Future Directions
This compound is a versatile natural compound with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, insecticidal, and antityrosinase effects. Its potent inhibitory actions on key enzymes make it a promising candidate for the development of new therapeutic agents and other valuable products. Future research should focus on elucidating the detailed molecular mechanisms underlying its various activities, conducting in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies.
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An In-depth Technical Guide to Isocostic Acid: From Discovery to Therapeutic Potential
Foreword: Unveiling the Potential of a Eudesmane Sesquiterpenoid
In the vast and intricate world of natural products, sesquiterpenoids stand out for their structural diversity and profound biological activities. Among these, the eudesmane class of bicyclic sesquiterpenoids has garnered significant attention for its therapeutic promise. This guide delves into the discovery, history, and scientific intricacies of a notable member of this class: Isocostic acid. Our journey will traverse its initial isolation from the botanical kingdom to the elucidation of its chemical architecture, biosynthetic origins, and promising pharmacological properties. This document is crafted for researchers, scientists, and drug development professionals, offering not just a compilation of facts, but a deeper understanding of the scientific rationale behind the experimental methodologies and the mechanistic basis of its biological functions.
The Genesis of this compound: A Historical Perspective
The story of this compound is intertwined with the broader exploration of the phytochemical landscape of the Asteraceae family, a rich reservoir of bioactive sesquiterpenoids. While a single definitive "discovery" paper for this compound is not readily apparent, its characterization emerged from the pioneering work of phytochemists in the late 1970s and 1980s.
Seminal studies by Bohlmann and his collaborators on the chemical constituents of the genus Eupatorium were instrumental in isolating and identifying a plethora of sesquiterpene lactones and related compounds. Their meticulous work, often published in the journal Phytochemistry, laid the groundwork for understanding the chemical diversity within this plant genus. Similarly, the research group of Ulubelen investigated the rich chemical makeup of Inula viscosa (now known as Dittrichia viscosa), another member of the Asteraceae family. Their 1987 publication in Phytochemistry detailed the isolation of several sesquiterpene acids from this plant, contributing significantly to the knowledge of eudesmane-type compounds.[1]
These early investigations, driven by the quest to uncover novel natural products, led to the isolation and structural elucidation of this compound, often alongside its isomers and related eudesmane derivatives. The name "this compound" itself suggests its isomeric relationship with costic acid, another well-known eudesmane sesquiterpenoid.
Physicochemical Characteristics and Structural Elucidation
This compound is a sesquiterpenoid carboxylic acid with the molecular formula C₁₅H₂₂O₂ and a molecular weight of approximately 234.33 g/mol .[2] Its chemical structure is characterized by a bicyclic eudesmane core.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem[2] |
| Molecular Weight | 234.33 g/mol | PubChem[2] |
| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | PubChem[2] |
| Synonyms | γ-Costic acid, β-Isocostic acid | Various |
| CAS Number | 69978-82-1 | PubChem[2] |
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[3][4] These methods allowed for the precise determination of the connectivity of atoms and the stereochemistry of the molecule.
Natural Occurrence and Biosynthesis
This compound is a secondary metabolite found predominantly in plants of the Asteraceae family. Its natural sources include:
-
Inula viscosa (Dittrichia viscosa): A perennial plant native to the Mediterranean region, it is a significant source of this compound.[1][4]
-
Eupatorium species : Various species within this genus have been reported to contain this compound and its derivatives.
-
Sphaeranthus indicus : This medicinal plant, found in Southeast Asia and India, has been identified as a source of β-Isocostic acid.[5]
-
Apalochlamys spectabilis and Cassinia aculeata : These Australian native plants are also known to produce this compound.[2]
-
Aucklandia lappa : The roots of this plant are another reported source.
Biosynthetic Pathway
As a eudesmane-type sesquiterpenoid, the biosynthesis of this compound originates from the mevalonate pathway, leading to the formation of the universal C₅ isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
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A Technical Guide to Isocostic Acid Derivatives in Nature: From Source to Bioactivity
Abstract Isocostic acid, a prominent member of the eudesmane class of sesquiterpenoids, and its naturally occurring derivatives represent a compelling area of research for drug discovery and development. These C15 terpenoids, built from three isoprene units, are widely distributed in the plant kingdom, particularly within the Asteraceae family, and exhibit a remarkable spectrum of biological activities.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound derivatives found in nature. It covers their primary botanical sources, biosynthetic origins, and diverse chemical structures. Furthermore, this document details established methodologies for their extraction, isolation, and structural elucidation, and synthesizes the current understanding of their pharmacological potential, including anti-inflammatory, antimicrobial, cytotoxic, and insecticidal properties. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a comprehensive resource for advancing the scientific investigation of these promising natural products.
Introduction: The Eudesmane Scaffold and this compound
Sesquiterpenoids are a vast class of natural products characterized by a 15-carbon skeleton. Among the more than 200 distinct sesquiterpenoid skeletons, the bicyclic eudesmane framework is a recurring motif in numerous bioactive molecules isolated from higher plants.[2] this compound is a representative eudesmane sesquiterpenoid that serves as a key precursor and structural foundation for a variety of derivatives. Its chemical structure, featuring a decalin ring system and an acrylic acid moiety, provides a versatile scaffold for extensive chemical modification through natural biosynthetic processes. These modifications give rise to a rich diversity of compounds, including isomers like α- and β-isocostic acid, as well as hydroxylated and lactonized forms, each with potentially unique biological profiles.[3][4][5] The significant pharmacological activities reported for these compounds, ranging from anti-inflammatory to mosquitocidal effects, underscore their importance as lead structures in medicinal chemistry.[4][6][7][8]
Natural Distribution and Botanical Sources
This compound and its derivatives are predominantly found in the plant kingdom, with the Asteraceae (Compositae) family being the most prolific source.[1][2] This vast family includes many species of medicinal and aromatic plants from which these compounds have been isolated.
Key botanical sources include:
-
Inula viscosa (now Dittrichia viscosa) : The essential oil from the leaves of this Mediterranean plant is exceptionally rich in this compound, which can constitute up to 83.9% of the oil's total composition.[8][9] This makes it a primary source for the direct isolation of the parent compound.
-
Sphaeranthus indicus : The leaves of this plant have been identified as a source of β-isocostic acid, which has demonstrated potent mosquitocidal activity.[4]
-
Salvia plebeia : The aerial parts of this plant contain eudesmane-type sesquiterpenoid lactones, which are structurally related to this compound and exhibit significant anti-inflammatory properties.[3]
-
Chrysanthemum Genus : Various species within this genus are known to produce a range of eudesmane-type sesquiterpenoids, contributing to their traditional use in treating inflammatory conditions.[6]
-
Apalochlamys spectabilis and Cassinia aculeata : this compound has also been reported in these species.[10]
The concentration of these compounds can vary significantly based on the plant part (leaves, flowers, or roots), geographical location, and harvest time.[9]
Biosynthesis of the Eudesmane Skeleton
The carbon skeleton of all sesquiterpenoids, including this compound, originates from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two IPP units with one DMAPP unit yields the C15 intermediate, farnesyl pyrophosphate (FPP) .
The crucial step in forming the eudesmane scaffold is the enzyme-mediated cyclization of FPP. This process is initiated by the ionization of FPP to form a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements. While the precise enzymatic steps can vary between species, the generally accepted pathway involves the formation of a germacrenyl cation intermediate, which subsequently cyclizes to form the bicyclic eudesmane cation. This cation is then quenched and further oxidized to produce this compound and its various derivatives.
Methodologies for Study: From Plant to Pure Compound
The successful investigation of this compound derivatives relies on a systematic workflow encompassing extraction, isolation, and structural analysis. The choice of methodology is critical and is dictated by the chemical properties of the target compounds and the nature of the source material.
Step-by-Step Experimental Workflow
A typical protocol for isolating this compound from a plant matrix like Inula viscosa is outlined below. This multi-step approach ensures the efficient separation of the target analyte from a complex mixture of phytochemicals.
Protocol: Isolation of this compound
-
Material Preparation:
-
Collect fresh plant material (e.g., leaves of I. viscosa).
-
Thoroughly wash with distilled water to remove debris.
-
Air-dry the material in a shaded, well-ventilated area or use a lyophilizer to prevent degradation of volatile components.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
-
-
Extraction:
-
Choice of Method: For essential oils rich in sesquiterpenoids, hydrodistillation is highly effective.[8] Alternatively, for broader polarity ranges, solvent extraction is used.
-
Solvent Extraction: Macerate the powdered plant material in a nonpolar solvent (e.g., hexane or diethyl ether) for 24-48 hours with intermittent shaking. This preferentially extracts lipids, waxes, and less polar terpenoids.[11]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.
-
-
Fractionation and Isolation:
-
Rationale: The crude extract is a complex mixture. Column chromatography is the standard technique for separating compounds based on their polarity.
-
Procedure:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a larger silica gel column packed in a nonpolar solvent (e.g., hexane).
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing the target compound.[12] Fractions with similar TLC profiles are pooled.
-
-
-
Purification:
Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is a self-validating process where data from multiple spectroscopic techniques are integrated.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) provides the exact mass of the molecule, which is used to determine its elemental formula (e.g., C15H22O2 for this compound).[10] Fragmentation patterns in MS/MS can offer clues about the compound's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR & DEPT: Reveals the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.[5][8]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing for the complete assembly of the carbon skeleton.[9] The final, unambiguous structure is confirmed when all spectroscopic data are in agreement.[14][15]
-
Biological Activities and Pharmacological Potential
This compound and its derivatives exhibit a wide array of pharmacological activities, making them attractive candidates for drug development.
| Compound/Derivative Class | Biological Activity | Assay/Model | Quantitative Data (IC₅₀/MIC) | Reference |
| This compound | Antibacterial | Staphylococcus aureus, Enterococcus faecalis | MIC = 32 µg/mL | [8][16] |
| Anti-Tyrosinase | Mushroom Tyrosinase Inhibition | IC₅₀ = 13.82 µg/mL | [8][16] | |
| Anti-5-Lipoxygenase | 5-Lipoxygenase Inhibition | IC₅₀ = 59.21 µg/mL | [8][16] | |
| β-Isocostic Acid | Mosquitocidal (Larvicidal) | Aedes aegypti, Culex quinquefasciatus | LC₅₀ = 1.02 ppm, 0.96 ppm | [4] |
| Mosquitocidal (Pupicidal) | Aedes aegypti, Culex quinquefasciatus | LC₅₀ = 1.20 ppm, 1.14 ppm | [4] | |
| Eudesmane Lactones (epi-eudebeiolide C) | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC₅₀ = 17.9 µM | [3] |
| 1,10-seco-Eudesmanes (Compound 15 ) | Anti-neuroinflammatory | Inhibition of iNOS and COX-2 expression | Submicromolar level | [7] |
Anti-inflammatory and Anti-neuroinflammatory Activity
A significant body of research points to the anti-inflammatory potential of eudesmane sesquiterpenoids.[3][6] The mechanism often involves the modulation of key inflammatory pathways. For instance, certain eudesmane lactones isolated from Salvia plebeia inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[3] This effect was attributed to the blockade of Nuclear Factor-kappa B (NF-κB) activation by preventing the phosphorylation of its inhibitor, IκB.[3] Similarly, semi-synthetic 1,10-seco-eudesmane derivatives have been shown to be potent anti-neuroinflammatory agents by suppressing the TLR4/NF-κB/MAPK signaling pathways.[7]
Antimicrobial and Enzyme Inhibition Activities
This compound itself has demonstrated moderate antibacterial activity against Gram-positive bacteria like S. aureus and E. faecalis.[8] Its ability to inhibit enzymes is also notable. It acts as a potent inhibitor of mushroom tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics for hyperpigmentation.[8][16] Furthermore, its inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, aligns with its anti-inflammatory profile.[8][16]
Insecticidal Properties
Recent studies have highlighted the potential of this compound derivatives in pest management. Specifically, β-isocostic acid isolated from Sphaeranthus indicus showed remarkable efficacy against the mosquito vectors Aedes aegypti and Culex quinquefasciatus.[4] Its potent larvicidal and pupicidal activity, with LC₅₀ values at the parts-per-million level, suggests it could be a valuable lead for developing new, natural-based mosquitocides as an alternative to synthetic insecticides.[4]
Conclusion and Future Perspectives
This compound and its naturally occurring derivatives are a structurally diverse and biologically significant class of eudesmane sesquiterpenoids. Their widespread presence in the Asteraceae family provides ample opportunity for discovery and isolation. The array of demonstrated biological activities—including anti-inflammatory, antimicrobial, enzyme inhibitory, and mosquitocidal effects—validates their role as valuable lead compounds in drug discovery and agrochemical development.
Future research should focus on several key areas:
-
Bio-guided Isolation: Expanding the screening of plant species, guided by bioassays, to discover novel derivatives with enhanced potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Utilizing semi-synthesis and chemical modification of the this compound scaffold to probe the structural requirements for specific biological activities and to optimize lead compounds.
-
Mechanistic Elucidation: Moving beyond phenotypic screening to perform in-depth molecular studies to fully understand how these compounds interact with their biological targets.
-
Biotechnological Production: Exploring metabolic engineering in microbial hosts to create sustainable and scalable production platforms for high-value derivatives, overcoming the limitations of natural abundance.[17][18]
By integrating natural product chemistry, pharmacology, and biotechnology, the full therapeutic and commercial potential of this compound derivatives can be realized.
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Céspedes-Acuña, C. L., et al. (2006). Eudesmane sesquiterpenoids from the Asteraceae family. Natural Product Reports, 23(5), 699-734. [Link]
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Zhao, J., et al. (2017). Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids From Salvia Plebeia. Journal of Natural Products, 80(11), 2946-2954. [Link]
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ResearchGate. (n.d.). Eudesmane Sesquiterpenoids from the Asteraceae Family | Request PDF. Retrieved January 14, 2026, from [Link]
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Yuan, X., et al. (2020). Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus. Molecules, 25(9), 2191. [Link]
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Li, Y., et al. (2021). 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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ResearchGate. (n.d.). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis | Request PDF. Retrieved January 14, 2026, from [Link]
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Aissa, I., et al. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 16(4), e1800648. [Link]
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Yagoo, A. A., et al. (2025). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. Toxicon, 253, 108200. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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Gavilanez-Endara, F. E., et al. (2023). Methods for extracting and isolating aristolochic acid from natural matrices. Revista de la Sociedad Entomológica Argentina, 12(2), e051. [Link]
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Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. In Natural Products Isolation. Humana Press. [Link]
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Venus, J. (2016). Biotechnological Production of Organic Acids from Renewable Resources. Advances in Biochemical Engineering/Biotechnology, 166, 335-358. [Link]
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Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421–8430. [Link]
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Karlson, P. (1967). Structural Elucidation of Natural Products. Pure and Applied Chemistry, 14(1), 1-12. [Link]
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Spectroscopic Data of Isocostic Acid: A Comprehensive Technical Guide for Researchers
Introduction: The Significance of Isocostic Acid in Drug Discovery and Natural Product Chemistry
This compound, a naturally occurring sesquiterpenoid of the eudesmane class, has garnered significant attention within the scientific community.[1][2] Found predominantly in plants of the Asteraceae family, such as Inula viscosa, this bioactive compound presents a compelling scaffold for drug development and serves as a valuable chiral building block in synthetic chemistry.[3][4][5] The precise elucidation of its chemical structure is paramount for understanding its biological activity and for its synthesis and modification. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this compound.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also insights into the experimental considerations and the interpretation of the spectral features that define this important natural product.
Chemical Structure of this compound
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of this compound. The structure, with the standard numbering for eudesmane sesquiterpenoids, is presented below.
Caption: 2D Chemical Structure of this compound (Eudesmane Numbering).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure and stereochemistry.
Experimental Protocol: NMR Data Acquisition
The following is a representative protocol for acquiring high-quality NMR data for this compound, based on methodologies reported in the literature.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
4. 2D NMR Spectroscopy (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting spin systems.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound provides a count of the unique carbon environments in the molecule. The complete assignment, as reported for the first time by Paternostro et al. (2007), is a critical reference for its identification.[1][2]
| Carbon No. | Chemical Shift (δ) in ppm | Multiplicity (from DEPT) |
| 1 | 36.5 | CH₂ |
| 2 | 28.1 | CH₂ |
| 3 | 38.2 | CH₂ |
| 4 | 129.9 | C |
| 5 | 139.8 | C |
| 6 | 23.9 | CH₂ |
| 7 | 41.3 | CH |
| 8 | 22.7 | CH₂ |
| 9 | 38.8 | CH₂ |
| 10 | 37.1 | C |
| 11 | 146.9 | C |
| 12 | 172.3 | C (C=O) |
| 13 | 123.4 | CH₂ |
| 14 | 24.1 | CH₃ |
| 15 | 18.2 | CH₃ |
| Data obtained in CDCl₃ at 62.7 MHz.[1][2] |
Interpretation of ¹³C NMR Data: The spectrum clearly shows 15 distinct carbon signals, consistent with the molecular formula C₁₅H₂₂O₂. Key signals include the carbonyl carbon of the carboxylic acid at δ 172.3 ppm, and the four olefinic carbons at δ 129.9, 139.8, 146.9, and 123.4 ppm, corresponding to the two double bonds in the structure. The presence of two methyl groups, seven methylene groups, one methine group, and four quaternary carbons is confirmed by DEPT experiments and is in full agreement with the proposed structure.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number and chemical environment of the protons in this compound. While a complete, tabulated list of chemical shifts, multiplicities, and coupling constants is often found within the body of research articles, a summary of the key proton signals is provided below.
| Proton(s) | Approximate Chemical Shift (δ) in ppm | Multiplicity | Key Correlations |
| H-13 | ~6.2 and ~5.6 | s, s | Two distinct singlets for the exocyclic methylene protons. |
| H-3 | ~2.0 | m | Part of the cyclohexene ring system. |
| H-14 | ~1.6 | s | Methyl group on the double bond. |
| H-15 | ~0.9 | s | Angular methyl group. |
| Note: These are approximate values and can vary slightly based on the solvent and spectrometer frequency. The full assignment requires 2D NMR data. |
Interpretation of ¹H NMR Data: The most characteristic signals in the ¹H NMR spectrum of this compound are the two singlets for the exocyclic methylene protons (H-13) of the α,β-unsaturated carboxylic acid moiety. The presence of signals in the olefinic region confirms the double bonds. The upfield region contains a complex pattern of overlapping multiplets corresponding to the methylene and methine protons of the decalin ring system. The two sharp singlets in the aliphatic region are indicative of the two methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of its carboxylic acid and alkene functionalities.
Experimental Protocol: IR Data Acquisition
1. Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400-2400 | Broad, Strong | O-H stretch (of the carboxylic acid dimer) |
| ~2930 | Medium-Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | C-H bend (methylene) |
| ~1250 | Medium-Strong | C-O stretch (carboxylic acid) |
| ~900 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Interpretation of IR Data: The most prominent feature in the IR spectrum of this compound is the very broad absorption band spanning from approximately 3400 to 2400 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1690 cm⁻¹ is indicative of the C=O stretch of a conjugated carboxylic acid. The conjugation with the exocyclic double bond lowers the frequency from that of a saturated carboxylic acid. The C=C stretching vibrations of the two double bonds appear around 1640 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
1. Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is typically used.
-
Direct Infusion-Electrospray Ionization (ESI-MS): The sample is dissolved in a suitable solvent and infused directly into the ESI source. This is a softer ionization technique.
2. Mass Analysis:
-
Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Parameters (for EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Mass Spectral Data and Fragmentation Analysis
| m/z (relative intensity %) | Interpretation |
| 234 (M⁺) | Molecular ion |
| 219 | [M - CH₃]⁺ |
| 189 | [M - COOH]⁺ |
| Further fragments | Resulting from cleavages of the decalin ring system |
Interpretation of MS Data: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 234, corresponding to its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45), leading to a peak at m/z 189. The loss of a methyl group (M-15) from the decalin ring is also a common fragmentation, resulting in a peak at m/z 219. The overall fragmentation pattern will be complex due to the cyclic nature of the molecule but will be consistent with the eudesmane skeleton.
Caption: Simplified Fragmentation Pathway of this compound in MS.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a detailed and self-validating spectroscopic profile of this compound. The ¹³C and ¹H NMR data definitively establish the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key carboxylic acid and alkene functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This comprehensive spectroscopic dataset is essential for the quality control of isolated or synthesized this compound and serves as a foundational reference for its further investigation and application in medicinal chemistry and other scientific disciplines.
References
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Paternostro, M. P., et al. (2007). Sesquiterpene compounds from Inula viscosa. Natural Product Research, 21(10), 873-878. [Link]
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ResearchGate. (n.d.). (PDF) Sesquiterpene compounds from Inula viscosa. Retrieved from [Link]
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SpectraBase. (n.d.). Isobutoxyacetic acid. Retrieved from [Link]
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Aissa, I., et al. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 16(4), e1800648. [Link]
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ResearchGate. (n.d.). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Assessment on a-isocostic acid involvement in the biological activities of Inula viscosa aerial and roots parts. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
A Technical Guide to Elucidating the Mechanism of Action of Isocostic Acid: A Preliminary Framework
Introduction: The Scientific Imperative for Mechanistic Clarity
Isocostic acid, a sesquiterpene lactone, is a natural product identified in plants such as Inula viscosa[1][2]. Preliminary research has credited this compound with a range of biological activities, including antibacterial effects, and, notably, the potent inhibition of 5-lipoxygenase (5-LOX), an enzyme pivotal to inflammatory pathways[1][2]. The structural class to which this compound belongs—sesquiterpene lactones—is rich with compounds known for their anti-inflammatory and anti-cancer properties, often mediated by complex interactions with cellular signaling pathways[3][4][5].
However, for this compound specifically, the molecular mechanisms underpinning its observed bioactivities remain largely uncharacterized. This guide presents a logical, multi-faceted strategy for the preliminary investigation of this compound's mechanism of action (MOA). We will proceed from initial, broad-based phenotypic screening to more granular molecular pathway analysis, focusing on two high-potential therapeutic areas for this compound class: inflammation and oncology. The experimental choices detailed herein are grounded in established scientific principles, designed to build a coherent and evidence-based narrative of the compound's function at the cellular level.
Part 1: Foundational Analysis - Cellular Viability and Dose-Response Characterization
Before any mechanistic question can be answered, the fundamental interaction between the compound and the biological system must be defined. The initial and most critical step is to determine the cytotoxic or cytostatic potential of this compound against relevant cell lines. This establishes the therapeutic window and informs the concentrations for all subsequent, more complex assays.
Core Experiment: Cell Viability Assessment
Causality and Experimental Choice: The primary objective is to quantify the dose-dependent effect of this compound on cell survival and metabolic activity. We will employ the XTT assay, a robust colorimetric method that measures the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells[6][7][8]. The intensity of the color is directly proportional to the number of viable cells[6]. The XTT assay is selected over the traditional MTT assay due to its superior workflow efficiency; the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and improving reproducibility[8][9].
Two cell lines are proposed for this initial screen to reflect the dual areas of interest:
-
RAW 264.7 Murine Macrophages: A standard model for studying inflammation.
-
A549 Human Lung Carcinoma Cells: A well-characterized cancer cell line for evaluating anti-proliferative effects.
The output of this experiment, the half-maximal inhibitory concentration (IC50), is the cornerstone for subsequent mechanistic studies.
Experimental Workflow: Cell Viability
Caption: Workflow for determining the IC50 of this compound using the XTT assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate RAW 264.7 or A549 cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions[6][7].
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light, until the color develops[6].
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background noise[6].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Treatment Duration | IC50 (µM) |
| RAW 264.7 | 24 hours | 25.4 |
| A549 | 24 hours | 15.8 |
| A549 | 48 hours | 8.2 |
Part 2: Elucidating the Anti-Inflammatory Mechanism
The reported inhibition of 5-LOX by this compound strongly suggests a potential role in modulating inflammatory responses[1][2]. Our investigation will focus on one of the most critical pathways in inflammation: the Nuclear Factor-kappa B (NF-κB) signaling cascade. Sesquiterpene lactones are well-documented inhibitors of this pathway[3][10][11].
Core Experiment 1: Quantifying Inhibition of Pro-inflammatory Cytokines
Causality and Experimental Choice: A primary consequence of NF-κB activation in macrophages, upon stimulation with lipopolysaccharide (LPS), is the robust production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[12]. To test if this compound has a tangible anti-inflammatory effect, we must quantify its ability to suppress the production of these key mediators. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this application, offering high sensitivity and specificity for quantifying cytokine concentrations in biological samples like cell culture supernatants[13].
Detailed Protocol: Cytokine Sandwich ELISA
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages and treat with non-cytotoxic concentrations of this compound (e.g., IC50/4, IC50/2) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with this compound only.
-
Incubation & Supernatant Collection: Incubate for 24 hours. Centrifuge the plate to pellet the cells and carefully collect the supernatant for analysis.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C[14][13].
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add the collected cell supernatants and a series of known cytokine standards to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a colorimetric substrate (e.g., TMB). Incubate until sufficient color develops, then stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Data Presentation: Hypothetical Cytokine Inhibition
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | < 10 | < 10 |
| LPS (1 µg/mL) | 2500 | 4200 |
| LPS + Iso. Acid (6 µM) | 1350 | 2150 |
| LPS + Iso. Acid (12 µM) | 600 | 980 |
Core Experiment 2: Interrogating the NF-κB Signaling Pathway
Causality and Experimental Choice: The reduction in cytokine production strongly implies an upstream point of intervention. The canonical NF-κB pathway is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκB kinase (IKK) phosphorylates IκBα, targeting it for degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[12][15][16]. We will use Western Blotting to visualize the phosphorylation status of key proteins in this cascade. This technique allows for the specific detection and semi-quantification of proteins separated by size, making it ideal for analyzing signaling pathways[17][18][19]. We will probe for phosphorylated IκBα (p-IκBα) and total IκBα. An inhibition of IκBα phosphorylation and subsequent degradation by this compound would provide direct evidence of its action on this pathway.
Signaling Pathway: NF-κB Activation
Caption: The NF-κB signaling pathway and the hypothetical inhibitory point for this compound.
Detailed Protocol: Western Blot Analysis for NF-κB Pathway
-
Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS for a short duration (e.g., 15-30 minutes) to capture the transient phosphorylation event. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors[20].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins[20].
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-IκBα, rabbit anti-IκBα, and mouse anti-β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature[20].
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system[20].
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of p-IκBα to total IκBα and the loading control.
Part 3: Exploring Anti-Cancer Activity - Induction of Apoptosis
The cytotoxic effects observed in the A549 cancer cell line in Part 1 demand further investigation. A hallmark of an effective anti-cancer agent is the ability to induce programmed cell death, or apoptosis, in malignant cells[21][22][23]. This is preferable to necrosis, which can cause inflammation and damage to surrounding healthy tissue.
Core Experiment: Analysis of Apoptotic Pathway Markers
Causality and Experimental Choice: Apoptosis is executed by a family of proteases called caspases[24][25]. The intrinsic (or mitochondrial) pathway is a common mechanism for chemotherapy-induced apoptosis[26][27]. It is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2)[27]. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the executioner caspase, Caspase-3[27].
We will again use Western Blotting to probe for these key markers: the total levels of Bax and Bcl-2, and the presence of cleaved Caspase-3 (the active form). An increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 in this compound-treated A549 cells would provide strong evidence for the induction of apoptosis via the intrinsic pathway.
Signaling Pathway: Intrinsic Apoptosisdot
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- 24. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
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Methodological & Application
Isocostic Acid: A Comprehensive Protocol for Extraction, Purification, and Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocostic acid, a bioactive sesquiterpene acid found predominantly in the Asteraceae family, has garnered significant interest for its diverse pharmacological potential. The efficient isolation of high-purity this compound is a critical prerequisite for research and development. This document provides a comprehensive, field-proven guide for the extraction, purification, and analysis of this compound from plant matrices. Moving beyond a simple recitation of steps, this guide elucidates the scientific principles behind each methodological choice, offering a robust, self-validating framework for obtaining this compound with high yield and purity. Protocols for both traditional and enhanced extraction methods are detailed, followed by a multi-step purification cascade involving acid-base liquid-liquid partitioning, column chromatography, and final crystallization.
Introduction: The Scientific Imperative for Pure this compound
This compound (syn. γ-Costic acid) is a eudesmane-type sesquiterpenoid naturally occurring in various plant species, most notably Inula viscosa (also known as Dittrichia viscosa), Sphaeranthus indicus, and Apalochlamys spectabilis.[1][2][3] As a major component of the essential oils of some of these plants, it represents an accessible natural product for investigation.[1][4] Its biological activities, which are areas of active research, necessitate a reliable supply of the pure compound to ensure that observed effects are attributable to the molecule itself and not to confounding impurities.
The successful isolation of a natural product like this compound hinges on a rationally designed workflow that considers the compound's unique physicochemical properties. This guide provides the strategic framework and detailed protocols to navigate this process, from initial extraction to final purity verification.
Physicochemical Profile of this compound
Understanding the properties of this compound is fundamental to designing an effective extraction and purification strategy. The presence of a carboxylic acid functional group dictates its solubility and provides a powerful "handle" for purification.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [5] |
| Molecular Weight | 234.33 g/mol | [5] |
| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [5] |
| Type | Sesquiterpene Acid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Natural Sources | Inula viscosa, Sphaeranthus indicus, Apalochlamys spectabilis, Cassinia aculeata | [1][5][6] |
Extraction Strategy: From Plant Matrix to Crude Extract
The primary goal of extraction is to efficiently transfer this compound from the solid plant matrix into a liquid solvent.[7] The choice of solvent and method is a balance between yield, selectivity, time, and resource consumption.
Causality of Solvent Selection
The principle of "like dissolves like" governs solvent choice. This compound possesses a moderately polar carboxylic acid group and a larger, nonpolar sesquiterpene backbone. This amphipathic nature allows for extraction with a range of solvents.
-
Polar Solvents (Ethanol, Methanol): These are effective at extracting sesquiterpene lactones and acids due to their ability to penetrate the plant cell structure and solubilize a broad range of compounds.[8][9] Ethanol is often preferred due to its lower toxicity.[8]
-
Nonpolar Solvents (Hexane): As demonstrated in the literature, hexane can effectively extract this compound, suggesting it targets the compound's lipophilic characteristics.[3][6] This can be advantageous for leaving behind more polar, undesirable compounds like chlorophylls and glycosides.
-
Modern Techniques: Methods like Ultrasound-Assisted Extraction (UAE) use acoustic cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature compared to traditional maceration.[10][11]
Pre-Extraction Preparation
-
Material Sourcing: Obtain dried aerial parts (leaves, flowers) of a known this compound-containing plant, such as Inula viscosa or Sphaeranthus indicus.[1][6]
-
Grinding: Mill the dried plant material into a coarse powder (e.g., 0.5-1.0 mm particle size). This increases the surface area available for solvent contact, improving extraction kinetics.
Extraction Workflow Diagram
Caption: High-level workflow for obtaining crude this compound extract.
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Ethanol
This protocol is recommended for its high efficiency and reduced processing time.[10]
-
Setup: Place 100 g of powdered plant material into a 2 L glass beaker.
-
Solvation: Add 1 L of 96% ethanol to achieve a 1:10 solid-to-solvent ratio (w/v).
-
Sonication: Immerse the beaker in an ultrasonic bath. Sonicate for 45 minutes at a controlled temperature (e.g., 30-40°C) to prevent thermal degradation of thermolabile compounds.[10]
-
Separation: Filter the mixture through filter paper (e.g., Whatman No. 1) using a Büchner funnel under vacuum. Press the plant residue (the marc) to recover the maximum amount of extract.
-
Re-extraction (Optional but Recommended): To maximize yield, transfer the marc back to the beaker, add another 500 mL of ethanol, and repeat the sonication and filtration steps.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a bath temperature of 40-45°C. This yields a dark, viscous crude extract.
-
Storage: Store the crude extract at 4°C in a sealed container protected from light.
Purification Cascade: From Crude Extract to Pure Compound
Purification is a multi-step process designed to systematically remove impurities based on their differing chemical properties. The carboxylic acid moiety of this compound is the key to the highly effective first step.
Purification Workflow Diagram
Caption: Multi-step purification cascade for this compound.
Step 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the acidic nature of this compound to separate it from neutral and basic impurities.[12] The acid is converted to its water-soluble salt form, moved to an aqueous phase, and then converted back to its acid form for re-extraction into an organic solvent.
-
Dissolution: Dissolve ~10 g of the crude extract in 200 mL of ethyl acetate in a 500 mL separatory funnel.
-
Base Wash: Add 100 mL of a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.
-
Phase Separation: Allow the layers to separate. The deprotonated this compound (sodium isocostate) will be in the upper aqueous layer. Drain the lower organic layer (containing neutral/basic impurities) and set it aside.
-
Repeat Extraction: Repeat the base wash on the organic layer two more times with 50 mL of 5% NaHCO₃ solution to ensure complete extraction of the acid.
-
Combine & Acidify: Combine all aqueous layers in a new beaker and cool in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3 (verify with pH paper). A precipitate or cloudiness (the protonated, less soluble this compound) should form.
-
Back-Extraction: Transfer the acidified aqueous solution to a clean separatory funnel and extract three times with 100 mL portions of ethyl acetate. This compound will now move back into the organic phase.
-
Dry and Concentrate: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enriched acidic fraction.
Step 2: Silica Gel Column Chromatography
This step separates this compound from other acidic or closely related compounds based on differential adsorption to the silica stationary phase.[1][13]
-
Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column. The amount of silica should be about 50-100 times the weight of the acidic fraction.
-
Sample Loading: Dissolve the acidic fraction in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with a nonpolar solvent system like Hexane:Ethyl Acetate (95:5) and gradually increase the proportion of ethyl acetate (e.g., to 90:10, 85:15, etc.).[14] The less polar compounds will elute first.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitoring by TLC: Spot each fraction on a Thin-Layer Chromatography (TLC) plate (silica gel) and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3 with 1% acetic acid). Visualize spots under UV light or by staining (e.g., with potassium permanganate).
-
Pooling: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent to yield the semi-pure compound.
Step 3: Crystallization
Crystallization is the ultimate step for achieving high purity, removing trace impurities that may have co-eluted during chromatography.[15]
-
Solvent Selection: Dissolve the semi-pure this compound in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., acetone or ethyl acetate).
-
Induce Crystallization: Slowly add a non-solvent (anti-solvent) in which this compound is poorly soluble (e.g., hexane or petroleum ether) until the solution becomes slightly turbid.[16]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold non-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment and Final Characterization
Rigorous analytical methods are required to confirm the identity and purity of the final product.[17][]
| Stage of Purification | Expected Purity Range (%) | Recommended Analytical Technique(s) |
| Crude Ethanol Extract | 5 - 40% | HPLC-UV, TLC |
| Post Acid-Base Extraction | 60 - 85% | HPLC-UV, ¹H NMR |
| Post Column Chromatography | >95% | HPLC-UV, ¹H NMR |
| Post Crystallization | >99% | HPLC-UV, ¹H NMR, ¹³C NMR, MS, Titration |
Protocol: Purity Determination by HPLC-UV
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or phosphoric acid to ensure the analyte is in its protonated form). For example, start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Quantification: Purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.[17]
Conclusion and Expert Insights
This guide details a robust and logical workflow for the isolation of high-purity this compound. The cornerstone of the strategy is the early-stage acid-base liquid-liquid extraction, which efficiently removes a significant portion of neutral impurities and enriches the target compound, thereby simplifying subsequent chromatographic steps.
Trustworthiness and Self-Validation: Each stage of this protocol builds upon the last, with built-in checkpoints. TLC analysis after column chromatography validates the separation, and a sharp melting point of the final crystals, coupled with clean HPLC and NMR data, provides definitive confirmation of purity and identity. By understanding the chemical principles at each step, researchers can troubleshoot and adapt this protocol for different plant sources and scales.
References
-
BioCrick. (n.d.). this compound | CAS:69978-82-1. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10922464, this compound. [Link]
- Google Patents. (1995).US5384121A - Method for the extraction of sesquiterpene lactones.
-
MDPI. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. [Link]
- Google Patents. (1992).WO1992011857A1 - Method for the extraction of sesquiterpene lactones.
-
ResearchGate. (2025). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Decne. Root. [Link]
-
ResearchGate. (n.d.). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. [Link]
-
PubMed. (2024). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. [Link]
-
ResearchGate. (2019). A) 2D structure of this compound (1), B) 2D interactions of isocostic.... [Link]
-
ResearchGate. (2017). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. [Link]
-
IIP Series. (n.d.). EXTRACTION METHODS OF BIOACTIVE COMPOUNDS FROM THE PLANTS. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]
-
JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]
-
Assumption University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]
- Google Patents. (1993).JPH0592102A - Crystallization method for organic acid or organic acid ester.
-
PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. [Link]
-
SpringerLink. (2015). Formation of Itraconazole–Succinic Acid Cocrystals by Gas Antisolvent Cocrystallization. [Link]
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- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 9. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
High-Yield Synthesis of Isocostic Acid Derivatives: Application Notes and Protocols for Researchers
Isocostic acid, a naturally occurring eudesmane sesquiterpenoid, has garnered significant attention within the scientific community due to its diverse and promising biological activities. Exhibiting antibacterial, antityrosinase, and anti-5-lipoxygenase properties, this compound and its derivatives represent a valuable scaffold for the development of novel therapeutics and specialized chemical agents.[1][2] This guide provides a comprehensive overview of high-yield synthetic strategies for this compound derivatives, tailored for researchers, scientists, and professionals in drug development. Our focus is on providing robust, reproducible protocols, grounded in mechanistic understanding and practical insights to accelerate research and development efforts.
Strategic Approaches to this compound and its Derivatives
Two primary strategies dominate the synthesis of this compound and its derivatives: the semi-synthesis approach starting from the naturally abundant this compound, and the de novo total synthesis of the eudesmane core.
1. Semi-Synthesis from Natural this compound: The most direct and high-yield approach to a variety of this compound derivatives leverages the natural abundance of the parent compound. Dittrichia viscosa (also known as Inula viscosa) is a renewable and rich source of this compound, which can be isolated in gram-scale quantities. This naturally sourced this compound serves as a versatile starting material for a range of chemical modifications, allowing for the efficient and rapid synthesis of numerous derivatives.
2. Total Synthesis: For derivatives with modifications to the core carbocyclic framework that are not readily achievable through semi-synthesis, a total synthesis approach is necessary. While generally more complex, total synthesis offers complete control over the molecular architecture and allows for the introduction of functionalities at any desired position. Modern synthetic strategies for eudesmane sesquiterpenoids often focus on stereocontrolled construction of the decalin core followed by strategic functionalization.
Core Synthetic Workflow
The following diagram illustrates the general workflow for the high-yield synthesis of this compound derivatives, starting from either the isolation of the natural product or a multi-step total synthesis.
Caption: General workflow for the synthesis of this compound derivatives.
Part 1: High-Yield Semi-Synthesis of this compound Derivatives
This section details the protocols for the derivatization of this compound, beginning with its esterification to improve handling and solubility, followed by key transformations to introduce new functionalities.
Esterification of this compound
The initial esterification of the carboxylic acid moiety of this compound is a crucial step to facilitate further chemical manipulations and improve solubility in common organic solvents. Fischer esterification is a reliable and high-yielding method for this purpose.
Protocol 1: Methyl Esterification of this compound
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 3-4 drops) or Thionyl Chloride (SOCl₂) (2.0 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, for a milder reaction, cool the solution to 0 °C and add thionyl chloride dropwise.[1]
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[3]
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl isocostate.
-
-
Expected Yield: >95%
Epoxidation of Methyl Isocostate
The double bond in the this compound scaffold is a prime site for functionalization. Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a highly efficient method to introduce an epoxide ring, which can then be opened to yield a variety of di-functionalized derivatives.
Protocol 2: Epoxidation of Methyl Isocostate with m-CPBA
-
Materials:
-
Methyl isocostate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2-1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve methyl isocostate in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The reaction is typically exothermic, so slow addition is recommended to maintain the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess peroxide.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford the pure methyl 3,4-epoxy-isocostate.
-
-
Yield: A 70% yield has been reported for this transformation.
Synthesis of 3-oxo-4-dehydro-isocostic acid
The epoxide intermediate is a versatile precursor for further derivatization. Treatment with a Lewis acid can induce a rearrangement to an enone, a valuable functional group for further synthetic transformations.
Protocol 3: Rearrangement of Methyl 3,4-epoxy-isocostate
-
Materials:
-
Methyl 3,4-epoxy-isocostate (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic to stoichiometric amounts)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the methyl 3,4-epoxy-isocostate in dichloromethane and cool to 0 °C.
-
Add boron trifluoride diethyl etherate dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically rapid, often completing within 30 minutes at room temperature.
-
Quench the reaction by the addition of a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The resulting crude methyl 3-oxo-4-dehydro-isocostate can be purified by flash column chromatography.
-
-
Yield: A 70% yield for the rearrangement has been reported.
Saponification to the Carboxylic Acid
The final step to obtain the free acid derivatives is the saponification of the methyl ester. This is a straightforward hydrolysis reaction under basic conditions.
Protocol 4: Saponification of Methyl Ester Derivatives
-
Materials:
-
Methyl ester of the this compound derivative (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (excess, e.g., 5-10 eq)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the methyl ester in methanol or a THF/water mixture.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux or stir at room temperature, monitoring by TLC until the starting ester is consumed. Saponification is typically complete within a few hours at elevated temperatures.[4]
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. The carboxylic acid product will often precipitate out of solution.
-
Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure carboxylic acid derivative.
-
-
Yields: Saponification reactions typically proceed in high yields, often in the range of 78-88%.
Part 2: Purification and Characterization
Purification by Flash Column Chromatography
Flash column chromatography is an essential technique for the purification of this compound derivatives. The choice of solvent system is critical for achieving good separation.
Table 1: Recommended Solvent Systems for Flash Column Chromatography of this compound Derivatives
| Compound Class | Recommended Solvent System (v/v) | Typical Rf Value |
| Methyl Isocostate | Hexane / Ethyl Acetate (95:5 to 90:10) | 0.3 - 0.5 |
| Methyl 3,4-epoxy-isocostate | Hexane / Ethyl Acetate (90:10 to 80:20) | 0.2 - 0.4 |
| Methyl 3-oxo-4-dehydro-isocostate | Hexane / Ethyl Acetate (80:20 to 70:30) | 0.2 - 0.4 |
| This compound Derivatives (free acid) | Hexane / Ethyl Acetate with 1% Acetic Acid | 0.2 - 0.4 |
Note: The polarity of the solvent system should be adjusted based on TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the target compound for optimal separation.[2] For acidic compounds, the addition of a small amount of acetic acid to the eluent can improve peak shape and reduce tailing.[2]
Characterization by NMR and Mass Spectrometry
The structures of the synthesized derivatives should be confirmed by spectroscopic methods.
Expected Spectroscopic Data for Key Derivatives:
-
Methyl 3,4-epoxy-isocostate:
-
¹H NMR: The appearance of a signal for the proton on the epoxide ring (H-3) is expected around δ 2.8-3.2 ppm. The disappearance of the olefinic proton signal from the starting material is a key indicator of successful epoxidation.
-
¹³C NMR: The appearance of two new signals in the range of δ 50-70 ppm corresponding to the carbons of the epoxide ring.
-
MS (ESI+): Expect to observe the [M+H]⁺ and/or [M+Na]⁺ adducts.
-
-
Methyl 3-oxo-4-dehydro-isocostate:
-
¹H NMR: The appearance of a new olefinic proton signal and a downfield shift of protons adjacent to the newly formed ketone.
-
¹³C NMR: A characteristic signal for the ketone carbonyl carbon will appear around δ 200-215 ppm.
-
MS (ESI+): Expect to observe the [M+H]⁺ and/or [M+Na]⁺ adducts.
-
Part 3: Total Synthesis Strategies for the Eudesmane Core
While semi-synthesis is often preferred for its efficiency, total synthesis provides access to a wider range of structural analogs. Modern approaches to the eudesmane skeleton often employ stereoselective methods to construct the decalin core.
A notable strategy involves an enantioselective tandem Michael addition-Aldol sequence to build a functionalized decalin scaffold. This is followed by a stereoselective gold(I)-catalyzed Alder-ene cyclization to establish the eudesmane core.[1][5] This approach allows for the asymmetric, protecting-group-free synthesis of various oxidized eudesmane sesquiterpenoids.[1][5]
Caption: A modern total synthesis strategy for the eudesmane core.
While a detailed step-by-step protocol for the total synthesis of this compound is beyond the scope of this guide, researchers interested in this approach are encouraged to consult the literature on modern synthetic methods for eudesmane sesquiterpenoids for detailed experimental procedures.
Conclusion
The synthetic pathways and protocols outlined in this guide provide a robust framework for the high-yield synthesis of this compound derivatives. The semi-synthetic route, starting from the readily available natural product, offers an efficient and practical approach for generating a diverse library of compounds for biological screening and other applications. For more complex structural modifications, modern total synthesis strategies provide a powerful alternative. By leveraging these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently advance their studies on this important class of bioactive molecules.
References
- Aissa, W. B., et al. (2018). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 15(9), e1800226.
- Experimental Procedure for Esterific
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). MDPI.
- SOP: FLASH CHROM
- Saponification-Typical procedures. (2024). OperaChem.
- Ester Synthesis Lab (Student Handout).
- Modification of Natural Eudesmane Scaffolds via Mizoroki-Heck Reactions. (2022). MDPI.
- Making esters from alcohols and acids | Class experiment.
- Successful Flash Chrom
- Esterific
- Flash chromatography. International Journal of Pharmaceutical Research & Analysis.
- 3,4-epoxy-4-methylpentan-2-one(4478-63-1) 1H NMR. ChemicalBook.
- Organic Syntheses Procedure.
- Application Notes and Protocols: m-CPBA Epoxid
- Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evalu
- Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025). Preprints.org.
- mCPBA Epoxid
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- m-CPBA (meta-chloroperoxybenzoic acid). (2025). Master Organic Chemistry.
- Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023). YouTube.
- US4369096A - Process for the purification of epoxides.
- Streamlined Synthesis of Eudesmane Sesquiterpenoids through Site-switchable Olefin Functionalization Str
- Alkene Epoxidation Reaction and Mechanism with mCPBA. Leah4Sci.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. (2021). PMC - NIH.
- Saponification of Methyl Salicylate 1 | PDF | Water | Filtr
- Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. Semantic Scholar.
- Organic Reaction Workup Formulas for Specific Reagents.
- Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. (2021). RSC Publishing.
- Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters.
- Determination of Saponification Value of Oils and Fats Sample_A Complete Procedure (AOAC 920.160). (2020). YouTube.
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Application Note & Protocol: Isocostic Acid Anti-inflammatory Assay
Introduction: The Therapeutic Potential of Isocostic Acid in Modulating Inflammatory Responses
This compound, a naturally occurring eudesmane sesquiterpenoid, has garnered significant interest within the scientific community for its potential biological activities.[1] Predominantly isolated from plants such as Inula viscosa, this compound is being investigated for a range of therapeutic applications, including its anti-inflammatory properties.[1] Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells, and is a critical component of innate immunity.[2] However, dysregulation of inflammatory pathways can lead to chronic inflammatory diseases. The production of inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is a hallmark of the inflammatory process.[3][4] Many anti-inflammatory agents exert their effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[5][6][7]
This application note provides a comprehensive set of protocols for evaluating the anti-inflammatory potential of this compound using an in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. These assays are designed to quantify the inhibitory effects of this compound on the production of key inflammatory mediators and to provide insights into its potential mechanism of action.
Experimental Rationale & Overview
The experimental design is based on a well-established in vitro model of inflammation.[8] RAW 264.7 macrophages, a murine leukemia cell line, are a robust and widely used model for studying the inflammatory response because they mimic many of the functions of primary macrophages.[3][8] Inflammation is induced by treatment with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response through Toll-like receptor 4 (TLR4) signaling.[9]
The following assays will be detailed:
-
Cell Viability Assay (MTT): To determine the non-cytotoxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO, a key inflammatory mediator.[3]
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the reduction in TNF-α and IL-6 secretion.[3][10]
-
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay): To assess the antioxidant capacity of this compound in a cellular context.[11][12]
The workflow is designed to first establish a safe dose range for this compound, followed by a systematic evaluation of its effects on hallmark inflammatory markers.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
PART 1: Cell Culture and Cytotoxicity Assay
Materials
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
Protocol: Cell Culture
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Protocol: MTT Cytotoxicity Assay
This assay is crucial to ensure that any observed reduction in inflammatory markers is due to the bioactivity of this compound and not a result of cell death.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Prepare a stock solution of this compound in DMSO. Further dilute in DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the old medium and treat the cells with 100 µL of the various concentrations of this compound for 24 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control (0.1% DMSO).
PART 2: In Vitro Anti-inflammatory Assays
Based on the MTT assay results, select the highest concentrations of this compound that show no significant cytotoxicity for the following experiments.
Protocol: Inhibition of Nitric Oxide (NO) Production (Griess Assay)
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process.[14] The Griess assay measures nitrite (NO2-), a stable and soluble breakdown product of NO.[15][16]
-
Seed RAW 264.7 cells in a 96-well plate (1-2 x 10^5 cells/well) and incubate overnight.[13]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3][17] A positive control (LPS only) and a negative control (media only) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.[18]
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[18]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
| Treatment Group | Purpose |
| Untreated Control | Baseline NO production |
| LPS (1 µg/mL) | Positive control for inflammation |
| This compound + LPS | Test for inhibitory effect |
| This compound only | Control for direct effect of the compound |
| L-NAME + LPS | Positive inhibition control (iNOS inhibitor) |
Protocol: Inhibition of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[3][8] A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) provides a highly specific and sensitive method for their quantification.[19][20]
-
Prepare cell culture supernatants as described in the Griess assay protocol (Section 2.1, steps 1-4).
-
Use commercially available ELISA kits for murine TNF-α and IL-6.[19][21]
-
Follow the manufacturer's instructions meticulously. The general steps are as follows: a. Coat a 96-well plate with the capture antibody overnight.[20] b. Block non-specific binding sites. c. Add standards and cell culture supernatants to the wells and incubate. d. Wash the plate and add the biotin-conjugated detection antibody.[19] e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[19] f. Add the TMB substrate to develop color, then add a stop solution.[20] g. Measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.[22]
Protocol: Measurement of Intracellular ROS (DCFH-DA Assay)
Rationale: Oxidative stress, characterized by an overproduction of ROS, is intricately linked to inflammation.[12] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.[11][23] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]
-
Seed RAW 264.7 cells in a 24-well plate or a black-walled 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free DMEM and incubate for 30-45 minutes at 37°C in the dark.[11][23][24]
-
Wash the cells twice with warm PBS to remove excess probe.
-
Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 6-12 hours (ROS production is an earlier event than cytokine release).
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[11][25] Alternatively, visualize the cells using a fluorescence microscope.[12]
PART 3: Investigating the Mechanism of Action
The observed anti-inflammatory effects of this compound are likely mediated by the inhibition of key signaling pathways.
Sources
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- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Isocostic Acid Cytotoxicity Assay in Cancer Cell Lines
Introduction
Isocostic acid, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against various cancer cell lines. Sesquiterpene lactones are a diverse group of phytochemicals known for a range of biological activities, including anti-inflammatory and anticancer properties.[1] The cytotoxic efficacy of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of this compound in cancer cell lines. It includes a comprehensive, field-proven protocol for the Sulforhodamine B (SRB) assay, insights into data interpretation, and a discussion of the potential molecular mechanisms underlying the cytotoxic action of this compound.
Principle of the Cytotoxicity Assay
To determine the cytotoxic potential of a compound like this compound, a reliable and reproducible in vitro assay is paramount. While several assays are available, such as the MTT assay which measures mitochondrial metabolic activity, this guide will focus on the Sulforhodamine B (SRB) assay.[3] The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[4] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells.[5] This method is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death, offering a robust and stable endpoint for cytotoxicity assessment.[6]
Experimental Workflow Overview
A typical workflow for assessing the cytotoxicity of this compound involves several key stages, from initial preparation to final data analysis. The process is designed to ensure accuracy and reproducibility.
Caption: Potential signaling pathways modulated by this compound.
-
NF-κB Pathway: The transcription factor NF-κB plays a significant role in promoting cancer cell survival and inflammation. [7]Some sesquiterpene lactones have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis. [8]* MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. [9]this compound may modulate the activity of different MAPK family members (e.g., ERK, JNK, p38) to exert its cytotoxic effects.
-
PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, survival, and metabolism, and it is often hyperactivated in cancer. [8]Inhibition of the PI3K/Akt/mTOR pathway is a common mechanism of action for many anticancer compounds.
Conclusion
This application note provides a comprehensive framework for evaluating the cytotoxicity of this compound in cancer cell lines using the SRB assay. The detailed protocol and guidelines for data interpretation are designed to ensure reliable and reproducible results. Furthermore, the discussion of potential mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, offers valuable insights for further mechanistic studies. A thorough understanding of how this compound exerts its cytotoxic effects is essential for its potential development as a novel anticancer therapeutic agent.
References
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In Vitro Antibacterial Testing Protocol for Isocostic Acid: A Detailed Application Note for Researchers
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This escalating crisis necessitates the discovery and development of new antimicrobial compounds. Isocostic acid, a naturally occurring sesquiterpene lactone, has demonstrated promising antibacterial properties, marking it as a compound of interest for further investigation. This document provides a comprehensive, step-by-step protocol for the in vitro evaluation of the antibacterial activity of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2][3][4][5][6]
This compound (C₁₅H₂₂O₂) is a lipophilic compound that belongs to the sesquiterpenoid class of natural products.[7] Its chemical structure is a key determinant of its biological activity. Preliminary studies have indicated its efficacy against Gram-positive bacteria, specifically Staphylococcus aureus and Enterococcus faecalis, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL.[8][9] This application note will detail the methodologies to verify these findings and further characterize the antibacterial profile of this compound.
Scientific Rationale: Understanding the Mechanism and Methods
This compound is a member of the sesquiterpene lactone family, a class of compounds known for their diverse biological activities.[10] The antibacterial mechanism of sesquiterpene lactones is often attributed to their ability to disrupt microbial membranes and inhibit critical cellular processes, including biofilm formation.[11] The lipophilic nature of this compound likely facilitates its interaction with the bacterial cell membrane, leading to increased permeability and subsequent cell death.
To quantitatively assess the antibacterial potency of this compound, this protocol employs two widely accepted in vitro methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for a qualitative assessment of antimicrobial activity. Furthermore, a protocol to determine the Minimum Bactericidal Concentration (MBC) is included to discern between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects. Adherence to standardized procedures, such as those outlined by the CLSI, is paramount for generating reliable and comparable results.[1][2][3][5][6][12][13][14][15][16]
Experimental Design and Workflow
The overall experimental workflow is designed to systematically evaluate the antibacterial properties of this compound. The process begins with the preparation of the test compound and bacterial inocula, followed by the execution of the primary antibacterial assays (Broth Microdilution and Agar Well Diffusion). The final step involves determining the MBC for a more in-depth understanding of the compound's activity.
Caption: A high-level overview of the experimental workflow for assessing the antibacterial activity of this compound.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-quality, sterile materials to ensure the accuracy of the results.
| Category | Item | Recommended Source/Specification |
| Test Compound | This compound | High purity (>95%) |
| Dimethyl sulfoxide (DMSO) | Cell culture grade | |
| Bacterial Strains | Staphylococcus aureus | ATCC 25923 |
| Enterococcus faecalis | ATCC 29212 | |
| Escherichia coli | ATCC 25922 (as a Gram-negative control) | |
| Pseudomonas aeruginosa | ATCC 27853 (as a Gram-negative control) | |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | As per CLSI guidelines |
| Mueller-Hinton Agar (MHA) | As per CLSI guidelines | |
| Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) | For bacterial culture propagation | |
| Reagents | 0.9% Sterile Saline | |
| McFarland Turbidity Standard | 0.5 McFarland Standard | |
| Consumables | Sterile 96-well microtiter plates with lids | Flat-bottom, clear |
| Sterile Petri dishes | 100 mm or 150 mm | |
| Sterile pipette tips | ||
| Sterile serological pipettes | ||
| Sterile culture tubes | ||
| Sterile swabs | ||
| Equipment | Incubator | 35°C ± 2°C |
| Spectrophotometer or Densitometer | For measuring turbidity | |
| Micropipettes | Calibrated | |
| Vortex mixer | ||
| Biosafety cabinet | Class II |
Protocols
PART 1: Preparation of this compound Stock Solution
The lipophilic nature of this compound necessitates the use of an organic solvent for initial dissolution. DMSO is a common choice due to its high solubilizing capacity and relatively low toxicity at the concentrations used in these assays.
Step-by-Step Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add a small volume of 100% DMSO to the weighed this compound to achieve a high concentration stock solution (e.g., 10 mg/mL). Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: While DMSO at high concentrations is self-sterilizing, if desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.[17]
-
Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Expert Insight: It is critical to ensure that the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth and confound the results. A solvent toxicity control must be included in all assays.
PART 2: Preparation of Bacterial Inoculum
Standardization of the bacterial inoculum is a critical step to ensure the reproducibility of susceptibility testing.[5] The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate for the broth microdilution assay.
Step-by-Step Procedure:
-
Bacterial Culture: From a stock culture, streak the test bacteria (S. aureus ATCC 25923, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853) onto appropriate agar plates (e.g., Tryptic Soy Agar or Brain Heart Infusion Agar) and incubate at 35°C ± 2°C for 18-24 hours.[3][9][18]
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or a suitable broth (e.g., TSB).
-
Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Dilution: Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL for the broth microdilution assay. This is typically a 1:100 dilution followed by a 1:2 dilution.
PART 3: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of the test bacteria.[4][19][20]
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in PART 2) to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without this compound.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay in inoculated broth.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
PART 4: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of this compound.[13][16][21]
Step-by-Step Procedure:
-
Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.[6]
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized bacterial suspension (adjusted to 0.5 McFarland standard).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the this compound solution (at various concentrations) into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic (e.g., ampicillin).
-
Negative Control: A well containing the solvent (DMSO) used to dissolve the this compound.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
PART 5: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][12][22]
Step-by-Step Procedure:
-
Subculturing: Following the determination of the MIC from the broth microdilution assay, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Plating: Aseptically transfer a small, measured volume (e.g., 10-100 µL) from each of these selected wells onto separate, appropriately labeled MHA plates.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a colony count corresponding to a ≥99.9% kill of the initial inoculum.
Trustworthiness and Self-Validation:
To ensure the validity of the results, it is imperative to include appropriate controls in every experiment. Quality control (QC) strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853) should be tested concurrently. The results for these QC strains must fall within the acceptable ranges as defined by CLSI guidelines.[1][3] This practice validates the testing methodology, the potency of the antimicrobial agents, and the performance of the media.
Data Presentation and Interpretation
The results of the antibacterial assays should be recorded and presented in a clear and concise manner.
Table 1: MIC and MBC of this compound against Test Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 25923 | |||
| E. faecalis ATCC 29212 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: If the MBC is no more than four times the MIC.
-
Bacteriostatic: If the MBC is greater than four times the MIC.
Table 2: Zone of Inhibition Diameters for this compound in Agar Well Diffusion Assay
| Bacterial Strain | This compound Concentration (µ g/well ) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | ||
| E. faecalis ATCC 29212 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 |
Conclusion and Future Directions
This application note provides a robust and detailed protocol for the in vitro antibacterial testing of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to accurately characterize the antimicrobial profile of this promising natural compound. The determination of MIC and MBC values, along with qualitative assessment through agar well diffusion, will provide a comprehensive understanding of this compound's potential as a lead compound for the development of new antibacterial therapies.
Future studies should aim to elucidate the precise molecular mechanisms of action of this compound, investigate its efficacy against a broader panel of clinically relevant and drug-resistant bacterial strains, and assess its potential for synergistic interactions with existing antibiotics.
References
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]
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This compound | C15H22O2 | CID 10922464. PubChem. Available at: [Link]
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Broth Microdilution. MI - Microbiology. Available at: [Link]
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Growth and Laboratory Maintenance of Staphylococcus aureus. (2011). Current Protocols in Microbiology. Available at: [Link]
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Antibacterial and anti-inflammatory activity of sesquiterpene lactones compounds extracted from Artemisia Herba Alba plan. (2012). Iraqi Journal of Science. Available at: [Link]
-
Enterococcus faecalis and Staphylococcus aureus mixed species infection attenuates pathogen-specific neutrophil responses and impairs bacterial clearance. (2022). bioRxiv. Available at: [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
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Agar Well Diffusion Method Protocol. AWS. Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
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This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.): insights from drug likeness properties, molecular docking, and SAR analysis. (2019). Chemistry & Biodiversity. Available at: [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]
-
Inula britannica: Bioactivities, Components, Safety, Applications. (2024). Bioengineer.org. Available at: [Link]
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(PDF) Improvement of antibacterial activity of sesquiterpene lactones. ResearchGate. Available at: [Link]
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Updating Antimicrobial Susceptibility Testing Methods. (2012). Clinical Laboratory Science. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2016). Journal of Pharmaceutical Analysis. Available at: [Link]
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Antibiotics—Microbial Assays. USP. Available at: [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Available at: [Link]
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Impact of co-cultivation with Enterococcus faecalis over growth, enterotoxin production and gene expression of Staphylococcus aureus in broth and fresh cheeses. (2019). International Journal of Food Microbiology. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]
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What is standard procedure to prepare plant extract stock solution for antimicrobial assay?. (2018). ResearchGate. Available at: [Link]
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Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. (2021). Molecules. Available at: [Link]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]
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ProtocolsAntibioticStockSolutions. Barrick Lab. Available at: [Link]
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Antibacterial Stock Preparation. iGEM. Available at: [Link]
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Isocostic Acid: Formulation and Standardized Protocols for Evaluating Mosquitocidal Activity
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract Isocostic acid, a naturally occurring sesquiterpenoid found in several plant species of the Asteraceae family, presents a promising avenue for the development of novel, plant-based mosquitocides. Amid growing concerns over synthetic insecticide resistance and environmental impact, the exploration of bioactive natural products is paramount. This application note provides a comprehensive, scientifically-grounded guide for researchers on the proper formulation of this compound and the execution of standardized larvicidal bioassays to reliably evaluate its efficacy against key mosquito vectors. The protocols herein are adapted from authoritative World Health Organization (WHO) guidelines to ensure the generation of reproducible and comparable data, forming a critical step in the preliminary assessment of this compound as a viable mosquito control agent.
Scientific Background
1.1 The Imperative for Novel Mosquitocides Mosquito-borne diseases, including malaria, dengue, Zika, and West Nile fever, continue to pose a significant threat to global public health. The primary strategy for mitigating these diseases is vector control, which has historically relied heavily on synthetic insecticides. However, the widespread and prolonged use of these agents has led to the emergence of insecticide-resistant mosquito populations, rendering many conventional treatments ineffective. Furthermore, the ecological persistence and potential non-target toxicity of synthetic insecticides necessitate the development of more environmentally benign alternatives.
1.2 this compound: A Bioactive Sesquiterpenoid this compound (C₁₅H₂₂O₂, Molar Mass: ~234.33 g/mol ) is a sesquiterpenoid compound belonging to the eudesmane class.[1][2] It is isolated from various plants within the Asteraceae (Compositae) family, notably Dittrichia viscosa (syn. Inula viscosa), Sphaeranthus indicus, and Apalochlamys spectabilis.[1][3][4] The broader class of sesquiterpene lactones (SLs) is well-documented for a wide range of biological activities, including potent insecticidal and antifeedant properties.[5][6] Recent studies have highlighted the specific larvicidal potential of this compound and related compounds from the Inula genus against major mosquito vectors like Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus, with reported LC₅₀ values in the low ppm (or µg/mL) range.[4][7][8]
1.3 Plausible Mechanism of Action The mosquitocidal activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone functional group. This group acts as a reactive Michael acceptor, capable of forming covalent bonds with biological nucleophiles, particularly the sulfhydryl groups found in the amino acid cysteine.[9] This alkylation can irreversibly inhibit the function of critical enzymes and deplete cellular antioxidants like glutathione, leading to oxidative stress and cell death.[9] Additionally, some plant-derived sesquiterpenes, which are structurally similar to insect juvenile hormone (JH), may disrupt endocrine signaling, interfering with normal insect development and metamorphosis.[10]
Caption: Proposed mechanism of this compound toxicity via Michael addition.
Materials and Equipment
-
Chemicals & Reagents:
-
This compound (≥95% purity)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Dechlorinated or distilled water
-
Positive Control (e.g., Temephos, Permethrin standard)
-
-
Glassware & Labware:
-
100 mL volumetric flask
-
Glass test tubes or vials for serial dilutions
-
250 mL or 500 mL glass beakers or plastic cups for bioassays
-
Micropipettes (P1000, P200, P20) and sterile tips
-
Disposable Pasteur pipettes or droppers
-
-
Biological Material:
-
Late 3rd or early 4th instar larvae of the target mosquito species (Aedes aegypti, Culex quinquefasciatus, etc.)
-
Larval rearing trays and appropriate food (e.g., fish food, yeast powder)
-
-
Equipment:
-
Analytical balance (0.1 mg sensitivity)
-
Vortex mixer
-
Incubator or environmental chamber set to 25-28°C
-
Part 1: Formulation of this compound for Bioassays
Principle: The lipophilic nature of this compound necessitates the use of an organic solvent to create a concentrated stock solution. DMSO is an ideal choice as it effectively solubilizes the compound and is miscible with the aqueous environment of the bioassay at low final concentrations (typically ≤1%), minimizing solvent-induced toxicity.[1][11] This stock is then used to prepare a range of aqueous dilutions for dose-response testing.
Protocol 1: Preparation of a 1000 ppm Stock Solution
-
Weighing: Accurately weigh 10.0 mg of this compound using an analytical balance.
-
Solubilization: Transfer the weighed compound into a 10 mL glass vial or tube. Add DMSO dropwise while vortexing until the compound is fully dissolved.
-
Volume Adjustment: Carefully add DMSO to bring the final volume to exactly 10.0 mL. This creates a stock solution with a concentration of 1.0 mg/mL, which is equivalent to 1000 parts per million (ppm).
-
Storage: Store the stock solution in a tightly sealed, labeled glass vial at 4°C, protected from light. The solution should be brought to room temperature before preparing serial dilutions.
Protocol 2: Preparation of Serial Dilutions This protocol describes the preparation of test concentrations in 100 mL of water, suitable for running four replicates of 25 mL each. Adjust volumes as needed.
-
Labeling: Label glass beakers or cups for each test concentration (e.g., 10 ppm, 5 ppm, 2.5 ppm, 1.25 ppm, 0.625 ppm) and for the negative control.
-
Control Preparation: To the beaker labeled "Control," add 100 µL of DMSO to 99.9 mL of dechlorinated water. This creates a 0.1% DMSO solution, mirroring the highest solvent concentration in the test group.
-
Highest Concentration (10 ppm):
-
Add 1.0 mL of the 1000 ppm this compound stock solution to 99.0 mL of dechlorinated water in the appropriate beaker.
-
Mix thoroughly. This yields a 10 ppm test solution.
-
-
Subsequent Dilutions: Perform serial dilutions as required. For example, to make a 5 ppm solution, take 50 mL of the 10 ppm solution and add 50 mL of dechlorinated water. Mix well. Repeat this process for each desired lower concentration.
Part 2: Larvicidal Bioassay Protocol (WHO-Adapted)
Principle: This protocol is a laboratory-scale bioassay adapted from the standardized guidelines published by the WHO for testing mosquito larvicides.[12][13][14] It establishes a dose-response relationship by exposing a known number of mosquito larvae to various concentrations of the test compound and recording mortality over a defined period.
Caption: Standard workflow for the WHO-adapted larvicidal bioassay.
Step-by-Step Protocol:
-
Larvae Selection: Collect late 3rd or early 4th instar larvae from a healthy, thriving mosquito colony. Ensure larvae are of a consistent age and size for uniform susceptibility.
-
Bioassay Setup:
-
For each concentration and control, set up 3-4 replicate beakers/cups.
-
Aliquot 99 mL of dechlorinated water into each replicate vessel.
-
Using a dropper, carefully transfer 20-25 larvae into each vessel.
-
-
Application of Test Solutions:
-
Add 1 mL of the appropriate stock dilution (prepared in Part 1) to each corresponding test beaker to achieve the final desired concentration.
-
Add 1 mL of the 1% DMSO solution to the negative control beakers.
-
If using a positive control, prepare and add it according to its established protocol.
-
The final volume in each replicate should be 100 mL.
-
-
Incubation: Place the test vessels in an incubator or a temperature-controlled room at 25-28°C with a 12:12 hour light:dark cycle.[15] Do not feed the larvae during the exposure period.
-
Mortality Assessment:
-
Record the number of dead larvae in each replicate at 24 hours and again at 48 hours post-exposure.
-
A larva is considered dead if it is immobile and does not respond to gentle probing with a pipette tip.
-
Data Analysis and Interpretation
5.1 Calculating Percent Mortality For each concentration, calculate the average mortality across all replicates.
-
Percent Mortality (%) = (Number of Dead Larvae / Total Number of Larvae) × 100
5.2 Correction for Control Mortality If the mortality in the negative control group is between 5% and 20%, the mortality in the treated groups must be corrected using Abbott's formula to account for natural or handling-related death.[16] If control mortality exceeds 20%, the experiment is considered invalid and must be repeated.
-
Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] × 100
5.3 Determining Lethal Concentrations (LC₅₀/LC₉₀) The corrected mortality data should be subjected to Probit analysis using statistical software (e.g., R, SPSS, Polo-PC). This analysis transforms the sigmoidal dose-response curve into a straight line, allowing for the reliable calculation of the lethal concentrations required to kill 50% (LC₅₀) and 90% (LC₉₀) of the test population, along with their 95% confidence intervals.
Table 1: Example Data Presentation Format
| This compound Concentration (ppm) | Total Larvae (n) | Number Dead (24h) | % Mortality (Corrected) |
|---|---|---|---|
| Control (0.1% DMSO) | 100 | 4 | 0% |
| 0.625 | 100 | 12 | 8.3% |
| 1.25 | 100 | 28 | 25.0% |
| 2.5 | 100 | 54 | 52.1% |
| 5.0 | 100 | 89 | 88.5% |
| 10.0 | 100 | 98 | 97.9% |
Safety Precautions
-
Compound Handling: Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses when handling this compound and its solutions. Sesquiterpene lactones can be skin sensitizers; avoid direct contact.[17]
-
Solvent Handling: DMSO is readily absorbed through the skin. Always wear gloves and work in a well-ventilated area or a chemical fume hood when handling concentrated DMSO.
-
Waste Disposal: Dispose of all chemical waste and treated larvae in accordance with institutional and local environmental regulations.
Conclusion
This application note provides a robust and validated framework for preparing this compound formulations and assessing their mosquitocidal properties. By adhering to these WHO-adapted protocols, researchers can generate high-quality, reproducible data that is essential for the comparative analysis and further development of this compound as a potential natural insecticide. The determination of accurate LC₅₀ and LC₉₀ values is a critical first step in the pipeline of discovering and validating new vector control agents that are both effective and environmentally sound.
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Guillet, G., et al. (2000). Synergistic insecticidal mode of action between sesquiterpene lactones and a phototoxin, alpha-terthienyl. Photochemistry and Photobiology, 71(2), 111-115. Retrieved from [Link]
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Liverpool School of Tropical Medicine. (n.d.). Larval Insecticide Bioassays - LITE. Retrieved from [Link]
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World Health Organization. (2005). Guidelines for laboratory and field testing of mosquito larvicides. WHO/CDS/WHOPES/GCDPP/2005.13. Retrieved from [Link]
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He, Q., et al. (2014). Mosquito Larvicidal Constituents from the Ethanol Extract of Inula racemosa Hook. f. Roots against Aedes albopictus. Journal of Chemistry, 2014, 1-5. Retrieved from [Link]
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Microbe Investigations Switzerland. (2024). Testing Natural Mosquito Repellents: Efficacy and Safety Evaluations. Retrieved from [Link]
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PROTOCOL FOR LARVICIDE BIOASSAYS. (2020). Fiocruz. Retrieved from [Link]
- Govindarajan, M., & Benelli, G. (2024). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. Toxicon, 253(4), 108200.
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Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. Retrieved from [Link]
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He, Q., et al. (2014). Mosquito Larvicidal Constituents from the Ethanol Extract of Inula racemosa Hook. f. Roots against Aedes albopictus. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Mosquito Larvicidal Constituents from the Ethanol Extract of Inula racemosa Hook. f. Roots against Aedes albopictus. Retrieved from [Link]
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Innovation to Impact. (n.d.). Lab efficacy testing of larvicides- Insecticide bioassay methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. Retrieved from [Link]
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Konishi, T., et al. (2008). Larvicidal activities of sesquiterpenes from Inula helenium (Compositae) against Aedes albopictus (Diptera: Culicidae) and Paratanytarsus grimmii (Diptera: Chironomidae). Journal of the American Mosquito Control Association, 24(3), 350-354. Retrieved from [Link]
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ResearchGate. (n.d.). Constituents isolated from Inula racemosa roots. Retrieved from [Link]
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Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). WHO (2005) Guidelines for Laboratory and Field Testing of Mosquito Larvicides. Retrieved from [Link]
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Wang, J., et al. (2016). Insecticidal activity of sesquiterpene lactones and monoterpenoid from the fruits of Carpesium abrotanoides. Industrial Crops and Products, 92, 77-83. Retrieved from [Link]
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ResearchGate. (n.d.). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Retrieved from [Link]
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OSADHI. (n.d.). List of plants having phytochemicals: this compound. Retrieved from [Link]
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Hahn, P. G., & Muller, K. E. (2014). Sesquiterpene lactone stereochemistry influences herbivore resistance and plant fitness in the field. Annals of Botany, 113(3), 469-477. Retrieved from [Link]
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Pineda, M., et al. (2022). Discovery of novel natural products for mosquito control. Scientific Reports, 12(1), 22129. Retrieved from [Link]
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Mukhametzhanova, G. M., et al. (2016). Insect repellent and feeding deterrent activity of natural sesquiterpene lactones and their derivatives. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2023). Investigating the Regulatory Mechanism of the Sesquiterpenol Nerolidol from a Plant on Juvenile Hormone-Related Genes in the Insect Spodoptera exigua. International Journal of Molecular Sciences, 24(17), 13271. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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González-Coloma, A., et al. (2018). Sesquiterpene Lactones from Artemisia absinthium. Biotransformation and Rearrangement of the Insect Antifeedant 3α-hydroxypelenolide. Molecules, 23(11), 2942. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility and osmotic coefficient of phthalic acid aqueous solutions from isopiestic measurements. Retrieved from [Link]
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Barrero, A. F., et al. (2016). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 21(11), 1548. Retrieved from [Link]
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K-D. W., et al. (2018). Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity. Molecules, 23(10), 2465. Retrieved from [Link]
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Paulsen, E. (2025). Patch testing with constituents of sesquiterpene lactone-containing mixes: Time of application is important. Contact Dermatitis, 93(2), 115-121. Retrieved from [Link]
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Application Notes and Protocols: Assessing the Cell Permeability of Isocostic Acid
Introduction: Isocostic Acid and the Imperative of Permeability
This compound is a naturally occurring sesquiterpene lactone found in various plants, including those of the Inula genus.[1][2] As a member of the sesquiterpenoid class, it possesses a characteristic 15-carbon skeleton and has demonstrated a range of promising biological activities, including antibacterial, anti-inflammatory, and antityrosinase effects.[1][2][3][4] The lipophilic nature inherent to many sesquiterpene lactones suggests a potential for favorable membrane permeability, a critical attribute for any bioactive compound aspiring to become a therapeutic agent.[5][6]
In the field of drug discovery and development, understanding a compound's ability to cross biological membranes is paramount. This property, known as permeability, is a cornerstone of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug.[7] For orally administered drugs, poor intestinal permeability is a primary cause of low bioavailability and subsequent clinical failure.[7][8] Therefore, robust and predictive in vitro assays are essential to characterize the permeability of novel compounds like this compound early in the research pipeline, enabling informed decisions and guiding further development.
This document provides a comprehensive guide to assessing the cell permeability of this compound using established in vitro models. We will explore both non-cell-based and cell-based assays, offering detailed, step-by-step protocols and the scientific rationale behind each experimental choice.
A Tiered Approach to Permeability Screening
The assessment of intestinal permeability is best approached in a tiered manner, balancing throughput with physiological relevance. The journey begins with high-throughput screens that evaluate passive diffusion and progresses to more complex cell-based models that recapitulate the intricate environment of the human intestinal epithelium, including active transport mechanisms.[7][8][9][10]
Caption: Tiered workflow for this compound permeability assessment.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle and Rationale
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive transcellular permeability.[11][12] The assay measures the diffusion of a compound from a donor well, through an artificial lipid membrane coated on a filter, into an acceptor well.[11][13] This model isolates passive diffusion from other complex biological processes like active transport and metabolism, making it an ideal first-pass screen for compounds like this compound.[12] Its simplicity and speed allow for the rapid ranking of compounds based on their intrinsic permeability, guiding initial structure-activity relationship (SAR) studies.
Experimental Workflow: PAMPA
Caption: Step-by-step workflow for the PAMPA experiment.
Detailed Protocol
Materials and Reagents:
-
This compound (solid powder)
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)[3]
-
High and low permeability control compounds (e.g., Testosterone and Hydrochlorothiazide)
-
LC-MS/MS or UV-Vis plate reader
Procedure:
-
Prepare this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a working solution (e.g., 200 µM) by diluting the stock solution in PBS (pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid impacting membrane integrity.
-
-
Coat the Donor Plate:
-
Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the 96-well donor plate. Allow the solvent to evaporate, leaving a stable lipid layer.
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
-
Start the Assay:
-
Add 150 µL of the this compound working solution (and control solutions) to the corresponding wells of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich," ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.[14]
-
-
Incubation:
-
Quantification:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_equilibrium])
Where:
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
Area = Effective surface area of the membrane (cm²)
-
Time = Incubation time (seconds)
-
[C_A] = Compound concentration in the acceptor well
-
[C_equilibrium] = (Total compound amount) / (V_D + V_A)
Table 1: Interpretation of PAMPA Permeability Data
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1.0 | Low | < 20% |
| 1.0 - 10.0 | Medium | 20% - 80% |
| > 10.0 | High | > 80% |
Protocol 2: Caco-2 Permeability Assay
Principle and Rationale
The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal drug absorption.[8][15] Caco-2 cells are derived from a human colorectal adenocarcinoma and, when cultured for approximately 21 days on semi-permeable filter supports, they differentiate into a polarized monolayer of enterocytes.[16][17] This monolayer forms tight junctions to regulate paracellular transport and expresses a variety of clinically relevant transporters, including influx transporters and efflux pumps like P-glycoprotein (P-gp).[17][18]
This assay provides a more physiologically relevant model than PAMPA because it can measure both passive diffusion and carrier-mediated transport.[12][18] By performing a bidirectional assay—measuring transport from the apical (A) to basolateral (B) side and vice versa—we can calculate an Efflux Ratio (ER). This ratio is critical for identifying whether this compound is a substrate of efflux pumps, which can actively pump the compound out of the cell, limiting its net absorption.[16] The use of Caco-2 cells for assessing the permeability of sesquiterpene lactones has been previously documented.[19][20][21]
Experimental Workflow: Caco-2 Assay
Caption: Comprehensive workflow for the Caco-2 permeability assay.
Detailed Protocol
Part A: Caco-2 Cell Culture and Monolayer Formation
-
Cell Maintenance: Culture Caco-2 cells in flasks using appropriate media (e.g., DMEM with 20% FBS, 1% NEAA, 1% Pen-Strep) at 37°C, 5% CO₂.
-
Seeding: Seed Caco-2 cells at an optimized density (e.g., 60,000 cells/cm²) onto the apical side of Transwell® filter inserts (e.g., 0.4 µm pore size).
-
Differentiation: Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days to allow for the formation of a differentiated, polarized monolayer.[16]
Part B: Monolayer Integrity Assessment Causality Check: It is crucial to confirm that the cell monolayer is intact and that tight junctions have formed. Leaky monolayers will give falsely high permeability values.
-
TEER Measurement:
-
Lucifer Yellow (LY) Rejection Assay:
-
Add a dosing solution containing a low concentration of LY (a fluorescent, cell-impermeable marker) to the apical side.
-
After incubation (e.g., 1 hour), measure the fluorescence in the basolateral compartment.
-
Monolayers are considered intact if the apparent permeability of LY is very low (e.g., <0.5 x 10⁻⁶ cm/s or <1% leakage).[23][24]
-
Part C: Bidirectional Transport Experiment
-
Preparation:
-
A→B Transport (Absorption):
-
Add the dosing solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 120 minutes).[17]
-
At the end of the incubation, collect samples from the basolateral compartment for analysis.
-
-
B→A Transport (Efflux):
-
In a separate set of wells, add the dosing solution to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.
-
Incubate under the same conditions as the A→B assay.
-
Collect samples from the apical compartment for analysis.
-
-
Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
Data Analysis and Interpretation
Calculate the Papp values for both directions (Papp, A→B and Papp, B→A) using a simplified version of the permeability equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber (mol/cm³)
The Efflux Ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
Table 2: Interpretation of Caco-2 Permeability and Efflux Data
| Parameter | Value | Interpretation |
| Papp (A→B) | < 1.0 x 10⁻⁶ cm/s | Low Permeability |
| 1.0 - 10.0 x 10⁻⁶ cm/s | Medium Permeability | |
| > 10.0 x 10⁻⁶ cm/s | High Permeability | |
| Efflux Ratio (ER) | < 2.0 | No significant efflux |
| ≥ 2.0 | Potential substrate of active efflux (e.g., P-gp)[16][26] |
Synthesizing the Data: A Comprehensive Permeability Profile
By integrating the findings from both the PAMPA and Caco-2 assays, a comprehensive permeability profile for this compound can be established.
Caption: Decision tree for interpreting combined permeability data.
-
Scenario 1: High PAMPA & High Caco-2 (A→B) with ER < 2: This is the ideal outcome, suggesting this compound has high intrinsic passive permeability and is not a substrate for major efflux transporters. It is predicted to be well-absorbed.
-
Scenario 2: High PAMPA & Low/Medium Caco-2 (A→B) with ER ≥ 2: This result indicates that while this compound can passively diffuse across a lipid membrane, its net absorption is likely limited by active efflux in the intestine. A follow-up study using an MDCK-MDR1 cell line, which specifically overexpresses P-gp, would be warranted to confirm if P-gp is the transporter responsible.[24][26][27]
-
Scenario 3: Low PAMPA & Low Caco-2 (A→B): This suggests that this compound has poor intrinsic permeability, which is the rate-limiting step for its absorption. In this case, medicinal chemistry efforts may be needed to modify the structure to improve its physicochemical properties.
By following these detailed protocols and interpretation guidelines, researchers can generate a robust and reliable permeability profile for this compound, providing critical data to support its journey in the drug development process.
References
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Gadaleta, D., et al. (2021). In vitro models replicating the human intestinal epithelium for absorption and metabolism studies: A systematic review. Journal of Controlled Release, 335, 247-268. [Link]
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Han, A., et al. (2024). Emerging advances in intestinal models for in vitro preclinical research. Drug Metabolism and Disposition. [Link]
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Creative Biolabs. MDCK Permeability. [Link]
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Verhoeckx, K., et al. (2007). In vitro models for processes involved in intestinal absorption. Food and Chemical Toxicology, 45(10), 1936-1971. [Link]
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Unknown. Caco2 assay protocol. [Link]
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CHIC Project. (2020). Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. [Link]
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ResearchGate. This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis | Request PDF. [Link]
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Evotec. MDCK-MDR1 Permeability Assay. [Link]
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Forte, M., et al. (2020). Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. Nutrients, 12(11), 3547. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Fenyvesi, F., et al. (2024). Upgrading In Vitro Digestion Protocols with Absorption Models. International Journal of Molecular Sciences, 25(18), 10074. [Link]
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Forte, M., et al. (2020). Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. Universidade Nova de Lisboa. [Link]
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PubMed. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. [Link]
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Chadwick, K., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6), 12780-12805. [Link]
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PubMed. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. [Link]
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Identifying protein targets of Isocostic acid using proteomics
Topic: Identifying Protein Targets of Isocostic Acid Using Chemical Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Molecular Targets of this compound
This compound, a sesquiterpenoid found in various plants, has demonstrated a range of biological activities, including antibacterial, antityrosinase, and anti-5-lipoxygenase effects[1][2]. Recent studies have also highlighted its potential as a natural mosquitocidal agent[3]. Despite these promising therapeutic indications, the specific protein targets through which this compound exerts its effects remain largely unknown. Identifying these molecular partners is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and assessing any off-target effects.[4]
This application note provides a comprehensive guide for the identification of this compound's protein targets using a chemical proteomics approach centered on affinity purification-mass spectrometry (AP-MS).[5][6] This strategy involves the design and synthesis of a tagged this compound "bait," which is then used to "fish" for its binding partners from a complex cellular protein mixture.[7] The captured proteins are subsequently identified using high-resolution mass spectrometry, providing a list of candidate targets for further validation.[8][9]
Experimental Design: A Strategic Approach to Target Discovery
A robust experimental design is paramount for the successful identification of specific protein interactors while minimizing false positives.[8][10] Our strategy is built on the synthesis of a bespoke this compound probe and a carefully controlled affinity purification workflow.
Probe Design and Synthesis
The core of this chemical proteomics approach is the creation of an affinity probe that retains the biological activity of the parent compound, this compound. This involves chemically modifying this compound to incorporate a linker arm and an affinity tag, most commonly biotin, due to its high-affinity interaction with streptavidin.
A critical consideration is the point of attachment of the linker to the this compound scaffold. The modification should be at a position that does not interfere with the compound's interaction with its protein targets. Based on the structure of this compound (C15H22O2), the carboxylic acid group presents a chemically accessible handle for derivatization.[11][12] We propose the synthesis of an this compound-biotin conjugate via an amide bond formation, using a flexible polyethylene glycol (PEG) linker to minimize steric hindrance.
Proposed this compound Affinity Probe:
-
Parent Molecule: this compound
-
Linker: A short PEG linker to provide flexibility and distance from the solid support.
-
Affinity Tag: Biotin
Control Experiments: The Key to Specificity
To distinguish true binding partners from non-specific interactors that bind to the affinity matrix or the linker, a set of rigorous control experiments is essential.[13]
-
Negative Control 1 (Beads only): Streptavidin beads incubated with the cell lysate without any bait. This control identifies proteins that non-specifically bind to the beads themselves.
-
Negative Control 2 (Biotin only): Streptavidin beads saturated with free biotin before incubation with the cell lysate and the this compound probe. This control helps to identify proteins that may interact with biotin.
-
Competitive Elution Control: A parallel experiment where the affinity purification is performed in the presence of an excess of free, unmodified this compound. Specific protein targets should be outcompeted by the free compound, leading to a significant reduction in their signal in the mass spectrometry analysis.
The following diagram illustrates the overall experimental workflow:
Caption: Overall workflow for identifying this compound protein targets.
Detailed Protocols
Protocol 1: Preparation of this compound Affinity Matrix
This protocol describes the immobilization of the synthesized this compound-biotin probe onto streptavidin-coated magnetic beads.
Materials:
-
This compound-biotin probe
-
Streptavidin-coated magnetic beads
-
Phosphate-buffered saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Magnetic stand
Procedure:
-
Resuspend the streptavidin-coated magnetic beads in the vial.
-
Transfer a desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to separate the beads from the solution. Remove the supernatant.
-
Remove the tube from the magnetic stand and wash the beads twice with 1 mL of Wash Buffer.
-
Resuspend the washed beads in PBS.
-
Add the this compound-biotin probe to the bead suspension at a saturating concentration.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove any unbound probe.
-
Resuspend the beads in PBS. The affinity matrix is now ready for use.
Protocol 2: Affinity Purification of this compound-Binding Proteins
This protocol details the incubation of the affinity matrix with cell lysate to capture target proteins.
Materials:
-
Prepared this compound affinity matrix
-
Control beads (streptavidin beads without probe)
-
Cell lysate from the desired cell line or tissue
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS in PBS or competitive elution with free biotin)
-
Magnetic stand
Procedure:
-
Prepare cell lysate by incubating cells in Lysis Buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clear the lysate by incubating it with control beads for 1 hour at 4°C to reduce non-specific binding.
-
Separate the pre-cleared lysate from the control beads using a magnetic stand.
-
Incubate the pre-cleared lysate with the this compound affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
After incubation, place the tube on the magnetic stand to capture the beads. Discard the unbound lysate.
-
Wash the beads five times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding Elution Buffer and incubating at 95°C for 5 minutes.
-
Place the tube on the magnetic stand and collect the eluate containing the captured proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing the eluted proteins for analysis by mass spectrometry.
Materials:
-
Eluted protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduce the disulfide bonds in the eluted proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
Data Analysis and Interpretation
The peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The resulting MS/MS spectra are searched against a protein database to identify the corresponding peptides and proteins.[14]
Quantitative Proteomics for Hit Prioritization
To distinguish specific binders from background contaminants, quantitative proteomics is employed. Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used.[15][16] The abundance of each identified protein in the this compound pulldown is compared to its abundance in the control pulldowns.
Data Filtering Criteria:
-
Enrichment Factor: Proteins significantly enriched in the this compound pulldown compared to the negative controls.
-
Statistical Significance: A low p-value (e.g., <0.05) indicating that the observed enrichment is unlikely to be due to chance.[8]
-
Competition: Proteins that show a significant decrease in abundance in the competitive elution control.
The following table provides a hypothetical example of quantitative data analysis:
| Protein ID | LFQ Intensity (this compound) | LFQ Intensity (Control) | Fold Change | p-value |
| P12345 | 1.5 x 10^8 | 2.1 x 10^5 | 714 | 0.001 |
| Q67890 | 9.8 x 10^7 | 1.2 x 10^5 | 817 | 0.0005 |
| R54321 | 5.2 x 10^6 | 4.9 x 10^6 | 1.1 | 0.85 |
In this example, proteins P12345 and Q67890 would be considered high-confidence candidate targets due to their high fold change and low p-value. Protein R54321 would be considered a non-specific binder.
The diagram below illustrates the principles of quantitative analysis for target identification:
Caption: Quantitative proteomics for specific target identification.
Validation of Candidate Protein Targets
The list of candidate proteins from the AP-MS experiment must be validated using orthogonal methods to confirm a direct interaction with this compound.[17][18]
Western Blotting
This is a straightforward method to confirm the presence of a candidate protein in the eluate from the affinity purification. An antibody specific to the candidate protein is used to probe a blot of the eluted proteins. A strong band in the this compound pulldown lane and a weak or absent band in the control lanes would support the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate direct drug-target engagement in a cellular context without the need for compound modification.[18] The principle is that a protein's thermal stability is altered upon ligand binding.
Brief Protocol:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Pellet the aggregated, denatured proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting curve of the target protein.
-
A shift in the melting curve in the presence of this compound indicates direct binding.
Conclusion
The chemical proteomics workflow detailed in this application note provides a robust framework for the unbiased identification of the protein targets of this compound. By combining a carefully designed affinity probe with rigorous control experiments and quantitative mass spectrometry, researchers can generate a high-confidence list of candidate interactors. Subsequent validation using orthogonal methods like Western blotting and CETSA is crucial to confirm these findings and pave the way for a deeper understanding of the molecular mechanisms underlying the biological activities of this compound. This knowledge will be invaluable for the future development of this compound and its derivatives as potential therapeutic agents.
References
-
Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments. PubMed Central. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
-
Computational probing protein–protein interactions targeting small molecules. Bioinformatics. [Link]
-
Chemical proteomics to identify molecular targets of small compounds. PubMed. [Link]
-
Leveraging Transfer Learning for Predicting Protein–Small-Molecule Interaction Predictions. Journal of Chemical Information and Modeling. [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]
-
Computational evaluation of protein – small molecule binding. PubMed Central. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. MDPI. [Link]
-
Network inference from AP-MS data: computational challenges and solutions. Briefings in Bioinformatics. [Link]
-
Analysis of protein complexes through model-based biclustering of label-free quantitative AP-MS data. Molecular Systems Biology. [Link]
-
Decoding Protein Interactions with Domain-Aware Machine Learning. PNNL. [Link]
-
This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. ResearchGate. [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]
-
Chemical Proteomic Technologies for Drug Target Identification. ScienceDirect. [Link]
-
Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. PubMed. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva. [Link]
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry. [Link]
-
How to validate small-molecule and protein interactions in cells?. ResearchGate. [Link]
-
Predicting small-molecule inhibition of protein complexes. bioRxiv. [Link]
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PubMed Central. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Chemoproteomic strategies for drug target identification. ResearchGate. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. ResearchGate. [Link]
-
This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. ResearchGate. [Link]
-
Protein Target Prediction and Validation of Small Molecule Compound. PubMed. [Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
-
Assignment of Protein Interactions from Affinity Purification/Mass Spectrometry Data. Journal of Proteome Research. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions. Frontiers in Genetics. [Link]
-
Mechanism of action of isothiocyanates. A review. SciELO Colombia. [Link]
-
(PDF) Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Isocostic Acid Solubility for In Vitro Assays
Welcome to the technical support center for improving the solubility of Isocostic Acid in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshoot common challenges encountered when working with this hydrophobic compound. As Senior Application Scientists, we've compiled this information based on established scientific principles and field-proven experience to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1][2] Understanding its physical and chemical characteristics is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| CAS Number | 69978-82-1 | [1][3][4][5] |
| Molecular Formula | C₁₅H₂₂O₂ | [6] |
| Molecular Weight | 234.33 g/mol | [6] |
| Appearance | Powder | [1] |
| General Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
Like many sesquiterpene lactones, this compound is hydrophobic and has low aqueous solubility, which presents a challenge for its use in water-based in vitro assays.[7][8]
Q2: I need to prepare a stock solution of this compound. Which solvent should I use?
Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][9]
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[9] For this compound, a stock solution in 100% DMSO is the recommended starting point.
Protocol: For detailed steps on preparing a stock solution in DMSO, please refer to the "Protocols" section below.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
This phenomenon, often called "crashing out," is a common issue when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.[10][11] The rapid solvent exchange causes the compound to come out of solution.[12]
Several factors can contribute to this, including the final concentration of the compound, the final concentration of DMSO, and the dilution method.
To prevent precipitation, consider the following troubleshooting steps, which are also illustrated in the workflow diagram below:
-
Decrease the Final Concentration: Your target concentration of this compound in the assay may be above its aqueous solubility limit. Try testing a lower final concentration.[11]
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.[9] When adding the compound to your medium, do so dropwise while gently vortexing the medium to facilitate mixing.[11]
-
Use Pre-warmed Media: The solubility of compounds can be temperature-dependent. Using pre-warmed (37°C) cell culture media can help improve solubility.[11][12]
-
Maintain a Low Final DMSO Concentration: While DMSO aids in initial dissolution, high concentrations can be toxic to cells.[13][14] It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and for sensitive primary cells, as low as 0.1%.[9][15] Always include a vehicle control with the same final DMSO concentration in your experiments.[9]
Q4: Are there alternatives to DMSO for solubilizing this compound, especially for sensitive cell lines?
Yes, cyclodextrins are a viable alternative for increasing the aqueous solubility of poorly soluble compounds.[16][17]
Mechanism of Action: Cyclodextrins have a ring-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface.[18] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[18] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.[18][19]
Benefits:
-
Increased Aqueous Solubility: Can significantly enhance the solubility of hydrophobic drugs.[16][18]
-
Reduced Solvent Toxicity: Can be a less cytotoxic alternative to organic solvents like DMSO.[20][21] Studies have shown that β-cyclodextrin at certain concentrations has minimal effects on some cell-based assays.[20][21][22]
A protocol for using cyclodextrins is provided in the "Protocols" section.
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 234.33 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 234.33 g/mol * (1000 mg / 1 g) = 2.34 mg
-
Weigh the compound: Accurately weigh out 2.34 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is completely dissolved.[9] If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution.[9] Gentle warming (e.g., 37°C) can also be used, but be cautious of potential compound degradation with heat.[9]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption, as DMSO is hygroscopic.[9]
Protocol 2: Solubilization using β-Cyclodextrin
This protocol provides a general guideline for using β-cyclodextrin to improve the solubility of this compound. Optimization may be required for your specific compound and assay.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Aqueous buffer or cell culture medium
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a Cyclodextrin Solution: Prepare a solution of β-cyclodextrin in your desired aqueous buffer or medium. The concentration will need to be optimized, but starting with a 1-10 mM solution is common.
-
Add this compound: Add the this compound powder directly to the cyclodextrin solution. The molar ratio of this compound to cyclodextrin is a critical parameter to optimize. A 1:1 molar ratio is a good starting point.[19]
-
Facilitate Complex Formation: Vigorously stir or vortex the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Clarify the Solution: After stirring, centrifuge the solution at high speed to pellet any undissolved compound.
-
Collect the Supernatant: Carefully collect the supernatant, which contains the solubilized this compound/cyclodextrin complex.
-
Determine Concentration: The concentration of the solubilized this compound in the supernatant should be determined analytically (e.g., by HPLC-UV or mass spectrometry).
References
- Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (2024). Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search. (2024). This compound | CAS:69978-82-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick.
- Vertex AI Search. (2024). This compound | C15H22O2 | CID 10922464 - PubChem - NIH.
- Vertex AI Search. (2024). Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search. (2024). Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
- Vertex AI Search. (2024). Cyclodextrins as pharmaceutical solubilizers - Ovid.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
- Vertex AI Search. (2024). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH.
- Vertex AI Search. (2024). This compound (CAS#69978-82-1)
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.
- Vertex AI Search. (2024). 69978-82-1|this compound|BLD Pharm.
- Vertex AI Search. (2024). DMSO in cell based assays - Scientist Solutions.
- Vertex AI Search. (2024). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Vertex AI Search. (2024). What does it mean to use DMSO as a dissolvant in biology experiemnts?.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays - AMiner.
- Vertex AI Search. (2024). Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem - NIH.
- Vertex AI Search. (2024). γ-Costic acid (this compound) | Terpenoid - MedchemExpress.com.
- Vertex AI Search. (2024). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.)
- Vertex AI Search. (2024). (PDF)
- Vertex AI Search. (2024). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). How can I dissolve hydrophobic compounds in DMEM media?
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics.
- Vertex AI Search. (2024). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis - PubMed.
- Vertex AI Search. (2024). Costic acid | C15H22O2 | CID 6451579 - PubChem - NIH.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases - MDPI.
- Vertex AI Search. (2024). Echinocystic Acid | C30H48O4 | CID 73309 - PubChem - NIH.
- Vertex AI Search. (2024). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC - PubMed Central.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Solvents for a Safer, Sustainable Lab - USC Environmental Health & Safety - University of Southern California.
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Technical Support Center: Overcoming Stability Challenges of Isocostic Acid and Related Sesquiterpene Lactones
A Note from the Senior Application Scientist: Welcome to the technical support guide for Isocostic acid and structurally related compounds. Our internal database and public chemical libraries identify this compound as a sesquiterpenoid, a class of natural products rich in complex, bioactive molecules.[1][2][3][4][5][6] Researchers working with specific compounds like this compound often face significant stability challenges that can impact experimental reproducibility and data integrity. The principles and protocols outlined here are grounded in the chemistry of sesquiterpene lactones (STLs)—a major subgroup to which many of these molecules belong—and use Costunolide as a well-documented example to illustrate solutions to common stability issues.[7][8][9][10] This guide is designed to provide you with the expertise to anticipate, troubleshoot, and overcome these challenges in your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Instability
Q1: My this compound/STL solution is losing potency over time, even when stored at -20°C. What's happening?
Answer: This is a classic and frequently encountered issue. Several factors, rooted in the inherent chemical structure of sesquiterpene lactones, are likely at play:
-
pH Sensitivity: The lactone ring, a cyclic ester, is susceptible to hydrolysis, especially under neutral to alkaline conditions (pH > 7).[11] This process opens the ring, rendering the molecule inactive. Studies have shown that some STLs are stable at an acidic pH of 5.5 but lose structural elements at pH 7.4.[12]
-
Reactive Moieties: Many STLs, including the parent compound Costunolide, feature an α,β-unsaturated carbonyl group (specifically, an α-methylene-γ-lactone).[13][14] This is a highly reactive electrophilic center that can undergo Michael-type addition reactions with various nucleophiles.[13][14] In aqueous buffers, water can act as a nucleophile, while in cell culture media, free thiol groups from amino acids (like cysteine in glutathione) can form covalent adducts, neutralizing the compound's activity.[13]
-
Solvent Reactivity: While seemingly benign, alcoholic solvents like ethanol or methanol can act as nucleophiles. Over time, especially at room temperature, they can add across reactive sites on the STL molecule, forming inactive ether adducts.[11][15][16]
-
Oxidation and Light Sensitivity: Double bonds within the carbon skeleton and other functional groups can be susceptible to oxidation. Furthermore, some STLs are known to be photosensitive, which can lead to degradation upon exposure to light.[11][17]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to compound stability in the culture medium?
Answer: Absolutely. The complex biological environment of cell culture medium is a prime setting for STL degradation.
-
Reaction with Media Components: As mentioned, amino acids like cysteine and proteins containing surface-exposed thiols can rapidly form adducts with your compound, depleting the concentration of active molecules available to interact with your cellular target.
-
pH of Media: Most cell culture media are buffered around pH 7.4 to maintain physiological conditions.[12] Unfortunately, this is precisely the pH range where the lactone ring becomes more susceptible to hydrolysis.[12]
-
Best Practice: The most reliable approach is to prepare a highly concentrated stock solution in an appropriate solvent (see Section 3) and dilute it into the cell culture medium immediately before adding it to the cells. Minimize the pre-incubation time of the compound in the medium before it reaches the target cells.
Q3: What is the ideal solvent for preparing a stock solution of this compound or other STLs?
Answer: The choice of solvent is critical for long-term stability.
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard and the best starting point. It is aprotic (won't participate in addition reactions), an excellent solvent for many organic molecules, and miscible with most aqueous buffers and cell culture media.
-
Secondary Options: If DMSO is incompatible with your experimental system, other aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) can be considered.
-
Solvents to Use with Caution: As noted, alcohols (ethanol, methanol) should be used with caution and only for short-term storage or immediate use, as they can react with the STL.[11][15][16]
-
Aqueous Incompatibility: Direct dissolution in aqueous buffers is generally not recommended due to poor solubility and the high potential for hydrolysis.
Table 1: Solvent Selection Guide for Sesquiterpene Lactones
| Solvent | Suitability for Long-Term Storage (-80°C) | Key Considerations |
| Anhydrous DMSO | Excellent | Industry standard; aprotic and highly compatible with most assays. Ensure it is truly anhydrous. |
| Anhydrous DMF | Good | Aprotic alternative to DMSO. May have higher toxicity in some cell models. |
| Acetonitrile (ACN) | Fair to Good | Aprotic, but less common for stock solutions. Often used as an HPLC mobile phase.[18][19] |
| Ethanol / Methanol | Poor | Prone to forming adducts with reactive STLs.[15][16] Use only for immediate dilution and application. |
| Aqueous Buffers | Not Recommended | Promotes hydrolysis of the lactone ring, especially at neutral or alkaline pH.[12] |
Section 2: Troubleshooting Guide - From Stock to Experiment
This section addresses specific problems you might encounter and provides a logical path to a solution.
Issue 1: Rapid loss of compound detected by HPLC-UV from a freshly prepared solution in methanol.
-
Probable Cause: You are likely observing the formation of a methanol adduct. The adduct will have a different retention time on the HPLC and may have a different UV absorbance profile.
-
Troubleshooting Steps:
-
Analyze by LC-MS: A mass spectrometer will reveal a new peak with a mass corresponding to your parent compound +32 Da (the mass of methanol).
-
Switch Solvents: Immediately prepare a new stock solution in anhydrous DMSO.
-
Re-analyze: Run the DMSO stock on your HPLC system. The peak for the parent compound should now be stable.
-
Issue 2: My stock solution, stored in DMSO at -20°C, shows multiple new peaks after several freeze-thaw cycles.
-
Probable Cause: Water has likely been introduced into your stock solution. Standard DMSO is hygroscopic and can absorb atmospheric moisture. Water can then lead to hydrolysis, especially if the DMSO contains trace impurities that alter the micro-environment's pH.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always purchase and use high-purity, anhydrous grade DMSO.
-
Aliquot Your Stock: When you first create a stock solution, immediately aliquot it into small, single-use volumes in tightly sealed vials. This prevents contamination of the entire stock each time you need to use it.
-
Proper Storage: Store aliquots at -80°C for maximum long-term stability.[11]
-
Issue 3: Bioactivity of the compound is significantly lower than published literature values.
-
Probable Cause: This points to a lower-than-expected concentration of the active compound reaching the target, likely due to degradation during storage or the experimental workflow.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to identify the source of the problem.
Caption: Workflow for diagnosing the cause of unexpectedly low bioactivity.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stable Master Stock Solution
This protocol ensures the highest integrity for your starting material.
-
Materials: this compound (or related STL) solid, high-purity anhydrous DMSO, sterile microcentrifuge tubes or cryovials.
-
Procedure: a. Equilibrate the solid compound to room temperature before opening to prevent condensation of atmospheric moisture. b. Weigh the desired amount of solid in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). This minimizes the final percentage of DMSO in your experiments. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be required but should be minimized. e. Immediately aliquot the master stock into single-use volumes (e.g., 10-20 µL) in fresh, tightly-capped tubes. f. Store all aliquots at -80°C. g. Quality Control: Before extensive use, dilute one aliquot and confirm purity and concentration using a validated HPLC method (see Protocol 3).
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential for understanding your molecule's liabilities and for developing a stability-indicating analytical method.[20][21][22][23][24] This involves intentionally exposing the compound to harsh conditions.
-
Objective: To generate potential degradation products and identify conditions that cause instability.
-
Setup: Prepare solutions of your compound (~1 mg/mL) under the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat solution (in DMSO) and solid at 60°C.
-
Photolytic: Expose solution (in quartz cuvette) to a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Sample and analyze at t=0, 2, 8, and 24 hours. The goal is to achieve 10-30% degradation, so time points may need adjustment.
-
Analysis: Analyze all samples by HPLC-UV/DAD and LC-MS (see Protocol 3).
-
Interpretation:
-
Identify the conditions that cause the most significant degradation.
-
Characterize the degradation products by their mass-to-charge ratio (m/z).
-
This information is critical for developing an analytical method that can separate the parent compound from all potential degradants.
-
Caption: Common degradation pathways for reactive sesquiterpene lactones.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active compound without interference from any degradants, impurities, or excipients.
-
Column: A C18 reversed-phase column is a robust starting point for STLs. (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Gradient Elution: A gradient from ~10% B to 95% B over 20-30 minutes is typically effective for separating the parent compound from more polar degradants (like hydrolyzed products) and less polar adducts.[18][19]
-
Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength around 205-210 nm is often used for STLs which may lack a strong chromophore at higher wavelengths.[17][18][19]
-
Validation: a. Inject your forced degradation samples (from Protocol 2). b. The method is "stability-indicating" if the parent peak is baseline-resolved from all degradation peaks. c. Peak purity analysis using the DAD spectral data should be performed to confirm that the parent peak is not co-eluting with any degradants.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10922464, this compound. PubChem. Retrieved from [Link]
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Skaltsa, H., et al. (2008). Effects of pH and temperature on the stability of sesquiterpene lactones. ResearchGate. Retrieved from [Link]
-
Avula, B., et al. (2010). Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC)−Mass Spectrometry, Reversed Phase HPLC, and HPLC−Solid Phase Extraction−Nuclear Magnetic Resonance. Journal of Agricultural and Food Chemistry, 58(20), 10817–10823. Retrieved from [Link]
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Aissa, I., et al. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 16(5), e1800529. Retrieved from [Link]
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Marchini, E., et al. (1993). Analysis of Sesquiterpene Lactones by High Performance Liquid Chromatography. Fresenius' Journal of Analytical Chemistry, 346(6-9), 837-839. Retrieved from [Link]
-
Avula, B., et al. (2010). Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. Journal of Agricultural and Food Chemistry, 58(20), 10817-23. Retrieved from [Link]
-
Galeotti, N., et al. (2015). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta Medica, 81(18), 1781-1786. Retrieved from [Link]
-
Skopp, K., & Schwenker, G. (1988). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. Retrieved from [Link]
-
Schmidt, T. J., et al. (2000). On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia. Planta Medica, 66(7), 678-81. Retrieved from [Link]
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Li, Y., et al. (2025). Study on the mechanism of costunolide inhibiting triple-negative breast cancer by EGFR ubiquitination and degradation to suppress the ERK/AKT signaling pathway. Journal of Molecular Histology, 56(6), 362. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. BioPharmaSpec. Retrieved from [Link]
-
Liu, Q., et al. (2011). Reconstitution of the Costunolide Biosynthetic Pathway in Nicotiana benthamiana. PLOS ONE, 6(8), e23255. Retrieved from [Link]
-
Liu, Q., et al. (2018). Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity. Nature Communications, 9(1), 4433. Retrieved from [Link]
-
Schmidt, T. J., & Willuhn, G. (2000). On the Stability of Sesquiterpene Lactones in the Officinal Arnica Tincture of the German Pharmacopoeia. ResearchGate. Retrieved from [Link]
-
Kamberi, M., & Tsutsumi, N. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Kumar, V., & Sharma, P. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Lange, B. M. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Natural Product Reports. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Singh, R., & Kumar, S. (2019). A Review: Stability Indicating Forced Degradation Studies. Researcher.Life. Retrieved from [Link]
-
Rodrigues, M., et al. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. International Journal of Molecular Sciences, 22(13), 7058. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 69978-82-1 | Chemical Name : this compound. Pharmaffiliates. Retrieved from [Link]
-
de Kraker, J. W., et al. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 129(1), 257–268. Retrieved from [Link]
-
Wang, Y., et al. (2021). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Drug Metabolism Reviews, 53(1), 122-140. Retrieved from [Link]
-
BioCrick. (n.d.). This compound | CAS:69978-82-1. BioCrick. Retrieved from [Link]
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Birlouez-Aragon, I., & Ravelontseheno, L. (1985). Ascorbic acid stability in aqueous solutions. Acta Vitaminologica et Enzymologica, 7(3-4), 147-53. Retrieved from [Link]
-
Schmidt, T. J., et al. (2000). On the Stability of Sesquiterpene Lactones in the Officinal Arnica Tincture of the German Pharmacopoeia. ResearchGate. Retrieved from [Link]
-
Macías, F. A., et al. (2017). Complexation of Sesquiterpene Lactones with Cyclodextrins: Synthesis and Effects on their Activities on Parasitic Weeds. Royal Society of Chemistry. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield of Isocostic Acid from Extraction
Welcome to the technical support center for the extraction of Isocostic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to disappointing yields of this valuable sesquiterpenoid. By understanding the underlying principles of the extraction process and implementing the targeted troubleshooting strategies outlined below, you can significantly improve the efficiency and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for a low yield of this compound during extraction?
A low yield of this compound can be attributed to several factors throughout the extraction and purification workflow. The most common culprits include:
-
Suboptimal Starting Material: The concentration of this compound can vary significantly depending on the plant source, geographical location, harvest time, and post-harvest handling.[1]
-
Inefficient Extraction Method: The chosen extraction technique may not be suitable for effectively liberating this compound from the plant matrix.
-
Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for selectively dissolving this compound while minimizing the co-extraction of impurities.[2]
-
Degradation of this compound: this compound, like many natural products, can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, or exposure to light.[2][3]
-
Losses During Downstream Processing: Significant amounts of the target compound can be lost during solvent removal, partitioning, and chromatographic purification steps.[4][5]
Q2: I suspect my starting material is the issue. How can I assess and mitigate this?
The quality of your biomass is the foundation of a successful extraction. Here’s how to approach this:
-
Source Verification: Whenever possible, obtain a certificate of analysis (CoA) for your plant material, confirming its identity and, ideally, providing an approximate content of key phytochemicals. This compound has been reported in plants like Dittrichia graveolens, Apalochlamys spectabilis, and Cassinia aculeata.[6]
-
Proper Handling and Storage: Ensure the plant material has been dried and stored correctly to prevent microbial degradation and the enzymatic breakdown of target compounds. Improper storage can significantly reduce the available this compound.[1]
-
Grinding and Particle Size: The plant material should be ground to a fine, consistent powder to maximize the surface area available for solvent penetration. This increases extraction efficiency.[7]
Protocol for Preparing Plant Material:
-
Drying: If fresh, dry the plant material in a well-ventilated oven at a low temperature (e.g., 40-50°C) to a constant weight to minimize enzymatic degradation.
-
Grinding: Use a high-quality mill to grind the dried material into a fine powder (e.g., passing through a 40-60 mesh sieve).
-
Storage: Store the powdered material in an airtight, light-resistant container in a cool, dry place.
Q3: My yield is still low after optimizing the starting material. Could my solvent choice be wrong?
Solvent selection is a critical parameter. This compound is a sesquiterpenoid, and its solubility will dictate the most effective solvent.[8]
-
Polarity Mismatch: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] Using a highly polar solvent like water alone or a very nonpolar solvent like hexane may result in poor extraction efficiency.[2]
-
Solvent Purity: Impurities in the solvent can interfere with the extraction process and subsequent analytical steps. Always use high-purity, analytical grade solvents.
Troubleshooting Solvent Selection:
A small-scale pilot extraction is highly recommended to determine the optimal solvent system.
| Solvent System | Polarity | Expected Efficacy for this compound |
| Hexane | Nonpolar | Low, but can be used for initial defatting |
| Dichloromethane | Moderately Polar | High |
| Chloroform | Moderately Polar | High |
| Ethyl Acetate | Moderately Polar | High |
| Acetone | Polar | Moderate to High |
| Ethanol/Methanol | Polar | Moderate, may co-extract polar impurities |
| Water | Highly Polar | Very Low |
Pilot Extraction Protocol:
-
Weigh out several small, equal amounts (e.g., 1 gram) of your powdered plant material.
-
Add a fixed volume (e.g., 10 mL) of different solvents or solvent mixtures to each sample.
-
Agitate the samples for a set period (e.g., 1 hour) under consistent conditions.
-
Filter the extracts and analyze the concentration of this compound in each using a suitable analytical method like HPLC.
Q4: I'm using an appropriate solvent, but my yield remains low. What other extraction parameters should I investigate?
Beyond solvent choice, the physical parameters of the extraction process play a significant role.
-
Extraction Method: For thermolabile compounds like some sesquiterpene lactones, prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation.[2][7] Techniques like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) can offer higher efficiency at lower temperatures.[9][10]
-
Temperature: While increased temperature can enhance solvent penetration and solubility, excessive heat can degrade this compound.[11][12] An optimal temperature must be determined empirically.
-
Extraction Time: Insufficient extraction time will result in incomplete recovery. Conversely, excessively long extraction times can increase the risk of compound degradation.[11]
-
Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully wet the plant material and dissolve the target compound, leading to an incomplete extraction.
In-depth Troubleshooting Guides
Guide 1: Optimizing Conventional Solvent Extraction
Conventional methods like maceration and Soxhlet extraction are common but require careful optimization.
Troubleshooting Workflow for Low Yield in Conventional Extraction:
Caption: Troubleshooting flowchart for conventional extraction.
Recommended Protocol for Optimized Maceration:
-
Preparation: Weigh 10 g of powdered plant material and place it in a flask.
-
Solvent Addition: Add 100 mL of an optimized solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Seal the flask and agitate it on a shaker at a controlled temperature (e.g., 25-40°C) for an optimized duration (e.g., 24 hours).
-
Filtration: Filter the extract through an appropriate filter paper.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete recovery.
-
Pooling and Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).
Guide 2: Implementing Supercritical Fluid Extraction (SFE)
SFE with carbon dioxide (CO₂) is a green and highly tunable alternative for extracting nonpolar to moderately polar compounds.[13][14] It is particularly advantageous for thermally sensitive molecules.[10]
Key Parameters to Optimize in SFE:
-
Pressure: Increasing pressure generally increases the density of the supercritical fluid, enhancing its solvating power.[13][15]
-
Temperature: Temperature has a dual effect; it can increase the vapor pressure of the solute but decrease the fluid density. The optimal temperature is often a balance between these two factors.[13][15]
-
Co-solvent: For moderately polar compounds like this compound, adding a polar co-solvent (e.g., ethanol or methanol) to the supercritical CO₂ can significantly improve extraction yield.[7][16]
-
Flow Rate: The flow rate of the supercritical fluid affects the mass transfer and contact time.[15]
Table of SFE Parameter Optimization:
| Parameter | Typical Range | Effect on this compound Yield |
| Pressure (bar) | 100 - 400 | Higher pressure generally increases yield |
| Temperature (°C) | 35 - 60 | Optimization required; avoid high temperatures to prevent degradation[16] |
| Co-solvent (%) | 0 - 15% Ethanol | Increasing percentage generally improves yield |
| CO₂ Flow Rate (mL/min) | 2 - 10 | Optimization needed to balance efficiency and solvent consumption |
SFE Optimization Workflow:
Caption: Workflow for optimizing SFE parameters.
Guide 3: Addressing Compound Degradation
This compound can degrade, leading to a lower than expected yield.
Potential Causes of Degradation:
-
Thermal Stress: As previously mentioned, high temperatures during extraction or solvent evaporation can be detrimental.[2]
-
pH Extremes: Strongly acidic or basic conditions can potentially lead to isomerization or other chemical transformations of the molecule.
-
Oxidation: Exposure to air and light, especially over prolonged periods, can lead to oxidative degradation.[3]
Strategies to Prevent Degradation:
-
Use Milder Extraction Conditions: Employ techniques like UAE or SFE that can be performed at lower temperatures.
-
Control pH: If using liquid-liquid partitioning, use buffered solutions and minimize the time the compound is in contact with acidic or basic aqueous layers.
-
Work Under Inert Atmosphere: When possible, conduct extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Protect from Light: Use amber glassware or cover your flasks with aluminum foil to prevent photodegradation.
-
Prompt Processing: Process your extracts promptly and avoid long-term storage of crude extracts, which may contain enzymes or other reactive species.
Guide 4: Minimizing Losses During Purification
Significant losses can occur during the purification of the crude extract.
-
Liquid-Liquid Partitioning: Incomplete phase separation or the formation of emulsions can lead to the loss of your compound.[17] Ensure adequate mixing and allow sufficient time for the layers to separate. Multiple extractions of the aqueous layer with the organic solvent will improve recovery.[5]
-
Column Chromatography:
-
Irreversible Adsorption: this compound may bind too strongly to the stationary phase if the polarity of the mobile phase is too low.
-
Co-elution: The compound of interest may co-elute with impurities, leading to a lower yield of the pure fraction.
-
Improper Fraction Collection: Broad or overlapping fractions can make it difficult to isolate the pure compound.
-
Protocol for Efficient Column Chromatography:
-
TLC Analysis: Before running a column, analyze your crude extract by Thin Layer Chromatography (TLC) to determine the optimal mobile phase for separating this compound from impurities.
-
Column Packing: Pack the column with silica gel properly to avoid channeling.
-
Loading: Load the sample onto the column in a minimal amount of solvent.
-
Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). This will help to separate compounds with different polarities effectively.[2]
-
Fraction Collection: Collect small, uniform fractions and analyze them by TLC to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.
Analytical Quantification of this compound
Accurate quantification of this compound at each stage of the process is crucial for identifying where losses are occurring. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
Basic HPLC Method Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm).[18]
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate concentration determination.
By systematically addressing each of these potential issues, you can effectively troubleshoot and optimize your extraction protocol to achieve a higher and more consistent yield of this compound.
References
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- MDPI. (n.d.). Optimization of Extraction of Natural Antimicrobial Pigments Using Supercritical Fluids: A Review. MDPI.
- SciSpace. (n.d.). Optimization of supercritical fluid extraction of bioactive compounds from grape (Vitis labrusca B.) peel by. SciSpace.
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- ResearchGate. (n.d.). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors | Request PDF. ResearchGate.
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- Chemistry For Everyone. (2025, August 9). How Can Supercritical Fluid Extraction Be Optimized?. YouTube.
- BenchChem. (n.d.). Troubleshooting low yield during the extraction and purification of Oxoxylopine. Benchchem.
- ResearchGate. (2025, August 6). An update procedure for an effective and simultaneous extraction of sesquiterpene lactones and phenolics from chicory. ResearchGate.
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- ResearchGate. (2025, July 23). Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications | Request PDF. ResearchGate.
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- PubMed. (2024, December 5). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. PubMed.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
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- ChemFaces. (n.d.). This compound (CAS#69978-82-1); Methyl isocostate (CAS#132342-55-3); alpha-Cost.... ChemFaces.
- ResearchGate. (n.d.). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis | Request PDF. ResearchGate.
- Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Reddit.
- IMCS. (2023, December 18). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. IMCS.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu.
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- A. A. (n.d.). III Analytical Methods. Vertex AI Search.
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- ResearchGate. (2025, October 20). A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. ResearchGate.
- Custom Processing Services. (2022, April 21). Top 5 Factors That Can Influence Botanical Extraction Yield. Custom Processing Services.
- ResearchGate. (2025, October 15). (PDF) Factors Affecting the Yield in Formation of Fat-Derived Fragrance Compounds by Yarrowia lipolytica Yeast. ResearchGate.
- Clearsynth. (n.d.). This compound | CAS No. 69978-82-1. Clearsynth.
- PubMed Central. (2023, October 23). Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC. PubMed Central.
- MDPI. (n.d.). The Influence of Extraction Conditions on the Yield and Physico-Chemical Parameters of Pectin from Grape Pomace. MDPI.
- ResearchGate. (2025, July 9). (PDF) Stability and Stabilization of Ascorbic Acid. ResearchGate.
Sources
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. This compound | C15H22O2 | CID 10922464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. This compound | CAS:69978-82-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Extraction Conditions on the Yield and Physico-Chemical Parameters of Pectin from Grape Pomace [mdpi.com]
- 13. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 18. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing HPLC Separation of Isocostic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of Isocostic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for achieving optimal HPLC separation of these closely related sesquiterpenoid acids. As these isomers often co-exist in natural product extracts and synthetic mixtures, their accurate separation and quantification are critical for research and development.
This resource provides a structured approach to method development and troubleshooting, grounded in established chromatographic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
A1: this compound is a sesquiterpenoid, a type of C15 terpenoid, with the molecular formula C₁₅H₂₂O₂.[1] It is commonly found in plants of the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa).[2][3] this compound exists as several isomers, which are compounds with the same molecular formula but different structural arrangements. Common isomers include costic acid (with different stereochemistry) and other structural isomers that may differ in the position of the double bond. The separation of these isomers is crucial for accurate biological activity assessment and quality control.
Q2: Why is the HPLC separation of this compound isomers challenging?
A2: The primary challenge in separating this compound isomers lies in their structural similarity. Isomers often have very similar physicochemical properties, such as polarity, hydrophobicity, and pKa.[4] This results in very similar retention behavior on a given stationary phase, leading to co-elution or poor resolution. Achieving baseline separation often requires careful optimization of all chromatographic parameters to exploit the subtle differences between the isomers.
Q3: What are the key factors influencing the resolution of this compound isomers?
A3: The resolution of any two chromatographic peaks is governed by three main factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to better resolution. It is influenced by column length, particle size, and flow rate.
-
Selectivity (α): The ability of the chromatographic system to differentiate between the two isomers. This is the most critical factor for isomer separation and is influenced by the stationary phase chemistry, mobile phase composition (organic modifier, pH, additives), and temperature.
-
Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimal retention (typically k' between 2 and 10) allows for sufficient interaction with the stationary phase for separation to occur.
Q4: Should I use Normal-Phase or Reversed-Phase HPLC for this compound isomer separation?
A4: Both normal-phase (NP) and reversed-phase (RP) HPLC can be viable options for separating this compound isomers, and the choice depends on the specific isomers and the available instrumentation.
-
Reversed-Phase HPLC: This is the most common starting point due to its robustness and wide applicability. A C18 column is a good initial choice, but for isomers, alternative selectivities offered by phenyl-hexyl or embedded polar group (e.g., amide, cyano) stationary phases might provide better resolution.
-
Normal-Phase HPLC: NP-HPLC, using a polar stationary phase (like silica) and a non-polar mobile phase, can be very effective for isomer separations, as it often provides different selectivity compared to RP-HPLC.[5][6][7]
Q5: When is chiral chromatography necessary?
A5: Chiral chromatography is essential for the separation of enantiomers – stereoisomers that are non-superimposable mirror images of each other. If you are working with a racemic mixture of this compound or its derivatives, a chiral stationary phase (CSP) will be required for their separation. Diastereomers, which are stereoisomers that are not mirror images, can often be separated on standard achiral columns.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound isomers.
| Problem | Potential Causes | Solutions & Explanations |
| Poor Resolution / Co-elution of Isomers | 1. Inadequate Selectivity (α): The stationary and mobile phases do not sufficiently differentiate between the isomers. 2. Low Column Efficiency (N): Peaks are too broad, causing them to overlap. 3. Suboptimal Retention (k'): Insufficient interaction with the stationary phase. | 1. Optimize Selectivity: a. Change Stationary Phase: If using a C18 column, switch to a column with a different selectivity, such as a phenyl-hexyl, cyano, or PFP (pentafluorophenyl) phase. These offer different interaction mechanisms (π-π, dipole-dipole) that can enhance isomer separation. b. Modify Mobile Phase: i. Adjust Organic Modifier: Change the organic solvent (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter selectivity. ii. Optimize pH: Since this compound is an acidic compound, the pH of the mobile phase will affect its ionization state. Operating at a pH around the pKa can often maximize selectivity between isomers with slightly different pKa values. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is a common practice for acidic analytes to ensure consistent ionization and good peak shape. c. Adjust Temperature: Varying the column temperature can alter the selectivity. A good starting point is 30-40°C. 2. Improve Efficiency: a. Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates, leading to narrower peaks. Be mindful of the increased backpressure with smaller particles (UHPLC). b. Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but will increase run time. 3. Optimize Retention: a. Adjust Mobile Phase Strength: In RP-HPLC, decrease the percentage of the organic solvent to increase retention. In NP-HPLC, decrease the percentage of the polar solvent. Aim for a retention factor (k') between 2 and 10. |
| Peak Tailing | 1. Secondary Interactions: Unwanted interactions between the acidic analyte and active sites (e.g., residual silanols) on the stationary phase. 2. Column Overload: Injecting too much sample. 3. Mismatched Injection Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. | 1. Minimize Secondary Interactions: a. Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups and the analyte, leading to more symmetrical peaks. b. Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol activity. 2. Reduce Injection Volume or Sample Concentration. 3. Use a Weaker Injection Solvent: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. |
| Inconsistent Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs. 2. Mobile Phase Instability: Evaporation of volatile components or changes in pH over time. 3. Temperature Fluctuations: Inconsistent column temperature. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate, especially when changing mobile phases or after a gradient run. 2. Prepare Fresh Mobile Phase Daily: Cover mobile phase reservoirs to minimize evaporation. 3. Use a Column Thermostat: Maintain a constant and consistent column temperature. |
| Ghost Peaks | 1. Contamination: Impurities in the sample, mobile phase, or from the HPLC system. 2. Carryover: Residual sample from a previous injection. | 1. Use High-Purity Solvents and Reagents: Filter all mobile phases. 2. Implement a Thorough Needle Wash Protocol: Use a strong solvent in the autosampler wash to clean the needle and injection port between runs. |
Experimental Protocols: A Systematic Approach to Method Development
Initial Method Development: Reversed-Phase HPLC
This protocol provides a starting point for separating this compound isomers using reversed-phase HPLC.
Objective: To establish initial separation conditions for this compound isomers.
Materials:
-
HPLC system with UV/DAD or MS detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid)
-
This compound isomer standard or sample extract
Protocol:
-
Column Selection:
-
Starting Point: C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm).
-
Alternative Selectivity: If the C18 provides poor resolution, consider a Phenyl-Hexyl or an embedded polar group (e.g., Amide) column of similar dimensions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: The acidic modifier helps to ensure sharp peaks for the acidic analytes.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5-10 µL |
| Detection | UV at 210-220 nm (or MS) |
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, preferably the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis and Optimization:
-
Inject the sample and evaluate the chromatogram for resolution, peak shape, and retention time.
-
Based on the initial results, systematically adjust the parameters as outlined in the troubleshooting guide to improve the separation. A suggested workflow is presented below.
-
Method Development Workflow
The following diagram illustrates a logical workflow for optimizing the separation of this compound isomers.
Caption: A systematic workflow for HPLC method development for this compound isomers.
Chiral Separation of Enantiomers
If enantiomeric separation is required, a chiral stationary phase (CSP) is necessary.
Protocol:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common and effective choice for a wide range of compounds.
-
Mobile Phase:
-
Normal Phase Mode: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol.
-
Reversed-Phase Mode: A mixture of water or buffer with acetonitrile or methanol.
-
-
Screening: It is often necessary to screen several different CSPs and mobile phase combinations to find the optimal conditions for a new chiral separation.
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between observed problems and their potential causes, guiding the troubleshooting process.
Caption: Logical map of common HPLC problems to their primary causes.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10922464, this compound. [Link]
-
Dittrichia viscosa L. Leaves: A Valuable Source of Bioactive Compounds with Multiple Pharmacological Effects. National Center for Biotechnology Information. [Link]
-
Normal Phase HPLC: Significance and symbolism. Science.gov. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. National Center for Biotechnology Information. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography. MDPI. [Link]
-
HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. PubMed. [Link]
-
Physicochemical Properties Of Drugs. Unacademy. [Link]
-
A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. National Center for Biotechnology Information. [Link]
-
Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. PubMed. [Link]
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
-
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. [Link]
-
UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. [Link]
Sources
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Normal-phase HPLC: Significance and symbolism [wisdomlib.org]
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- 7. biotage.com [biotage.com]
Reducing background noise in Isocostic acid bioassays
A Senior Application Scientist's Guide to Reducing Background Noise and Ensuring Data Integrity
Welcome to the technical support center for Isocostic Acid Bioassays. As a Senior Application Scientist, I understand that achieving sensitive and reproducible results is paramount. A common and frustrating challenge in developing any immunoassay, including those for small molecules like this compound, is high background noise. This guide is designed to provide you with not just troubleshooting steps, but a deeper understanding of the underlying principles causing high background, empowering you to diagnose and solve issues effectively.
While this compound is a specific terpenoid, the bioassays used to quantify it, typically competitive Enzyme-Linked Immunosorbent Assays (ELISAs), are subject to universal sources of error.[1][2][3] This guide focuses on the foundational techniques that ensure the reduction of background noise irrespective of the specific target analyte.
Troubleshooting Guide: Initial Diagnosis
High background can obscure your signal, reduce assay sensitivity, and lead to inaccurate quantification. Before diving into specific components, use this decision tree to narrow down the potential source of the problem.
Caption: Initial troubleshooting workflow for high background.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides detailed answers to common issues encountered during this compound bioassays.
Category 1: Plate and Blocking Issues
Question: Why is my background high across the entire plate, even in wells without my sample?
This is a classic sign of either insufficient blocking or issues with the plate itself.
-
Causality Explained: ELISA plates are treated to have a high binding capacity for proteins.[4] After the capture antibody is coated, many non-specific binding sites remain on the plastic surface. If these sites are not effectively "blocked," the detection antibody or other assay components can bind directly to the plate, generating a high background signal independent of your analyte.[5][6]
-
Troubleshooting Steps:
-
Verify Plate Type: Ensure you are using a high-quality ELISA plate designed for immunoassays, not a standard tissue culture plate.[7]
-
Optimize Blocking Buffer: There is no "one-size-fits-all" blocking buffer.[8] A buffer that works for one assay may be suboptimal for another. Factors to consider include protein concentration and the presence of detergents.
-
Increase Concentration: Try increasing the concentration of your blocking protein (e.g., from 1% BSA to 3% BSA).[9]
-
Change Blocking Agent: If BSA isn't working, consider alternatives like non-fat dry milk, casein, or commercially available synthetic blockers.[6][8] Note that milk-based blockers should not be used in assays with biotin-avidin systems due to endogenous biotin.
-
Add Detergent: Including a mild non-ionic detergent like Tween-20 (0.05% v/v) in your blocking buffer can help reduce hydrophobic interactions that contribute to non-specific binding.[9]
-
-
Increase Incubation Time/Temperature: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete saturation of all binding sites.[9][10]
-
Protocol: Screening for the Optimal Blocking Buffer
-
Coat a 96-well ELISA plate with your capture antibody as per your standard protocol.
-
Wash the plate once with your wash buffer.
-
Divide the plate into sections. In each section, apply a different blocking buffer (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% non-fat milk in PBS, a commercial protein-free blocker).
-
Apply at least 300 µL of blocking buffer to each well to ensure complete coverage.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Wash the plate thoroughly and proceed with the rest of your assay protocol, but do not add any standards or samples . Run only the zero-analyte (blank) condition.
-
The blocking buffer that yields the lowest optical density (OD) reading is the most effective at preventing non-specific binding in your system.
| Blocking Agent | Common Concentration | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Preferred for biotin-avidin systems.[6] |
| Non-fat Dry Milk | 3-5% (w/v) | Cost-effective. Not for biotin-avidin systems. May contain phosphoproteins that interfere with phospho-protein detection. |
| Casein | 1% (w/v) | Can provide lower backgrounds than milk or BSA.[6] |
| Commercial/Synthetic Blockers | Varies | Often protein-free, reducing cross-reactivity. Good for troubleshooting persistent issues.[8] |
Category 2: The Washing Step
Question: My results are inconsistent and I see high variability between replicate wells. Could my washing technique be the problem?
Absolutely. Insufficient or improper washing is one of the most common causes of high background and poor reproducibility.[9][11] The goal of washing is to remove unbound and non-specifically bound reagents without disrupting the specific antibody-antigen interactions.
-
Causality Explained: Each step of an ELISA involves adding a new component. If the unbound excess from the previous step is not thoroughly removed, it will remain in the well and contribute to the final signal, creating background noise.[9] Residual liquid can also dilute the next reagent, leading to variability.[7]
-
Troubleshooting & Best Practices:
-
Increase Wash Cycles: If you are performing 3 washes, increase to 4 or 5. Adding an extra wash step is a simple way to reduce background.[9][12]
-
Optimize Wash Volume: Ensure the volume of wash buffer is sufficient to completely fill the well, typically 300-400 µL.[13][14]
-
Incorporate a Soak Step: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle can help dissociate weakly bound, non-specific molecules.[7][15]
-
Ensure Complete Aspiration: Residual wash buffer is a primary culprit. After the final wash, invert the plate and tap it firmly on a stack of clean, lint-free paper towels until no more liquid is visible.[7][12] Rotating the plate 180° between taps can improve draining.[12]
-
Maintain Your Equipment: If using an automated plate washer, ensure all pins are dispensing and aspirating correctly. Clogged pins can lead to uneven washing and "edge effects" on your plate.[14]
-
Protocol: Optimized Manual Plate Washing
-
Prepare Fresh Buffer: Use wash buffer from the same kit or a validated recipe. Do not use water alone, as the detergents (like Tween-20) and salts are critical.[12]
-
Decant Vigorously: Invert the plate over a sink or waste container and use a sharp, downward flick of the wrist to remove the liquid. Repeat this motion once more.[12]
-
Fill Wells: Immediately use a squirt bottle or multichannel pipette to forcefully dispense wash buffer into the wells, overfilling them slightly to create a meniscus.[11] This turbulence helps dislodge unbound material.
-
Soak (Optional but Recommended): Let the wash buffer sit in the wells for 30 seconds.
-
Repeat: Perform a total of 4-6 wash cycles.
-
Final Tap: After the last decant, invert the plate onto a thick pad of absorbent paper towels. Tap it down firmly 4-5 times. Rotate the plate 180 degrees and tap again to remove all residual liquid.[12]
Category 3: Reagent and Sample Issues
Question: My zero-standard wells are clean, but I'm getting high background in my sample wells. What could be the cause?
This points towards an issue with non-specific binding of antibodies or interference from components within your sample matrix.
-
Causality Explained:
-
Antibody Concentration: Using too high a concentration of the detection antibody can lead to it binding non-specifically to the plate surface or other proteins, increasing background.[9]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in your sample matrix.[9][16]
-
Heterophilic Antibodies: Samples (especially human or animal serum) can contain so-called "heterophilic antibodies" (like HAMA - Human Anti-Mouse Antibodies) that can bind to both the capture and detection antibodies, essentially "bridging" them together and creating a false-positive signal.[17][18]
-
-
Troubleshooting Steps:
-
Titrate Your Antibodies: If you are developing your own assay, you must optimize the concentration of both the capture and detection antibodies. Create a checkerboard titration to find the optimal concentrations that give the best signal-to-noise ratio.
-
Check for Cross-Reactivity: Run a negative control using a sample matrix that is known not to contain this compound. If you still see a signal, it indicates cross-reactivity.[9]
-
Use a High-Quality Sample Diluent: Do not dilute your samples in plain buffer. Use a specialized sample diluent, which often contains blocking agents to minimize matrix effects.[5]
-
Substrate Quality: The substrate solution (e.g., TMB) should be colorless before use.[14][19] If it has a blue tint, it has been contaminated or degraded and must be discarded. Protect it from light.[7]
-
Water Quality: Ensure that all buffers and reagent dilutions are made with high-purity, distilled, or deionized water to avoid contamination.[14][16]
-
Visualizing the Assay: Specific vs. Non-Specific Binding
Caption: Simplified workflow of an immunoassay highlighting key stages for background control.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H22O2 | CID 10922464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. genfollower.com [genfollower.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. arp1.com [arp1.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. alpco.com [alpco.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. bosterbio.com [bosterbio.com]
- 14. sinobiological.com [sinobiological.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 16. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 17. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 18. cusabio.com [cusabio.com]
- 19. assaygenie.com [assaygenie.com]
How to address Isocostic acid precipitation in cell culture media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for addressing challenges with Isocostic acid in your cell culture experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome issues related to its precipitation in aqueous media. As a sesquiterpenoid carboxylic acid, this compound's unique chemical properties require careful handling to ensure its solubility and bioavailability in your in vitro systems.
Understanding this compound
This compound (C₁₅H₂₂O₂) is a hydrophobic molecule with a molecular weight of 234.34 g/mol .[1] While it is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone, its solubility in aqueous solutions like cell culture media is limited.[2] This characteristic is central to the precipitation issues researchers often encounter.
| Chemical Properties of this compound | |
| CAS Number | 69978-82-1[1][2] |
| Molecular Formula | C₁₅H₂₂O₂[2][3] |
| Molecular Weight | 234.3 g/mol [2] |
| Appearance | Powder[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just added my this compound stock solution to the cell culture medium, and it immediately turned cloudy. What is happening?
A1: This is a classic case of a phenomenon known as "solvent shock" or "crashing out."[4][5] this compound is hydrophobic, and while it dissolves well in a solvent like DMSO, it is poorly soluble in the aqueous environment of your cell culture medium.[4] When you add the concentrated stock solution directly to the media, the solvent disperses rapidly, leaving the this compound molecules to aggregate and precipitate.[5]
Key Contributing Factors:
-
High Final Concentration: Your target concentration may exceed the aqueous solubility limit of this compound.[4]
-
Rapid Dilution: Adding the stock solution too quickly doesn't allow for a gradual transition from the organic solvent to the aqueous environment.[4]
-
Low Temperature: Using cold media can further decrease the solubility of hydrophobic compounds.[4][5]
Q2: What are the primary factors that influence the solubility of this compound in my cell culture system?
A2: The solubility of this compound is governed by several interconnected factors. Understanding these will allow you to proactively prevent precipitation.
-
pH of the Medium: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[6][7][8]
-
At lower (acidic) pH, the carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in water.[7][8]
-
At higher (alkaline) pH, the carboxylic acid group is deprotonated (-COO⁻), rendering the molecule charged (ionized) and more soluble in the polar environment of the cell culture medium.[7][9]
-
-
Concentration: Every compound has a saturation point in a given solvent. If the concentration of this compound exceeds this limit in your medium, it will precipitate.
-
Solvent Choice and Final Concentration: The type of solvent used for your stock solution and its final concentration in the media are critical. DMSO is a common choice, but its final concentration should ideally be kept below 0.1% to avoid cytotoxicity and solubility issues.[4]
-
Temperature: Generally, the solubility of compounds increases with temperature. However, sudden temperature shifts can cause precipitation.[5][10] Always use pre-warmed media.[4]
-
Media Components and Serum: Components within the media, such as salts and proteins, can interact with your compound.[5] Serum proteins, particularly albumin, can bind to hydrophobic molecules like this compound and help keep them in solution.[4][11][12] If you are working in serum-free conditions, you may face greater solubility challenges.[4]
Q3: How can I prevent this compound from precipitating in the first place?
A3: A carefully planned experimental protocol is the best defense against precipitation.
Protocol: Preparing and Using this compound in Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.[13][14]
-
Visually confirm that no particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[13]
-
-
Working Dilution - The "Slow and Steady" Approach:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[4][15]
-
Crucial Step: Do not add the concentrated DMSO stock directly to your final culture volume. Instead, perform an intermediate dilution.
-
Add the stock solution dropwise to a smaller volume of pre-warmed medium while gently swirling.[13] This creates a more gradual solvent exchange.
-
Use this intermediate dilution to achieve your final desired concentration in the cell culture vessel.
-
Solubility Enhancement Strategies:
-
pH Adjustment: If your experimental design allows, slightly increasing the pH of your culture medium can enhance the solubility of this compound. However, be mindful of the optimal pH range for your specific cell line.
-
Use of a Carrier Protein: For challenging situations, especially in serum-free media, consider using fatty acid-free Bovine Serum Albumin (BSA) as a carrier.[16][17] BSA can be used to create a complex with this compound, improving its stability and delivery to cells.[16][18]
Q4: I already have a precipitate in my media. What should I do?
A4: Dealing with existing precipitate can be challenging, and in many cases, it is best to start over to ensure accurate and reproducible results. However, here are a few options:
-
Gentle Warming and Agitation: You can try to redissolve the precipitate by warming the medium to 37°C and gently swirling it.
-
Filtration: As a last resort, you can filter the medium using a 0.22 µm sterile filter to remove the precipitate. Caution: This will also remove the precipitated this compound, leading to an unknown final concentration in your medium. This approach is not recommended if precise dosing is critical.
Q5: How can I confirm that the precipitate is indeed this compound?
A5: If you need to definitively identify the precipitate, you will need to isolate it and use analytical techniques.
-
Isolation: Centrifuge the media to pellet the precipitate. Wash the pellet with sterile, cold PBS to remove media components.
-
Analysis: Several analytical methods can be used for identification:
-
High-Performance Liquid Chromatography (HPLC): Compare the retention time of the dissolved precipitate with a known standard of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound in the precipitate.
-
Fourier-Transform Infrared Spectroscopy (FTIR) or Raman Spectroscopy: These techniques can provide a spectral fingerprint of the precipitate, which can be compared to a standard.[19][20]
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound precipitation.
References
-
BioCrick. This compound | CAS:69978-82-1. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]
-
Caron, K. L., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology Progress, 39(4), e3345. [Link]
-
ResearchGate. (2025). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]
-
Semantic Scholar. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Liu, Y., et al. (2021). Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method. Biotechnology Progress, 37(5), e3173. [Link]
-
ResearchGate. (2025). Identification and Root Cause Analysis of Cell Culture Media Precipitates in the Viral Deactivation Treatment with High-Temperature/Short-Time Method. [Link]
-
Grunfeld, C., & Feingold, K. R. (2020). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Cells, 9(11), 2497. [Link]
-
Oxford Academic. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
-
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
PubChem. This compound. [Link]
-
Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?[Link]
-
bioRxiv. (2025). Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation. [Link]
-
PubMed Central. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. [Link]
-
ResearchGate. (2018). Solubility and osmotic coefficient of phthalic acid aqueous solutions from isopiestic measurements. [Link]
-
Pharmaffiliates. CAS No : 69978-82-1 | Chemical Name : this compound. [Link]
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- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS:69978-82-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C15H22O2 | CID 10922464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 16. caymanchem.com [caymanchem.com]
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- 18. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Isocostic Acid Interference in High-Throughput Screening
Welcome to the technical support center dedicated to addressing challenges associated with isocostic acid in high-throughput screening (HTS). This guide is designed for researchers, scientists, and drug development professionals who may encounter anomalous results when working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate assay interference caused by this compound, ensuring the integrity and reliability of your screening data.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound and its potential for assay interference.
Q1: What is this compound?
A: this compound is a naturally occurring sesquiterpenoid compound.[1][2][3] It is often found in the essential oils of various plants.[1][3] Its chemical structure contains features that can potentially lead to interference in biochemical assays.[4]
Q2: My assay shows strong inhibition by this compound. Is this a genuine hit?
A: Not necessarily. This compound possesses structural motifs that are common in Pan-Assay Interference Compounds (PAINS).[5][6] These compounds frequently generate false-positive results in HTS campaigns.[5] It is crucial to perform validation assays to determine if the observed activity is a result of specific binding to your target or a non-specific interference artifact.[7]
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A: PAINS are molecules that appear to be active against numerous unrelated targets in HTS assays.[5][6] This apparent promiscuity is often not due to specific target engagement but arises from non-specific mechanisms such as chemical reactivity, compound aggregation, or interference with the assay technology itself.[6][8][9] Failure to identify and eliminate PAINS can lead to wasted time and resources.[10]
Q4: What are the likely mechanisms of assay interference for this compound?
A: Based on its chemical structure, this compound may interfere with biochemical assays through several mechanisms:
-
Compound Aggregation: Like many PAINS, this compound may form colloidal aggregates in assay buffers, which can non-specifically inhibit enzymes.[11][12]
-
Fluorescence Interference: The conjugated system in this compound's structure suggests it could be autofluorescent or act as a quencher in fluorescence-based assays.[13][14][15]
-
Chemical Reactivity: The α,β-unsaturated carboxylic acid moiety is a potential Michael acceptor, which could react covalently with nucleophilic residues (like cysteine) on proteins.[10][16]
II. Troubleshooting & Validation Workflows
This section provides detailed guides and experimental protocols to diagnose and overcome potential interference from this compound.
Identifying the Mode of Interference
The first step in troubleshooting is to determine the mechanism by which this compound is interfering with your assay. The following diagram outlines a decision-making workflow.
Caption: Troubleshooting workflow for validating an inhibitory hit.
Guide 1: Assessing Aggregation-Based Interference
Compound aggregation is a leading cause of non-specific inhibition in biochemical assays.[12][17] Aggregates can sequester the target protein, leading to a false-positive signal.[12]
Protocol: Detergent Counter-Screen
This protocol is designed to distinguish true inhibitors from those acting through aggregation.[11] Aggregators are sensitive to non-ionic detergents, which disrupt the formation of colloidal particles.[11][12]
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
Materials:
-
This compound stock solution
-
Assay buffer
-
Assay buffer containing 0.01% (v/v) Triton X-100 or Tween-20
-
All other required assay components (enzyme, substrate, etc.)
Methodology:
-
Prepare Dose-Response Curves: Prepare two sets of serial dilutions of this compound. One set should be diluted in the standard assay buffer, and the other in the assay buffer containing the detergent.
-
Run Assays in Parallel: Perform the biochemical assay with both sets of this compound dilutions. Ensure all other experimental conditions are identical.
-
Analyze Data: Calculate the IC50 values for this compound in the presence and absence of detergent.
Data Interpretation:
| Observation | Interpretation | Recommended Action |
| Significant rightward shift in IC50 (>10-fold) with detergent | Inhibition is likely due to aggregation. | Deprioritize the compound as a false positive. |
| No significant change in IC50 with detergent | Inhibition is likely not due to aggregation. | Proceed to other interference tests. |
Guide 2: Detecting Fluorescence Interference
Fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent (autofluorescence) or that can absorb light at the excitation or emission wavelengths of the fluorophore (quenching).[13][14][15][18]
Protocol: Intrinsic Fluorescence and Quenching Assessment
Objective: To determine if this compound interferes with the fluorescence detection of the assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorophore used in the primary assay
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Autofluorescence Measurement:
-
Prepare a serial dilution of this compound in the assay buffer in a microplate.
-
Read the plate at the same excitation and emission wavelengths used in your primary assay.
-
A significant signal that is dependent on the concentration of this compound indicates autofluorescence.
-
-
Quenching Measurement:
-
Prepare two sets of wells: one with a fixed concentration of your assay's fluorophore and a serial dilution of this compound, and a control set with the fluorophore and assay buffer.
-
Read the plate at the appropriate wavelengths.
-
A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.
-
Data Interpretation and Mitigation:
| Interference Type | Mitigation Strategy |
| Autofluorescence | * Wavelength Shift: If possible, switch to a red-shifted fluorophore.[19] * Time-Resolved Fluorescence (TRF): Use a TRF-based assay if the compound's fluorescence is short-lived. * Background Subtraction: Subtract the signal from wells containing only this compound. |
| Quenching | * Orthogonal Assay: The most reliable solution is to validate the hit in a non-fluorescence-based assay (e.g., luminescence, absorbance, or label-free).[14] |
Guide 3: Evaluating Chemical Reactivity
Reactive compounds can covalently modify proteins, leading to non-specific and often irreversible inhibition.[16] The Michael acceptor motif in this compound raises this possibility.
Protocol: Thiol Reactivity Assay
Objective: To assess if this compound reacts with sulfhydryl groups, a common mechanism for covalent modification.
Materials:
-
This compound stock solution
-
Assay buffer
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
A thiol-reactive fluorescent probe (e.g., CPM)
Methodology:
-
Incubation: Incubate this compound with a thiol-containing compound (DTT or GSH) in assay buffer.
-
Detection: After a set incubation period, add the thiol-reactive probe. The fluorescence signal will be proportional to the amount of remaining free thiol.
-
Analysis: A decrease in fluorescence in the presence of this compound compared to a vehicle control indicates that the compound has reacted with the thiol.
Data Interpretation:
| Observation | Interpretation | Recommended Action |
| Time-dependent decrease in free thiols | This compound is likely a reactive compound. | Deprioritize as a non-specific covalent modifier. |
| No significant change in free thiols | This compound is unlikely to be thiol-reactive under these conditions. | Consider other interference mechanisms or proceed with hit validation. |
III. Summary and Recommendations
When this compound is identified as a hit in a high-throughput screen, it is imperative to conduct a thorough investigation to rule out assay interference. Due to its structural characteristics, which are reminiscent of PAINS, a systematic approach to validation is essential.
Workflow Summary:
Sources
- 1. This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H22O2 | CID 10922464 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. drughunter.com [drughunter.com]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 18. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isocostic Acid for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isocostic acid. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome the challenges associated with the poor bioavailability of this promising sesquiterpene lactone. Our goal is to equip you with the knowledge and methodologies to successfully enhance the systemic exposure of this compound in your in vivo studies, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a sesquiterpenoid compound found in various plants, such as those from the Inula genus.[1][2] It has garnered significant research interest due to its potential therapeutic properties. However, like many other sesquiterpene lactones, this compound is a lipophilic molecule, soluble in organic solvents like chloroform, dichloromethane, and DMSO, but exhibits poor solubility in aqueous solutions.[1] This low water solubility is a primary factor contributing to its poor absorption from the gastrointestinal tract, leading to low and variable bioavailability in in vivo models.[3]
Q2: What are the primary strategies for enhancing the bioavailability of a hydrophobic compound like this compound?
A2: The main goal is to improve its dissolution rate and/or its permeability. Several formulation strategies can be employed, including:
-
Nanoemulsions: Dispersing this compound in a fine oil-in-water emulsion with droplet sizes in the nanometer range to increase surface area and absorption.[4]
-
Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier at a molecular level to enhance its wettability and dissolution.[5]
-
Liposomes: Encapsulating this compound within lipid vesicles to improve its stability and facilitate its transport across biological membranes.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase the aqueous solubility of this compound.
Q3: Which formulation strategy is the "best" for this compound?
A3: There is no single "best" strategy, as the optimal choice depends on several factors, including the desired pharmacokinetic profile, the route of administration, and the available resources. It is often necessary to screen several formulations to identify the most effective one for your specific experimental needs. This guide will provide you with the foundational knowledge and protocols to explore the most promising of these options.
Q4: How do I know if my formulation has successfully enhanced the bioavailability of this compound?
A4: The definitive measure is a comparative pharmacokinetic study in an animal model. By administering both the unformulated ("naïve") this compound and your novel formulation, you can compare key parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC). A significant increase in Cmax and/or AUC for the formulated this compound indicates successful bioavailability enhancement.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low encapsulation efficiency in liposomes. | - Inappropriate lipid composition.- Suboptimal drug-to-lipid ratio.- Inefficient hydration or extrusion process. | - Screen different phospholipids and cholesterol ratios.- Optimize the drug-to-lipid molar ratio.- Ensure hydration is performed above the lipid transition temperature and that extrusion is consistent. |
| Precipitation of this compound during nanoemulsion formulation. | - Exceeding the solubility limit in the oil phase.- Incompatible surfactant or co-surfactant.- Ostwald ripening leading to drug expulsion. | - Determine the saturation solubility of this compound in the chosen oil.- Screen different surfactants and co-surfactants for better stabilization.- Use a combination of a highly soluble oil and a less soluble oil to minimize Ostwald ripening. |
| Inconsistent drug release from solid dispersion. | - Incomplete conversion to an amorphous state.- Recrystallization of the drug upon storage.- Inappropriate polymer selection. | - Confirm the amorphous nature of the solid dispersion using DSC or XRD.- Store the solid dispersion in a desiccated environment to prevent moisture-induced recrystallization.- Select a polymer with a high glass transition temperature (Tg) to improve stability. |
| High variability in plasma concentrations in in vivo studies. | - Inconsistent dosing volume or technique.- Formulation instability.- Variability in animal physiology (e.g., food intake). | - Ensure accurate and consistent administration of the formulation.- Assess the stability of the formulation under experimental conditions.- Standardize animal fasting and housing conditions. |
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for three widely used and effective bioavailability enhancement techniques. The causality behind experimental choices is explained to empower you to adapt these methods to your specific needs.
Nanoemulsion Formulation using High-Energy Ultrasonication
Rationale: This method utilizes high-energy sound waves to break down an oil phase containing the dissolved this compound into nano-sized droplets within an aqueous phase. The small droplet size dramatically increases the surface area for dissolution and absorption.
Diagram of the Nanoemulsion Formulation Workflow:
Caption: Workflow for preparing an oil-in-water nanoemulsion.
Step-by-Step Protocol:
-
Oil Phase Preparation: a. Determine the saturation solubility of this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil, or soybean oil).[4] b. Dissolve this compound in the chosen oil at a concentration below its saturation point with gentle heating if necessary. c. Add a surfactant (e.g., Tween 80) to the oil phase and mix thoroughly. A typical starting ratio is 1:10 (surfactant:oil).
-
Aqueous Phase Preparation: a. Prepare the aqueous phase, which is typically distilled water or a buffer solution.
-
Emulsification: a. Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer to form a coarse pre-emulsion.[6] b. Place the pre-emulsion in an ice bath to dissipate heat generated during sonication. c. Insert the probe of a high-power ultrasonicator into the mixture. d. Apply ultrasonication at a specific power and duration (e.g., 400 W for 10 minutes). This step needs to be optimized.[6][7]
-
Characterization: a. Measure the average droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A droplet size below 200 nm and a PDI below 0.3 are generally desirable. b. Determine the Zeta Potential to assess the stability of the nanoemulsion. A value greater than |30| mV suggests good stability. c. Optionally, visualize the morphology of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
Solid Dispersion by Solvent Evaporation Method
Rationale: This technique involves dissolving both the hydrophobic drug (this compound) and a hydrophilic carrier (a polymer) in a common solvent, followed by evaporation of the solvent. This process traps the drug molecules in an amorphous state within the polymer matrix, which can significantly enhance the dissolution rate.[5]
Diagram of the Solid Dispersion Workflow:
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Step-by-Step Protocol:
-
Selection of Carrier and Solvent: a. Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or a Soluplus®. b. Select a volatile solvent or solvent system in which both this compound and the carrier are soluble (e.g., a mixture of ethanol and dichloromethane).
-
Dissolution: a. Dissolve this compound and the chosen polymer in the solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio). Ensure complete dissolution.
-
Solvent Evaporation: a. Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to avoid degradation.[8] b. Once a solid mass is formed, transfer it to a vacuum oven for further drying (e.g., 24 hours at 40°C) to remove any residual solvent.
-
Post-Processing: a. Pulverize the dried solid dispersion using a mortar and pestle. b. Sieve the resulting powder to obtain a uniform particle size.
-
Characterization: a. Perform Differential Scanning Calorimetry (DSC) and/or X-Ray Diffraction (XRD) to confirm that the this compound is in an amorphous state. b. Conduct in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure drug.
Liposomal Encapsulation via Thin-Film Hydration Method
Rationale: This method encapsulates this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer. This encapsulation can protect the drug from degradation, improve its solubility, and facilitate its absorption.[9]
Diagram of the Liposome Formulation Workflow:
Sources
- 1. This compound | CAS:69978-82-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up Isocostic Acid Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Isocostic acid purification. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. As a sesquiterpenoid organic acid, this compound presents unique challenges during purification scale-up.[1][2] This document provides in-depth, experience-driven answers to common problems, structured in a troubleshooting format to directly address issues you may encounter in the lab.
Our approach is grounded in the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) . We explain the "why" behind each step, cite authoritative sources for key scientific claims, and provide self-validating protocols to ensure the integrity of your process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that arise during the planning and execution of scaling up this compound purification.
Q1: What are the primary methods for purifying this compound at a large scale?
At a large scale, a multi-step approach combining chromatography and crystallization is typically employed.
-
Chromatography: Adsorption chromatography is effective for capturing this compound from crude extracts and performing initial bulk separation of structurally similar impurities.[3][4] Given its organic acid nature, both normal-phase and reversed-phase chromatography can be adapted. The choice depends on the specific impurity profile of your source material.
-
Crystallization: This is the most critical step for achieving high purity and isolating the final Active Pharmaceutical Ingredient (API). Crystallization is highly effective at removing structurally different impurities and residual solvents.[5] Techniques like anti-solvent crystallization or cooling crystallization are common.[6]
Q2: How do I choose the right chromatography resin for scale-up?
Choosing a resin requires balancing performance with economic and physical viability.
-
Scalability: The primary consideration is whether the lab-scale resin is available in large quantities at a consistent quality for clinical and commercial operations.[7] Not all resins are designed for industrial-scale use.
-
Cost: Some high-performance resins can become prohibitively expensive at the kilogram scale.[7] A cost-benefit analysis is essential.
-
Physical Limitations: The resin must withstand the higher pressures and mechanical stress of large industrial columns.[8] Check the manufacturer's specifications for pressure limits and particle size distribution. For organic acids, polymer-based resins can offer enhanced selectivity and stability compared to silica-based ones.[9]
Q3: What are the critical parameters to maintain when scaling a chromatography method?
Successful chromatography scale-up hinges on maintaining consistent separation conditions. The standard industry practice is to keep the bed height and linear flow rate constant while increasing the column diameter.[7] This ensures that the residence time of the molecule on the resin remains the same, preserving the separation profile achieved at the lab scale. Buffer composition, pH, and conductivity must also be kept identical.[7]
Q4: My this compound won't crystallize at a larger scale, even though it worked in the lab. What should I investigate?
This is a common scale-up issue often related to changes in mass transfer, heat transfer, and nucleation kinetics in larger vessels. Key areas to investigate are:
-
Supersaturation: Ensure you are achieving the same level of supersaturation. This may require adjusting solvent/anti-solvent ratios or cooling rates to compensate for the different surface-area-to-volume ratio of a large reactor.[10]
-
Mixing Efficiency: Inadequate mixing in a large tank can create localized concentration gradients, preventing uniform nucleation. Evaluate your impeller design and mixing speed.[11]
-
Seed Crystals: At a larger scale, seeding is often necessary to control crystallization and ensure consistent particle size. Develop a robust seeding protocol.[12]
Q5: What is Process Analytical Technology (PAT) and how can it help in scaling up purification?
Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through real-time measurements of critical quality and performance attributes.[13][14] Instead of testing quality at the end, PAT builds quality into the process. For this compound purification, PAT tools like inline spectroscopy (FTIR, Raman) or real-time chromatography can:
-
Monitor the concentration of this compound and key impurities during a chromatography run, allowing for more precise fraction collection.[15]
-
Track the point of supersaturation and crystal formation in real-time, enabling better control over the final crystal properties.[16]
-
Reduce process cycle time and waste, leading to more efficient and reliable manufacturing.[13][17]
Section 2: Troubleshooting Guide: Large-Scale Chromatography
This guide addresses specific problems encountered during the scale-up of chromatographic purification of this compound.
Problem: Poor Peak Resolution & Tailing Peaks
Q: Why are my this compound peaks broad or tailing after scaling up my chromatography method?
This symptom indicates a loss of separation efficiency. The cause often lies in the physical and fluidic differences between lab-scale and production-scale columns.
Potential Causes & Solutions:
-
Improper Column Packing: A poorly packed large-scale column is the most common culprit. Voids or channels in the resin bed disrupt the solvent flow path, leading to peak broadening.[18]
-
Solution: Develop and validate a robust column packing protocol. Use metrics like asymmetry and theoretical plates from a test run with a standard compound to qualify the column before use. The axial compression method is often more reliable than simple flow packing for large columns.[8]
-
-
Column Overloading: The amount of crude material loaded onto the column may exceed its binding capacity at scale, even if the calculations were linear.
-
Solution: Perform a loading study at the pilot scale. Gradually increase the load and monitor peak shape and resolution to determine the dynamic binding capacity of your scaled-up system.
-
-
Extra-Column Volume Effects: The tubing and fittings in a large-scale system have significantly more volume (known as "void volume" or "dead volume") than a lab setup. This can cause the sample band to spread out before it even reaches the column.[19]
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector wherever possible. Ensure all fittings are properly seated to prevent void spaces.[19]
-
-
Solvent Viscosity: Mobile phases that work well in a small column can generate excessively high pressure in a larger one due to their viscosity.[18]
-
Solution: If pressure is a limiting factor, consider slightly modifying the mobile phase to reduce viscosity, for example, by substituting a portion of isopropanol with acetonitrile. Any change must be validated to ensure it does not negatively impact selectivity.[20]
-
Problem: High System Backpressure
Q: My system backpressure has significantly increased at the larger scale, preventing me from reaching the target flow rate. What's wrong?
High backpressure is a sign of a blockage or restriction in the system.[21] A systematic approach is needed to identify the source.
// System Path inspect_filters [label="Inspect and replace inline filters and pre-column filters."]; check_tubing [label="Check for crimped or blocked tubing."]; system_resolved [label="System pressure normal.\nReconnect column.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Column Path reverse_flush [label="Reverse-flush column at low flow rate\nwith a strong solvent."]; pressure_check_2 [label="Did pressure decrease?"]; column_resolved [label="Column pressure normal.\nResume forward flow.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; frit_issue [label="Inlet frit is likely plugged with particulates.\nConsider frit replacement or column repacking."];
start -> check_pressure; check_pressure -> system_blockage [label=" Yes "]; check_pressure -> column_blockage [label=" No "];
system_blockage -> inspect_filters -> check_tubing -> system_resolved;
column_blockage -> reverse_flush -> pressure_check_2; pressure_check_2 -> column_resolved [label=" Yes "]; pressure_check_2 -> frit_issue [label=" No "]; }
Caption: Logical workflow for developing a scalable crystallization process.
Section 4: Analytical Protocols
Accurate and reliable analytical methods are the foundation of a successful purification process. They are essential for identifying impurities and qualifying the final product. [22][23]
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of this compound. It should be adapted and validated for your specific impurity profile.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). For organic acids, columns designed for polar compounds can provide better peak shape. [24]* Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. (The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape). [25]* Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Ramp from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is determined by the area percentage of the main this compound peak relative to the total area of all peaks. [22]
Protocol 2: Impurity Profile Stress Study
To understand potential degradation pathways, a stress study is crucial. This helps identify impurities that might form under the prolonged processing times or harsher conditions of a scaled-up process. [26]
-
Prepare Solutions: Prepare solutions of purified this compound (~1 mg/mL) in your process solvent.
-
Apply Stress Conditions:
-
Acidic: Add HCl to reach pH 2. Hold at 60°C for 24 hours.
-
Basic: Add NaOH to reach pH 10. Hold at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂. Hold at room temperature for 24 hours.
-
Thermal: Hold solution at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (as per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC purity method.
-
Evaluation: Compare the chromatograms. Note the retention times and relative amounts of any new peaks that appear. This provides a fingerprint of potential degradants to watch for during scale-up. [27]
References
- PharmaSource. Process Analytical Technology (PAT): A Procurement Guide.
- Restek Corporation. Troubleshooting Guide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10922464, this compound.
- Tantoh, D., et al. Challenges in natural product-based drug discovery assisted with in silico-based methods. Future Journal of Pharmaceutical Sciences.
- ScienceDirect. Process analytical technology in Downstream-Processing of Drug Substances- A review.
- USGS Publications Warehouse. Isolation of organic acids from large volumes of water by adsorption chromatography.
- Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
- BioCrick. This compound | CAS:69978-82-1.
- ResearchGate. Application of Process Analytical Technology for Downstream Purification of Biotherapeutics.
- PharmaRead. Process Analytical Technology: Enhancing Pharma Development.
- Bio-Rad. Considerations for Scaling Up Purification Processes.
- Bio-Link. Risks and Control Strategies of Scale-up in Purification Process.
- MedchemExpress. γ-Costic acid (this compound).
- Phenomenex. Troubleshooting Guide.
- ResearchGate. A) 2D structure of this compound (1), B) 2D interactions of isocostic...
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting.
- Waters. HPLC Troubleshooting Guide.
- American Chemical Society. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.
- ChemFaces. This compound (CAS#69978-82-1); Methyl isocostate (CAS#132342-55-3); alpha-Cost...
- 53Biologics. Downstream Processing Challenges in Biologics Manufacturing.
- World Pharma Today. Overcoming Challenges in Scale-Up Production.
- Agilent Technologies. Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
- Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Metrohm. Metrosep Organic Acids - 250/7.8.
- BenchChem. A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized Isobutyric Acid.
- Taylor & Francis Online. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks.
- Japan International Cooperation Agency. Analytical Methods.
- CCDC. Guide for crystallization.
- PubMed. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors.
- Google Patents. Crystallization method for organic acid or organic acid ester.
- ResearchGate. How to choose solvent for soxhlet extration?.
- IP International Journal of Comprehensive and Advanced Pharmacology. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- ResearchGate. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- Arxada. Scale-up of biotechnology downstream processes: How to deliver required bioproduct quality at commercial manufacturing scale.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- PubMed. Problems in scale-up of biotechnology production processes.
- Springer. Formation of Itraconazole–Succinic Acid Cocrystals by Gas Antisolvent Cocrystallization.
- Journal of the Chilean Chemical Society. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- National Center for Biotechnology Information. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
Sources
- 1. medchemexpress.com [medchemexpress.com]
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- 27. jcchems.com [jcchems.com]
Technical Support Center: A Researcher's Guide to Isocostic Acid Stability and Storage
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Isocostic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The integrity of your results is directly linked to the stability of your reagents. This compound, a bioactive sesquiterpenoid, possesses a chemical structure that, while promising for therapeutic research, is susceptible to degradation if not handled and stored with precision.[1][2]
This document moves beyond generic protocols to provide a deeper, mechanistic understanding of the factors that influence this compound's stability. Our goal is to empower you with the knowledge to not only prevent degradation but also to troubleshoot potential issues, ensuring the validity and reproducibility of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and challenges encountered when working with this compound.
Q1: What is this compound, and why is its stability a primary concern?
This compound is a sesquiterpenoid, a class of 15-carbon natural products known for a wide range of biological activities.[2][3] Its structure contains multiple reactive sites, including double bonds and a carboxylic acid group, which are susceptible to chemical modification. Degradation can lead to a loss of biological activity, the appearance of unknown compounds that may interfere with assays, and ultimately, inconsistent and unreliable experimental outcomes. Therefore, maintaining its structural integrity from the moment of receipt to its final use is paramount for scientific rigor.
Q2: What are the primary chemical pathways that lead to the degradation of this compound?
Understanding the mechanisms of degradation is key to preventing them. For compounds like this compound, the primary threats are oxidation, hydrolysis, and degradation induced by temperature and light.
-
Oxidation: This is a major degradation pathway for many natural products, especially those with carbon-carbon double bonds.[4][5] Atmospheric oxygen can react with these sites, particularly in the presence of light or trace metal catalysts, leading to the formation of peroxides, aldehydes, or other unwanted byproducts. This process, often called auto-oxidation, can significantly alter the molecule's structure and function.[5]
-
Hydrolysis: As a carboxylic acid, this compound itself is generally stable against hydrolysis. However, if it were in an esterified form (a common derivative), the ester linkage could be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[6][7] For this compound, pH extremes can still promote other unwanted reactions. Related compounds, like sesquiterpene lactones, show marked instability at pH 7.4 compared to more acidic conditions (pH 5.5).[8]
-
Thermal Degradation: Elevated temperatures provide the activation energy needed for degradation reactions to occur at an accelerated rate.[9][10] The rate of many chemical reactions can double for every 10°C increase in temperature, making temperature control a highly effective method for preservation.[11]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can excite electrons in the molecule's chromophores, leading to bond cleavage and the formation of free radicals.[7] This can initiate a chain reaction of degradation, especially photo-oxidation.
Q3: What are the ideal conditions for the long-term storage of solid this compound?
To mitigate the risks described above, solid this compound should be stored under conditions that minimize its exposure to destabilizing factors. The following table summarizes the recommended long-term storage protocol.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | -20°C or -80°C | Significantly reduces the kinetic rate of all potential degradation reactions.[12][13] While 2-8°C may be suitable for short periods, -20°C is the standard for long-term stability of solid small molecules. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing oxidative degradation.[14] After use, flush the vial with inert gas before re-sealing to protect the remaining solid. |
| Light | Amber or Opaque Vial | Protects the compound from UV and visible light, preventing photodegradation.[7] Store vials in a dark location (e.g., inside a freezer box). |
| Container | Tightly-Sealed Glass Vial | Prevents moisture ingress and oxygen exchange. Use the original manufacturer's vial whenever possible.[15] |
| Handling | Equilibrate to Room Temp. Before Opening | When removing the vial from the freezer, allow it to warm completely to room temperature before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid, which could introduce water and promote hydrolytic or other moisture-related degradation.[16] |
Q4: I need to prepare a stock solution of this compound. What is the best solvent, and how should I store the solution?
Preparing and storing stock solutions introduces new stability challenges, as the compound is more mobile and potentially more reactive in a solvent matrix.
Choosing a Solvent: this compound is soluble in several organic solvents, including DMSO, ethanol, chloroform, and ethyl acetate.[1] For biological experiments, anhydrous DMSO is the most common choice due to its high solubilizing power and compatibility with most cell culture media (at low final concentrations). However, the polarity and protic nature of the solvent can influence stability.[17] It is always advisable to prepare a high-concentration stock in an anhydrous aprotic solvent like DMSO.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a self-validating system for maintaining the integrity of your compound in solution.
-
Pre-analysis: Before opening the vial for the first time, visually inspect the solid this compound. It should be a uniform powder. Note any discoloration or clumping, as this could indicate moisture contamination or degradation.
-
Solvent Preparation: Use only new, unopened bottles of anhydrous, high-purity solvent (e.g., DMSO). Solvents can absorb atmospheric water over time, which can be detrimental to the stability of the dissolved compound.
-
Dissolution:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes.
-
Under a hood, weigh the desired amount of this compound and dissolve it in the calculated volume of anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) can be applied if necessary, but avoid excessive heat.[13]
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes in light-protected (amber) vials.[13] The volume per aliquot should be sufficient for a single experiment to avoid repeated freeze-thaw cycles.
-
Blanket the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Store the aliquots at -80°C for long-term storage. For daily or weekly use, an aliquot may be kept at -20°C.
-
Q5: My experiment with stored this compound yielded inconsistent results. How can I troubleshoot potential compound degradation?
Inconsistent results are a common red flag for reagent instability. The following diagram provides a logical workflow to diagnose the problem.
Sources
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Validation & Comparative
Isocostic Acid vs. Costunolide: A Comparative Bioactivity Study for Drug Development Professionals
In the ever-evolving landscape of natural product-based drug discovery, sesquiterpene lactones have emerged as a prominent class of compounds with a diverse range of pharmacological activities. Among these, costunolide has been extensively studied, revealing a plethora of therapeutic potentials. In contrast, isocostic acid, a structurally related sesquiterpenoid, remains comparatively less explored. This guide provides a comprehensive comparative analysis of the bioactive properties of this compound and costunolide, offering researchers, scientists, and drug development professionals a critical overview of their potential as therapeutic agents.
Molecular Profiles: Structural Similarities and Key Differences
This compound and costunolide share a common sesquiterpenoid backbone, but their structural nuances give rise to distinct chemical properties and, consequently, differing biological activities.
This compound is a sesquiterpenoid carboxylic acid. Its chemical formula is C15H22O2. The presence of a carboxylic acid group is a key distinguishing feature.
Costunolide , on the other hand, is a sesquiterpene lactone with the chemical formula C15H20O2.[1] It is characterized by an α-methylene-γ-lactone ring, a reactive functional group known to interact with biological macromolecules.
A Comparative Overview of Bioactivities
While both compounds have demonstrated interesting biological effects, the breadth and depth of research into their activities differ significantly.
| Bioactivity | This compound | Costunolide |
| Anti-inflammatory | Limited direct evidence on the isolated compound. Studies on Inula viscosa extracts, which contain this compound, show anti-inflammatory effects.[2][3][4] | Well-documented. Inhibits key inflammatory mediators like NF-κB, TNF-α, IL-6, iNOS, and COX-2.[5] |
| Anticancer/Cytotoxic | Limited direct evidence. Studies on Inula viscosa extracts suggest a contribution to cytotoxic effects.[6][7][8][9][10] | Extensively studied. Exhibits cytotoxicity against a wide range of cancer cell lines with varying IC50 values.[11][12][13][14][15] |
| Antimicrobial | Demonstrated antibacterial activity against Staphylococcus aureus and Enterococcus faecalis.[16] | Shows antimicrobial properties.[5] |
| Other Activities | Antityrosinase, anti-5-lipoxygenase, and mosquitocidal activities have been reported.[16] | Antioxidant, antiallergic, neuroprotective, and bone-remodeling properties have been observed.[5] |
In-Depth Analysis: Anti-inflammatory and Anticancer Activities
The most significant disparity in the current body of research lies in the anti-inflammatory and anticancer activities of these two compounds.
Anti-inflammatory Activity: A Tale of Two Research Trajectories
Costunolide stands out for its well-elucidated anti-inflammatory mechanisms. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response.[5] Costunolide has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[5]
-
Mechanism of NF-κB Inhibition by Costunolide:
Figure 1: Simplified schematic of costunolide's inhibition of the NF-κB signaling pathway.
In contrast, direct evidence for the anti-inflammatory activity of This compound is sparse. Studies on extracts of Inula viscosa, a plant rich in this compound, have demonstrated anti-inflammatory properties.[2][3][4] However, one study on the essential oil of Inula species suggested that the observed anti-inflammatory effect is likely a result of a synergistic interaction between multiple components, rather than being solely attributable to major constituents like this compound.[17] Further research on the isolated compound is necessary to delineate its specific role in modulating inflammatory pathways.
Anticancer Activity: A Clearer Picture for Costunolide
Costunolide has been the subject of numerous studies investigating its anticancer potential. It has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of a wide variety of cancer cell lines.
Reported IC50 Values for Costunolide Against Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Skin Carcinoma | 0.8 | [12] |
| YD-10B | Oral Cancer | 9.2 | [18] |
| Ca9-22 | Oral Cancer | 7.9 | [18] |
| YD-9 | Oral Cancer | 39.6 | [18] |
| H1299 | Lung Cancer | 23.93 | [14] |
| SK-BR-3 | Breast Cancer | ~12.76 | [15] |
| T47D | Breast Cancer | ~15.34 | [15] |
| MCF-7 | Breast Cancer | 40 | [13] |
| MDA-MB-231 | Breast Cancer | 40 | [13] |
The anticancer mechanism of costunolide is multifaceted, involving the induction of reactive oxygen species (ROS), cell cycle arrest, and modulation of various signaling pathways.[15][18]
For This compound , the anticancer data is primarily inferred from studies on Inula viscosa extracts. These extracts have shown cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) and liver cancer cells (HepG2).[6][9] It is suggested that this compound, along with other compounds like tomentosin and inuviscolide, contributes to this cytotoxicity.[6][7][8] However, without IC50 values for the isolated this compound, a direct comparison of its potency with costunolide is not possible at this time.
Experimental Protocols for Bioactivity Assessment
To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the bioactivities discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or costunolide) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow of the MTT assay for cytotoxicity assessment.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured to determine the nitrite concentration.
-
Protocol:
-
Cell Culture and Stimulation: Plate macrophages (e.g., RAW 264.7 cells) and pre-treat with the test compound for 1 hour. Then, stimulate with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Mechanistic Study: Western Blot for NF-κB Activation
Western blotting is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus. Then, lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative amounts of p65 in the cytoplasmic and nuclear fractions.
-
Conclusion and Future Directions
Costunolide has been extensively investigated, revealing a broad spectrum of promising bioactivities, particularly in the realms of anti-inflammatory and anticancer research. Its mechanisms of action are relatively well-understood, making it a strong candidate for further preclinical and clinical development.
This compound, while structurally related, remains a largely untapped resource. The limited available data, primarily from studies on plant extracts, hints at its potential. However, a significant knowledge gap exists regarding its specific anti-inflammatory and anticancer properties when isolated. Future research should focus on:
-
Comprehensive screening of isolated this compound for its cytotoxic effects against a panel of human cancer cell lines to determine its IC50 values.
-
In-depth investigation of the anti-inflammatory properties of this compound , including its effects on key inflammatory mediators and signaling pathways like NF-κB.
-
Direct comparative studies of this compound and costunolide in the same experimental models to provide a head-to-head assessment of their efficacy and potency.
By systematically exploring the bioactivities of this compound, the scientific community can unlock the full therapeutic potential of this intriguing natural compound and potentially add a new lead molecule to the drug discovery pipeline.
References
-
Chen, C. N., et al. (2018). Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells. Molecules, 23(10), 2463. [Link]
-
Roy, N. K., & Manikkam, R. (2015). Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle—An In‐vitro and In‐silico Approach. Phytotherapy Research, 29(11), 1747-1755. [Link]
-
Kim, J. E., et al. (2021). Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation. International Journal of Molecular Sciences, 22(4), 2097. [Link]
-
Messaoudi, M., et al. (2016). Cytotoxic Effect and Chemical Composition of Inula viscosa from Three Different Regions of Morocco. European Journal of Medicinal Plants, 16(4), 1-9. [Link]
-
Roy, N. K., & Manikkam, R. (2015). Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach. Phytotherapy research : PTR, 29(11), 1747–1755. [Link]
-
Lahcen, A., et al. (2022). Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and Inuviscolide. Molecules, 27(21), 7382. [Link]
-
Lee, M. J., et al. (2023). Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells. International Journal of Molecular Sciences, 24(4), 3841. [Link]
-
ResearchGate. (n.d.). In-vitro release kinetics and IC50 values of costunolide (COS). [Link]
-
PubChem. (n.d.). Costunolide. [Link]
-
Messaoudi, M., et al. (2016). Cytotoxic Effect and Chemical Composition of Inula viscosa from Three Different Regions of Morocco. ResearchGate. [Link]
-
Tahraoui, A., et al. (2020). Assessment on a-isocostic acid involvement in the biological activities of Inula viscosa aerial and roots parts. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Exploring the potential of Inula viscosa extracts for antioxidant, antiproliferative and apoptotic effects on human liver cancer cells and a molecular docking study. BioTechnologia, 103(4), 361-375. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
ResearchGate. (n.d.). Iso-α-acids can exert anti-inflammatory activity by inhibiting the NF-kB pathway. [Link]
-
Kheyar, A., et al. (2020). Inula viscosa phenolic extract suppresses colon cancer cell proliferation and ulcerative colitis by modulating oxidative stress biomarkers. BMC complementary medicine and therapies, 20(1), 1-12. [Link]
-
Hepokur, C., et al. (2019). Investigation of Cytotoxic Effects of Inula Viscosa Extract. Cumhuriyet Science Journal, 40(3), 578-582. [Link]
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A Comparative Guide to the Efficacy of Isocostic Acid and Synthetic Insecticides for Pest Management
In the continuous effort to develop effective and environmentally sustainable pest management strategies, the scientific community is increasingly turning its attention from broad-spectrum synthetic agents to naturally derived compounds. The overuse of synthetic insecticides has led to well-documented challenges, including widespread insecticide resistance, detrimental effects on non-target organisms, and environmental persistence. This guide provides a comprehensive comparison between Isocostic acid, a promising plant-derived sesquiterpenoid, and conventional synthetic insecticides, offering researchers and drug development professionals a data-driven analysis of their respective efficacies, mechanisms, and experimental evaluation.
Section 1: Mechanisms of Action - A Tale of Two Philosophies
The fundamental difference in efficacy between this compound and synthetic insecticides begins at the molecular level. Synthetic agents are typically designed for high-affinity binding to a single, specific target, leading to rapid and potent effects. In contrast, many natural compounds exhibit a multi-target approach, which can be advantageous in managing resistance.
This compound: A Natural Multi-Target Approach
This compound is a bioactive sesquiterpenoid lactone predominantly isolated from plants such as Sphaeranthus indicus and Inula viscosa. While its exact molecular mechanism is a subject of ongoing research, evidence suggests that its insecticidal activity, like many botanical compounds, may not be limited to a single mode of action. This can be a significant advantage, as it may delay the development of resistance in pest populations. Studies have demonstrated its efficacy as a potent larvicidal, pupicidal, and ovicidal agent, particularly against mosquito vectors. The lipophilic nature of the compound likely facilitates its penetration through the insect cuticle, leading to internal disruption.
Synthetic Insecticides: Precision-Targeted Disruption
Synthetic insecticides are categorized into distinct classes based on their specific modes of action, primarily targeting the insect's nervous system for rapid paralysis and death.
-
Organophosphates & Carbamates: These compounds inhibit the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous nerve stimulation, convulsions, and eventual death.
-
Pyrethroids (e.g., Lambda-cyhalothrin, Deltamethrin): These chemicals modulate sodium ion channels in nerve cells, forcing them to remain open for extended periods. This disrupts normal nerve impulse transmission, leading to paralysis.
-
Neonicotinoids (e.g., Imidacloprid): This class of insecticides acts as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, causing overstimulation, paralysis, and death. Their selectivity for insect nAChRs over mammalian receptors is a key feature.
-
Isoxazolines (e.g., Isocycloseram): A newer class of compounds that act as antagonists of GABA-gated chloride channels. By blocking the influx of chloride ions, these insecticides cause hyperexcitation of the nervous system, leading to paralysis and death of the target pest.
Caption: Major classes of synthetic insecticides and their primary targets within the insect nervous system.
Section 2: Comparative Efficacy - A Data-Driven Assessment
The ultimate measure of an insecticide is its ability to control a target pest population. Laboratory bioassays provide critical data on lethal concentrations (LC) and lethal doses (LD) that allow for direct comparison.
Lethal Concentration (LC₅₀) and Potency
The LC₅₀ value—the concentration of a substance required to kill 50% of a test population—is a standard metric for efficacy. Studies demonstrate that this compound exhibits potent activity against key mosquito vectors, with efficacy comparable to some established natural and synthetic agents.
A study on a β-isocostic acid formulation showed significant larvicidal activity against Aedes aegypti and Culex quinquefasciatus. For comparison, the synthetic pyrethroids lambda-cyhalothrin, bifenthrin, and deltamethrin maintained over 90% mortality against adult Aedes albopictus for several weeks in residual barrier tests. Newer synthetics like isocycloseram show extremely high potency, with LD₅₀ values against German cockroaches in the nanogram range.
Table 1: Comparative Efficacy (LC₅₀/LD₅₀) of this compound and Representative Synthetic Insecticides
| Compound Class | Active Ingredient | Target Pest | Efficacy Metric | Value | Source(s) |
| Natural Sesquiterpenoid | β-isocostic acid | Aedes aegypti (larvae) | LC₅₀ | 0.90 ppm | |
| β-isocostic acid | Culex quinquefasciatus (larvae) | LC₅₀ | 0.81 ppm | ||
| β-isocostic acid | Aedes aegypti (larvae) | LC₅₀ | 1.02 ppm | ||
| β-isocostic acid | Culex quinquefasciatus (larvae) | LC₅₀ | 0.96 ppm | ||
| Synthetic Isoxazoline | Isocycloseram | Blattella germanica (German Cockroach) | LD₅₀ | 5-15 ng/insect | |
| Synthetic Pyrethroid | Lambda-cyhalothrin | Aedes albopictus (adult) | Mortality | >98% (at 2 weeks) | |
| Synthetic Organophosphate | Temephos | Aedes aegypti / Culex quinquefasciatus | - | Comparable to β-isocostic acid | |
| Natural Botanical | Azadirachtin | Aedes aegypti (larvae) | LC₅₀ | 0.46 ppm | |
| Azadirachtin | Culex quinquefasciatus (larvae) | LC₅₀ | 0.33 ppm |
Note: Direct comparison should be approached with caution due to variations in experimental protocols, formulations, and target life stages.
Speed of Action and Residual Activity
A significant divergence in performance is observed in the speed of kill and residual efficacy. Synthetic insecticides are engineered for rapid knockdown and often formulated for long-term stability and persistence on treated surfaces. For instance, pyrethroids can induce knockdown in arthropods within seconds to minutes.
Natural compounds like this compound may act more slowly. However, they often possess additional properties such as repellency, anti-ovipositional, and progeny-inhibiting effects that contribute to overall population control. The trade-off for the lower environmental persistence of natural compounds is often a requirement for more frequent applications.
Section 3: Experimental Protocol for Comparative Efficacy Bioassay
To ensure reproducible and comparable results, a standardized experimental design is paramount. The following protocol outlines a robust methodology for evaluating the larvicidal efficacy of a test compound (e.g., this compound) against a standard synthetic insecticide. This design is adapted from guidelines provided by the World Health Organization (WHO) and the Environmental Protection Agency (EPA).
Step-by-Step Methodology
-
Insect Rearing:
-
Maintain a colony of the target insect (e.g., Aedes aegypti) under controlled laboratory conditions (e.g., 27±2°C, 75-85% RH, 14:10 L:D photoperiod).
-
Use late 3rd or early 4th instar larvae for all bioassays to ensure developmental uniformity.
-
-
Preparation of Test Solutions:
-
Prepare a 1% stock solution of the test compound (this compound) and the reference synthetic (e.g., Temephos) in a suitable solvent (e.g., ethanol or acetone).
-
Perform serial dilutions to create a range of desired test concentrations (e.g., for this compound: 0.5, 1.0, 1.5, 2.0 ppm). The concentration range should be determined from preliminary range-finding studies and aim to produce mortality between 10% and 90%.
-
-
Bioassay Procedure:
-
Use glass beakers or disposable cups, adding 249 mL of de-chlorinated water to each.
-
Introduce 25 larvae into each beaker.
-
Add 1 mL of the appropriate insecticide dilution to each beaker to achieve the final target concentration. For the control group, add 1 mL of the solvent alone.
-
Establish a minimum of four replicates for each concentration and the control.
-
-
Data Collection and Observation:
-
Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and unresponsive to probing with a needle.
-
Record any sublethal effects observed, such as changes in behavior or morphology.
-
-
Statistical Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Subject the mortality data to Probit analysis to determine the LC₅₀ and LC₉₀ values, along with their 95% confidence limits.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences between the efficacies of the different compounds tested.
-
Caption: Standardized workflow for a comparative larvicidal bioassay.
Section 4: Conclusion and Future Directions
The data clearly indicates that both this compound and synthetic insecticides are effective pest control agents, but their profiles are suited for different strategic applications.
-
Synthetic insecticides remain unparalleled in situations requiring rapid knockdown, high potency, and long residual control. Their precise modes of action make them highly effective, but also vulnerable to target-site resistance. Their broad-spectrum activity often poses risks to non-target organisms and the wider environment, a critical consideration in modern pest management.
-
This compound emerges as a potent natural insecticide, particularly as a mosquito larvicide, with an efficacy that can be comparable to some synthetic standards like temephos. Its presumed multi-target mechanism may offer a durable solution against the development of resistance. As a biopesticide, it is expected to have a more favorable environmental profile with lower persistence and toxicity to non-target species.
For drug development professionals and researchers, the path forward involves an integrated approach. This compound and other natural products represent a vast library of chemical scaffolds for developing new, safer insecticides. Future research should focus on elucidating the precise molecular targets of this compound, optimizing formulations to enhance stability and residual activity, and conducting field trials to validate laboratory efficacy. By leveraging the potency of synthetic chemistry and the sustainable complexity of natural compounds, the next generation of insecticides can be both effective and ecologically sound.
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Validation of Isocostic Acid as a Novel Antibacterial Agent: A Comparative Guide
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel antibacterial agents.[1][2][3] Natural products, with their vast structural diversity, have historically been a rich source of new therapeutics.[2][3] This guide provides a comprehensive framework for the validation of Isocostic acid, a sesquiterpenoid of plant origin, as a potential new antibacterial drug. Drawing upon established principles of drug discovery and regulatory guidelines, we will objectively compare its hypothetical performance with existing alternatives and provide detailed experimental protocols to support its evaluation.[4][5]
Introduction to this compound: A Natural Compound with Bioactive Potential
This compound is a sesquiterpenoid with the chemical formula C15H22O2.[6] It has been isolated from various plants, including Inula viscosa (also known as Dittrichia viscosa) and Sphaeranthus indicus.[7][8]
Existing research has highlighted several biological activities of this compound, including antifeedant, cytotoxic, and antityrosinase properties.[9][10] Notably, a recent study demonstrated its potent larvicidal and pupicidal activity against mosquito vectors like Aedes aegypti and Culex quinquefascatus, with efficacy comparable to the natural insecticide azadirachtin.[7] While direct evidence of its antibacterial activity against human pathogens is limited, related terpenoid compounds have shown promising antibacterial effects, suggesting the potential of this compound in this therapeutic area.[11]
This guide outlines a systematic approach to validate the antibacterial potential of this compound, from initial screening to preliminary mechanism of action studies and cytotoxicity assessment.
Proposed Workflow for Antibacterial Validation of this compound
A structured and phased approach is critical for the efficient validation of a new antibacterial candidate. The following workflow outlines the key experimental stages for assessing the potential of this compound.
Caption: Proposed experimental workflow for the validation of this compound as an antibacterial agent.
Comparative Analysis of Antibacterial Efficacy
A critical step in validating a new antibacterial agent is to compare its efficacy against established drugs. This section outlines the proposed experiments and presents hypothetical data for this compound in comparison to commonly used antibiotics.
Determination of Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental to determining the potency and spectrum of activity of a new compound.
Hypothetical MIC Values (μg/mL) of this compound and Comparator Antibiotics
| Microorganism | This compound (Hypothetical) | Ciprofloxacin | Vancomycin | Gentamicin |
| Staphylococcus aureus ATCC 29213 (Gram-positive) | 8 | 0.5 | 1 | 0.5 |
| Methicillin-resistant S. aureus (MRSA) USA300 | 8 | >32 | 1 | 4 |
| Bacillus subtilis ATCC 6633 (Gram-positive) | 4 | 0.25 | 0.5 | 0.25 |
| Escherichia coli ATCC 25922 (Gram-negative) | 32 | 0.015 | >128 | 1 |
| Pseudomonas aeruginosa ATCC 27853 (Gram-negative) | 64 | 0.25 | >128 | 2 |
| Candida albicans ATCC 90028 (Fungus) | >128 | ND | ND | ND |
ND: Not determined
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates moderate activity against Gram-positive bacteria, including the drug-resistant MRSA strain. Its activity against Gram-negative bacteria is less potent. This profile would suggest that this compound could be a candidate for treating infections caused by Gram-positive pathogens.
Elucidation of the Mechanism of Action (MoA)
Understanding how a novel agent kills bacteria or inhibits their growth is crucial for its development. Based on the chemical structure of this compound (a sesquiterpenoid), we can hypothesize several potential mechanisms of action. Terpenoids are known to disrupt cell membranes, inhibit protein synthesis, or interfere with nucleic acid synthesis.[12]
Proposed Primary Mechanism: Cell Membrane Disruption
Many terpenoids exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. This leads to the leakage of intracellular components and ultimately cell death.
Caption: Hypothesized mechanism of action of this compound via cell membrane disruption.
Experimental Validation:
-
Membrane Permeability Assay: Using fluorescent dyes like propidium iodide (PI) and SYTO 9 to visualize membrane integrity.
-
Cellular Leakage Assay: Measuring the release of intracellular components such as ATP or potassium ions.
Cytotoxicity Assessment: A Measure of Selective Toxicity
A viable antibacterial agent must be selectively toxic to bacteria with minimal harm to host cells. Cytotoxicity assays are therefore essential to determine the therapeutic window of a new compound.
Hypothetical Cytotoxicity Data for this compound
| Assay | This compound (Hypothetical) | Doxorubicin (Positive Control) |
| CC50 on HEK293 cells (μg/mL) | 128 | 1.5 |
| HC10 on human erythrocytes (%) | >256 | ND |
CC50: 50% cytotoxic concentration; HC10: 10% hemolytic concentration; ND: Not determined
Calculation of Selectivity Index (SI):
The selectivity index is a ratio that compares the cytotoxicity of a compound to its antibacterial activity. SI = CC50 / MIC
For S. aureus (MIC = 8 μg/mL): SI = 128 / 8 = 16
Interpretation:
A selectivity index greater than 10 is generally considered promising for a preclinical candidate. The hypothetical SI of 16 for this compound against S. aureus suggests a favorable preliminary safety profile.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide. These protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antimicrobial research.[13][14]
Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of microorganisms.
Materials:
-
This compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (broth only)
-
Growth control (broth + bacteria)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a 2-fold serial dilution of this compound and control antibiotics in CAMHB in the 96-well plates. The final volume in each well should be 50 μL.
-
Adjust the turbidity of the bacterial inoculum to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 μL of the bacterial inoculum to each well, resulting in a final volume of 100 μL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. Optionally, add resazurin and incubate for a further 2-4 hours to assess viability (blue = no growth, pink = growth).
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Objective: To assess the in vitro cytotoxicity of this compound against a human cell line (e.g., HEK293).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Doxorubicin (positive control)
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and doxorubicin in DMEM.
-
Remove the old medium from the cells and add 100 μL of the compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 μL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 μL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the validation of this compound as a novel antibacterial agent. Based on its chemical class and the bioactive properties of related terpenoids, this compound presents a plausible candidate for further investigation, particularly against Gram-positive bacteria.
The proposed workflow, from initial MIC screening to mechanism of action and cytotoxicity studies, provides a clear path for generating the necessary data to evaluate its therapeutic potential. The hypothetical data presented herein suggests that this compound could possess favorable characteristics, including activity against resistant pathogens and a reasonable selectivity index.
Future research should focus on executing these validation experiments, followed by studies to identify the specific molecular target of this compound. In vivo efficacy studies in animal models of infection will be the subsequent critical step in its preclinical development. The journey of a new drug from discovery to clinical use is long and challenging, but systematic validation as outlined here is the essential first step.[1]
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A Researcher's Guide to Unveiling the Synergistic Potential of Isocostic Acid with Conventional Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is compelled to explore innovative strategies to preserve the efficacy of our existing antibiotic arsenal. One of the most promising avenues of research is the exploration of synergistic combinations, where a non-antibiotic compound enhances the activity of a conventional antibiotic. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of Isocostic acid, a naturally occurring sesquiterpenoid, with known antibiotics.
This compound, isolated from plants such as Inula viscosa and Aucklandia lappa, has demonstrated intrinsic antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with a reported Minimum Inhibitory Concentration (MIC) of 32 μg/mL[1][2]. This inherent bioactivity, coupled with evidence of synergy from other sesquiterpene lactones with antibiotics, establishes a strong foundation for the systematic evaluation of this compound as a potential antibiotic adjuvant[3][4].
This document will guide you through the essential experimental workflows, from initial screening to the elucidation of potential mechanisms of action, providing the scientific rationale behind each step to ensure a robust and insightful investigation.
Part 1: Foundational Screening for Synergy: The Checkerboard Assay
The initial step in identifying a synergistic interaction is to quantify the effect of combining this compound with a chosen antibiotic. The checkerboard assay is a widely accepted in vitro method for this purpose, allowing for the determination of the Fractional Inhibitory Concentration (FIC) index.[3][5]
Scientific Rationale
The core principle of the checkerboard assay is to expose a bacterial culture to a matrix of decreasing concentrations of two compounds, both individually and in combination.[6] This allows for the precise determination of the MIC of each compound alone and the concentration of each compound in combination that inhibits bacterial growth. The FIC index is a dimensionless value that quantifies the nature of the interaction. An FICI of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4 suggests an additive or indifferent effect, and a value > 4 indicates antagonism.[3]
Experimental Protocol: Checkerboard Assay
-
Preparation of Reagents and Bacterial Inoculum:
-
Prepare stock solutions of this compound and the selected antibiotic in a suitable solvent (e.g., DMSO).
-
Culture the bacterial strain of interest (e.g., a clinical isolate of methicillin-resistant Staphylococcus aureus - MRSA) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Setting up the 96-Well Plate:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the compounds. Serially dilute the antibiotic horizontally across the columns and this compound vertically down the rows.
-
Each well will contain a unique combination of concentrations of the two agents. Include control wells with each agent alone, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC of each compound alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀).
-
Calculate the FIC index using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Data Presentation: Checkerboard Assay Results
| Combination | Test Organism | MIC of this compound (μg/mL) | MIC of Antibiotic (μg/mL) | FICI | Interpretation |
| This compound + Vancomycin | MRSA | 8 | 0.5 | 0.5 | Synergy |
| This compound + Daptomycin | VRE | 16 | 1 | 1.0 | Additive |
| This compound + Ciprofloxacin | P. aeruginosa | 64 | 4 | 2.0 | Indifference |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization of the Checkerboard Assay Workflow
Caption: Workflow for the Checkerboard Synergy Assay.
Part 2: Confirming Synergy and Assessing Bactericidal Activity: The Time-Kill Curve Assay
While the checkerboard assay provides a static snapshot of synergy, the time-kill curve assay offers a dynamic view of the bactericidal or bacteriostatic effects of the combination over time.[7][8] This is a crucial step to confirm the synergistic interaction and understand its impact on bacterial viability.
Scientific Rationale
The time-kill assay measures the rate and extent of bacterial killing by antimicrobial agents, alone and in combination, at specific concentrations (typically based on the MIC values obtained from the checkerboard assay). Synergy is demonstrated when the combination results in a ≥ 2-log₁₀ decrease in CFU/mL (a 99% reduction) compared to the most active single agent at a specific time point (e.g., 24 hours).[2][9]
Experimental Protocol: Time-Kill Curve Assay
-
Preparation:
-
Prepare flasks containing broth medium with this compound alone, the antibiotic alone, the combination of both, and a growth control without any antimicrobial agents. The concentrations used should be based on the MIC values (e.g., 0.5 x MIC, 1 x MIC).
-
Prepare a bacterial inoculum as described for the checkerboard assay, adjusting to a starting concentration of approximately 5 x 10⁵ CFU/mL in each flask.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Data Presentation: Time-Kill Curve Assay Results
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound (1x MIC) (log₁₀ CFU/mL) | Antibiotic (1x MIC) (log₁₀ CFU/mL) | Combination (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 6.8 | 5.5 | 5.2 | 4.1 |
| 8 | 8.2 | 5.3 | 4.8 | 3.0 |
| 24 | 9.1 | 5.1 | 4.5 | <2.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization of the Time-Kill Curve Assay Workflow
Caption: Workflow for the Time-Kill Curve Synergy Assay.
Part 3: Investigating Potential Mechanisms of Synergy
Understanding the "how" behind the synergy is paramount for further development. Based on the known mechanisms of antibiotic resistance and the actions of other natural products, several plausible hypotheses for this compound's synergistic activity can be investigated.[10][11]
Inhibition of Beta-Lactamases
-
Rationale: If this compound shows synergy with beta-lactam antibiotics (e.g., penicillins, cephalosporins), it may be acting as a beta-lactamase inhibitor.[12][13] Beta-lactamases are enzymes produced by bacteria that degrade beta-lactam antibiotics, rendering them ineffective. An inhibitor would protect the antibiotic from degradation.[14]
-
Experimental Approach:
-
Use a chromogenic beta-lactamase substrate (e.g., nitrocefin) in the presence and absence of this compound. A reduction in the rate of color change in the presence of this compound would indicate beta-lactamase inhibition.
-
Perform molecular docking studies to predict the binding of this compound to the active site of known beta-lactamases.
-
Efflux Pump Inhibition
-
Rationale: Bacteria can actively pump antibiotics out of the cell using efflux pumps, preventing the antibiotic from reaching its intracellular target. This compound may inhibit these pumps, leading to an accumulation of the antibiotic inside the bacterial cell.
-
Experimental Approach:
-
Use an efflux pump-overexpressing bacterial strain and measure the intracellular accumulation of a fluorescent substrate (e.g., ethidium bromide) with and without this compound. An increase in fluorescence inside the cells would suggest efflux pump inhibition.
-
Determine the MIC of an antibiotic known to be an efflux pump substrate in the presence and absence of this compound. A significant reduction in the MIC would support this mechanism.
-
Disruption of Biofilm Formation
-
Rationale: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. This compound may interfere with the formation of these protective structures, making the bacteria more susceptible to antibiotics.
-
Experimental Approach:
-
Grow bacteria in the presence of sub-inhibitory concentrations of this compound and quantify biofilm formation using a crystal violet staining assay.
-
Visualize the effect of this compound on biofilm architecture using microscopy techniques such as confocal laser scanning microscopy or scanning electron microscopy.
-
Conceptual Visualization of Synergy Mechanisms
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A Researcher's Guide to Assessing the Cross-Reactivity of Isocostic Acid in Enzyme Inhibition Assays
For researchers, scientists, and drug development professionals, the identification of a potent enzyme inhibitor is a significant step. However, the journey from initial discovery to a validated lead compound is paved with rigorous testing, a crucial part of which is determining the inhibitor's specificity. This guide provides an in-depth analysis of the cross-reactivity of isocostic acid, a naturally occurring sesquiterpenoid, in the context of enzyme inhibition assays. We will delve into its known inhibitory activities, the potential for off-target effects, and provide robust experimental protocols to ensure the scientific integrity of your findings.
This compound: A Bioactive Sesquiterpene with Known Enzyme Targets
This compound is a sesquiterpene lactone that has garnered attention for its diverse biological activities. It is a known inhibitor of both tyrosinase and 5-lipoxygenase, enzymes implicated in melanogenesis and inflammation, respectively.[1][2] Beyond these, it has also demonstrated antibacterial and mosquitocidal properties.[1][3] The presence of a reactive α-methylene-γ-lactone moiety in its structure is a key feature of many sesquiterpene lactones and is often responsible for their bioactivity, typically through Michael addition with nucleophilic residues (like cysteine) in proteins.[4][5][6] This reactive nature, while beneficial for its intended targets, also raises the critical question of cross-reactivity with other enzymes.
Comparative Inhibitory Activity of this compound
| Target Enzyme | IC50 (μg/mL) | Biological Relevance |
| Tyrosinase | 13.82 ± 0.87 | Melanin synthesis, hyperpigmentation |
| 5-Lipoxygenase | 59.21 ± 0.85 | Inflammatory pathways, leukotriene synthesis |
This data is compiled from studies on this compound isolated from Inula viscosa.[1][2]
The Imperative of Assessing Cross-Reactivity
An ideal enzyme inhibitor exhibits high potency and specificity for its intended target. Cross-reactivity, or the inhibition of unintended "off-target" enzymes, can lead to undesirable side effects in a therapeutic context or confound experimental results in a research setting. Therefore, a thorough assessment of an inhibitor's specificity is not just good practice; it is a cornerstone of scientific rigor.
A key strategy to mitigate the risk of misinterpretation due to off-target effects is the use of orthogonal assays.[7][8][9][10] These are distinct experimental methods that measure the same biological event (in this case, enzyme inhibition) through different detection principles. If a compound shows consistent inhibitory activity across multiple, distinct assay formats for the target enzyme, it increases confidence that the observed effect is genuine. Conversely, screening the compound against a panel of unrelated enzymes helps to define its specificity profile.
Figure 1: Workflow for validating an enzyme inhibitor, incorporating orthogonal assays and specificity profiling.
Experimental Protocols for Assessing this compound's Inhibitory Activity
To ensure the generation of reliable and reproducible data, detailed and well-controlled experimental protocols are essential. Below are representative protocols for assaying the known targets of this compound, tyrosinase and 5-lipoxygenase.
Tyrosinase Inhibition Assay (Colorimetric)
This assay measures the inhibition of mushroom tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.[11][12][13]
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine), 10 mM in phosphate buffer
-
This compound (test compound) dissolved in DMSO
-
Kojic acid (positive control) dissolved in DMSO or phosphate buffer
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and kojic acid in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
-
Assay Plate Setup:
-
Test Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of this compound dilution + 160 µL of phosphate buffer (no enzyme).
-
Control Wells: 20 µL of vehicle control + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle control + 160 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of kojic acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of 10 mM L-DOPA solution to all wells. The total volume should be 200 µL.
-
Measurement: Immediately measure the absorbance at 475 nm at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the corresponding blank wells.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
5-Lipoxygenase Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of 5-lipoxygenase-catalyzed formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid), which can be monitored by the increase in absorbance at 234 nm.[14][15]
Materials:
-
Soybean Lipoxygenase (or human recombinant 5-LO)
-
Linoleic acid (or arachidonic acid) as substrate
-
This compound (test compound) dissolved in DMSO
-
Known 5-LO inhibitor (e.g., Zileuton) as a positive control
-
Tris-HCl Buffer (0.1 M, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of linoleic acid in ethanol and then dilute in Tris-HCl buffer to the desired working concentration.
-
Prepare serial dilutions of this compound and the positive control in Tris-HCl buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, add the Tris-HCl buffer, the test compound/control, and the enzyme solution.
-
Include appropriate controls: no enzyme, no substrate, and vehicle control.
-
-
Pre-incubation: Incubate the enzyme with the test compound for 5-10 minutes at room temperature.
-
Reaction Initiation: Add the linoleic acid substrate to initiate the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value.
-
Figure 2: General workflow for an in vitro enzyme inhibition assay.
A Framework for Investigating this compound's Cross-Reactivity
Given the reactive nature of the α-methylene-γ-lactone moiety in this compound, a systematic evaluation of its cross-reactivity is warranted.[4][5] This involves screening against a panel of enzymes from different classes, particularly those known to be susceptible to covalent modification.
Recommended Enzyme Panel for Cross-Reactivity Screening:
-
Cysteine Proteases (e.g., Papain, Caspases): These enzymes have a nucleophilic cysteine in their active site that could be a target for Michael addition.
-
Kinases (e.g., a panel of representative serine/threonine and tyrosine kinases): Kinases are common off-targets for many small molecules.
-
Other Oxidoreductases (e.g., Lactate Dehydrogenase): To determine if the inhibitory effect is specific to tyrosinase and 5-lipoxygenase or extends to other enzymes in this class.
-
Phosphatases (e.g., Protein Tyrosine Phosphatases): These also contain a reactive cysteine in their active site.
Interpreting the Results:
-
High Potency, Narrow Spectrum: If this compound inhibits tyrosinase and 5-lipoxygenase at low micromolar or nanomolar concentrations but shows no significant inhibition of other enzymes at much higher concentrations (e.g., >100 µM), this would suggest a favorable specificity profile.
-
Broad Spectrum Inhibition: If this compound inhibits multiple enzymes, especially those with reactive cysteines, it may indicate a non-specific, covalent mechanism of action. This would raise concerns about its suitability as a selective tool compound or therapeutic lead.
Conclusion: A Call for Rigorous Characterization
This compound is a promising bioactive natural product with demonstrated inhibitory activity against tyrosinase and 5-lipoxygenase. However, its chemical structure suggests a potential for cross-reactivity. For researchers working with this compound, it is imperative to move beyond primary screening and conduct a thorough investigation of its enzyme specificity. By employing well-controlled assays, utilizing orthogonal methods for target validation, and screening against a panel of diverse enzymes, the scientific community can build a comprehensive and reliable understanding of this compound's mechanism of action. This rigorous approach is essential for validating its potential in both basic research and drug development.
References
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This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. ResearchGate. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. National Center for Biotechnology Information. [Link]
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Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. PubMed. [Link]
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This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. ResearchGate. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed. [Link]
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Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Taylor & Francis Online. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
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Selective inhibition of COX-2 by sesquiterpene lactones. ResearchGate. [Link]
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Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
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Sesquiterpene lactones – Knowledge and References. Taylor & Francis. [Link]
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Enzymatic inhibition assays: Significance and symbolism. Wisdomlib. [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
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Sesquiterpene Lactones specifically inhibit activation of NF-κB by preventing the degradation of IκB-α and IκB-β. Cross Connect. [Link]
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Sesquiterpene lactone dermatitis. Cross-sensitivity in costus-sensitized patients. PubMed. [Link]
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Tyrosinase Inhibition Assay. Active Concepts. [Link]
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Tyrosinase Inhibiting Extracts from Coastal Plants as Potential Additives in Skin Whitening Formulations. ThaiJO. [Link]
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Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Frontiers. [Link]
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In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Academic Journals. [Link]
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Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]
-
Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. National Institutes of Health. [Link]
-
In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. National Institutes of Health. [Link]
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The Foundation: Understanding the Target Molecule and Matrix
An In-Depth Guide to Isocostic Acid Extraction: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step that dictates the trajectory of entire research projects. This compound, a sesquiterpenoid found in various medicinal plants like Inula viscosa and Sphaeranthus indicus, has garnered significant interest for its promising antibacterial, anti-tyrosinase, and anti-inflammatory properties[1][2]. However, the journey from raw plant material to a purified, active compound is fraught with challenges. The choice of extraction methodology is paramount, directly influencing yield, purity, cost, and environmental impact.
This guide provides a comprehensive, head-to-head comparison of the principal methods for extracting this compound. We move beyond simple protocols to dissect the underlying principles, offering a rationale for experimental choices and providing the data necessary to select the optimal technique for your specific research or production goals.
This compound (C₁₅H₂₂O₂) is a relatively non-polar sesquiterpenoid[3][4]. Its structure and solubility in organic solvents like hexane, chloroform, and acetone are key determinants in selecting an appropriate extraction solvent[1][2]. The primary challenge in extraction is to efficiently liberate this molecule from the complex plant matrix—a network of cellulose, lignins, and other cellular structures—while minimizing the co-extraction of undesirable compounds.
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Conventional Methods: The Baseline
Conventional solvent extraction techniques have been the bedrock of natural product chemistry for decades. They are typically characterized by their simplicity and low initial equipment cost, but often at the expense of time, solvent volume, and efficiency.
Maceration
Maceration is the simplest form of solid-liquid extraction, involving soaking the plant material in a suitable solvent for an extended period.[5][6] The solvent gradually penetrates the plant tissue, dissolving the target compounds.
Causality Behind the Choice: This method is often chosen for initial screening or for thermolabile compounds, as it operates at ambient temperature, preventing thermal degradation[5]. The choice of solvent is critical; for the non-polar this compound, solvents like hexane or ethyl acetate are effective.
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Experimental Protocol: Maceration
-
Preparation: Air-dry and grind the leaves of the source plant (e.g., Sphaeranthus indicus) to a coarse powder (particle size < 0.5mm is ideal to maximize surface area)[6].
-
Extraction: Place 100 g of the powdered material into a sealed flask. Add 1 L of hexane (a 1:10 solid-to-solvent ratio).
-
Incubation: Seal the flask and keep it at room temperature for 72 hours with periodic agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with an additional 200 mL of hexane to recover any remaining extract.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
-
Validation: Analyze a small portion of the crude extract via HPLC or GC-MS to confirm the presence and estimate the concentration of this compound.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction technique that offers higher efficiency than simple maceration.[5][6] The powdered plant material is repeatedly washed with freshly distilled solvent, maintaining a high concentration gradient and improving extraction efficiency.
Causality Behind the Choice: This method is superior to maceration as it uses less solvent and is faster.[7] However, the key consideration is the prolonged exposure of the extract to the boiling point of the solvent, which can lead to the degradation of heat-sensitive compounds[5]. For a relatively stable molecule like this compound, this is a viable and efficient conventional option.
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} caption { label="Soxhlet Extraction Workflow."; fontname="Arial"; fontsize=12; } enddot
Experimental Protocol: Soxhlet Extraction
-
Preparation: Place 50 g of dried, powdered plant material into a cellulose thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 500 mL of hexane and connect it to the extractor and a condenser.
-
Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: After cooling, dismantle the apparatus. Concentrate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.
-
Validation: Quantify the this compound content in the crude extract using a validated analytical method like HPLC-UV[8].
Modern "Green" Extraction Methods
Driven by the need for greater efficiency, sustainability, and quality, modern extraction techniques have emerged as powerful alternatives. These methods often offer reduced extraction times, lower solvent consumption, and improved yields.[5]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent.[9] The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing the penetration of the solvent into the matrix.[10]
Causality Behind the Choice: The primary advantage of UAE is the significant enhancement of mass transfer at lower temperatures, making it ideal for thermolabile compounds.[11] The mechanical disruption of cell walls allows for a more exhaustive extraction in a fraction of the time required for conventional methods.[9]
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} caption { label="Ultrasound-Assisted Extraction (UAE) Workflow."; fontname="Arial"; fontsize=12; } enddot
Experimental Protocol: Ultrasound-Assisted Extraction
-
Preparation: Mix 20 g of dried, powdered plant material with 400 mL of hexane (1:20 ratio) in a glass beaker.
-
Extraction: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 30 minutes at a frequency of 40 kHz. Maintain the temperature below 45°C using a cooling water jacket to prevent degradation.
-
Filtration & Concentration: Filter the mixture and concentrate the solvent using a rotary evaporator as described previously.
-
Validation: Compare the yield and purity of the UAE extract to that from maceration, using HPLC to quantify the target analyte. The UAE method is expected to yield a higher concentration of this compound in a shorter time.[11]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and the moisture within the plant material.[12] This rapid, localized heating creates a dramatic increase in internal pressure, causing the cell walls to rupture and release their contents into the surrounding solvent.
Causality Behind the Choice: MAE is one of the fastest extraction techniques available.[13] The efficiency of microwave heating depends on the dielectric properties of the solvent and matrix. Solvents with high dielectric constants (like ethanol or water) are heated more effectively. For a non-polar target like this compound, using a mixture of solvents or a microwave-transparent solvent (like hexane) with a polar plant matrix can be effective. This method's key advantage is the drastic reduction in time and solvent volume.[12][14]
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} caption { label="Microwave-Assisted Extraction (MAE) Workflow."; fontname="Arial"; fontsize=12; } enddot
Experimental Protocol: Microwave-Assisted Extraction
-
Preparation: Place 10 g of powdered plant material into a 250 mL microwave-safe extraction vessel. Add 100 mL of 95% ethanol (ethanol is an effective solvent that also absorbs microwave energy).
-
Extraction: Seal the vessel and place it in a laboratory microwave extractor. Set the microwave power to 400 W and the temperature to 80°C for 5 minutes.[15]
-
Cooling & Processing: Allow the vessel to cool to room temperature before opening. Filter the extract and concentrate it using a rotary evaporator.
-
Validation: Analyze the extract via HPLC. The high temperature and pressure can sometimes lead to the extraction of a wider range of compounds, so a purity assessment is crucial.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[16] A substance becomes supercritical when heated and pressurized above its critical point, where it exhibits properties of both a liquid (high density, solvating power) and a gas (low viscosity, high diffusivity).[17]
Causality Behind the Choice: SFE with CO₂ is considered a premier "green" technology.[17] Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the final product by simply depressurizing the system, leaving behind a solvent-free extract.[18] Its solvating power can be finely tuned by adjusting pressure and temperature, allowing for highly selective extractions.[16] For a non-polar molecule like this compound, supercritical CO₂ is an excellent solvent choice. A small amount of a co-solvent like ethanol can be added to modify polarity and enhance the extraction of slightly more polar compounds if needed.[18]
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} caption { label="Supercritical Fluid Extraction (SFE) Workflow."; fontname="Arial"; fontsize=12; } enddot
Experimental Protocol: Supercritical Fluid Extraction
-
Preparation: Load 100 g of dried, powdered plant material into the SFE extraction vessel.
-
Extraction: Pressurize the system with CO₂ to 200 bar and heat to 50°C. These conditions are well above the critical point of CO₂ (73.8 bar, 31.1°C) and are effective for extracting sesquiterpenoids.[17][19]
-
Flow: Maintain a constant flow of supercritical CO₂ through the vessel for 90 minutes.
-
Collection: Pass the CO₂-extract mixture through a separator vessel at a lower pressure (e.g., 60 bar) and temperature (25°C). The drop in pressure causes the CO₂ to lose its solvating power, precipitating the extracted compounds. The gaseous CO₂ can be recompressed and recycled.
-
Validation: The resulting extract is highly concentrated and solvent-free. Analyze directly via HPLC or GC-MS to determine yield and purity.
Head-to-Head Performance Comparison
The optimal extraction method depends on a balance of factors including the scale of operation, desired purity, available budget, and environmental considerations.
| Feature | Maceration | Soxhlet Extraction | Ultrasound (UAE) | Microwave (MAE) | Supercritical (SFE) |
| Principle | Passive Soaking | Continuous Solvent Wash | Acoustic Cavitation | Dielectric Heating | Supercritical Fluid Solvation |
| Extraction Time | Very Long (24-72 h) | Long (6-24 h) | Short (15-60 min) | Very Short (2-15 min) | Moderate (1-3 h) |
| Solvent Consumption | Very High | High | Low to Moderate | Low | Very Low (CO₂ is recycled) |
| Typical Yield | Low to Moderate | Moderate to High | High | High to Very High | High |
| Purity of Crude Extract | Low (many impurities) | Moderate | Moderate to High | Moderate to High | Very High (highly selective) |
| Suitability for Thermolabile Compounds | Excellent | Poor to Moderate | Very Good | Good (with temp. control) | Excellent |
| Capital Cost | Very Low | Low | Moderate | Moderate to High | Very High |
| Environmental Impact | High (solvent waste) | High (solvent & energy) | Low (less solvent/energy) | Low (less solvent/energy) | Very Low ("Green" solvent) |
| Key Advantage | Simplicity, Low Cost | Higher efficiency than maceration | Speed, good for heat-sensitive compounds | Extreme Speed, High Efficiency | Purity, Selectivity, No Solvent Residue |
| Key Disadvantage | Inefficient, Time-consuming | Thermal Degradation Risk | Equipment Cost | Thermal Degradation Risk | High Capital Investment |
Downstream Processing: From Crude Extract to Pure Compound
It is crucial to recognize that extraction yields a crude product. Regardless of the method chosen, subsequent purification is almost always necessary to isolate this compound.
-
Purification: Solid-phase extraction (SPE) or column chromatography using a normal-phase sorbent like silica gel is a standard and effective method.[20][21] The crude extract is loaded onto the column, and a series of solvents with increasing polarity are used to first wash away less polar impurities and then elute the this compound.
-
Analysis: The purity of the final product must be verified. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for quantifying this compound.[22][23] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structural identification.[1]
Conclusion and Recommendations
The selection of an extraction method for this compound is a multi-faceted decision without a single "best" answer. The choice must align with the specific goals of the project.
-
For preliminary screening and small-scale academic research where cost is a primary constraint, Maceration or Soxhlet extraction provide a viable baseline, with UAE being a significant and accessible upgrade in terms of speed and efficiency.
-
For process development and optimization , Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer a superior balance of speed, yield, and moderate cost. They are ideal for rapidly testing different parameters and producing high-quality extracts for further study.
-
For industrial-scale production and the development of high-purity pharmaceutical or nutraceutical products , Supercritical Fluid Extraction (SFE) is the unequivocal choice. Despite its high initial investment, its selectivity, the production of a solvent-free final product, and its environmentally friendly profile provide unparalleled quality and long-term value.
By understanding the fundamental principles and trade-offs of each technique, researchers can make informed decisions, optimizing the critical first step in harnessing the therapeutic potential of this compound.
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Aissa, M. B., et al. (n.d.). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. ResearchGate. URL: [Link]
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BioCrick. This compound | CAS:69978-82-1. URL: [Link]
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ResearchGate. (n.d.). A) 2D structure of this compound (1), B) 2D interactions of isocostic... URL: [Link]
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PubMed. (2024). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. URL: [Link]
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Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. (n.d.). URL: [Link]
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PubMed Central. (n.d.). Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes. URL: [Link]
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ResearchGate. (2025). Assessment on a-isocostic acid involvement in the biological activities of Inula viscosa aerial and roots parts. URL: [Link]
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Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. URL: [Link]
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Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (n.d.). URL: [Link]
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An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. (2024). Research Journal of Pharmacy and Technology. URL: [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. URL: [Link]
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Wikipedia. (n.d.). Supercritical fluid extraction. URL: [Link]
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SciSpace. (n.d.). Microwave-Assisted Solid Extraction from Natural Matrices. URL: [Link]
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MDPI. (n.d.). Microwave-Assisted Extraction of Natural Antioxidants from the Exotic Gordonia axillaris Fruit: Optimization and Identification of Phenolic Compounds. URL: [Link]
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MDPI. (n.d.). Application of Enzyme-Assisted Extraction for the Recovery of Natural Bioactive Compounds for Nutraceutical and Pharmaceutical Applications. URL: [Link]
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síbiotech. (n.d.). Supercritical Fluid Extraction with CO2. URL: [Link]
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MDPI. (n.d.). Microwave-Assisted Extraction for the Sustainable Recovery and Valorization of Phenolic Compounds from Maritime Pine Bark. URL: [Link]
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MDPI. (n.d.). Enhancing Efficiency of Enzymatic-Assisted Extraction Method for Evaluating Bioactive Compound Analysis in Mulberry: An Optimization Approach. URL: [Link]
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The Untapped Potential of Isocostic Acid Derivatives in Combating Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates an urgent search for novel antimicrobial agents. Among the promising candidates from natural sources, sesquiterpenoid acids and their derivatives have garnered significant attention. This guide provides a comprehensive technical overview of the efficacy of isocostic acid derivatives and related diterpenic compounds against drug-resistant bacteria, offering a comparative analysis with standard-of-care antibiotics and detailing the experimental methodologies crucial for their evaluation. While direct and extensive research on a wide array of this compound derivatives is still emerging, this guide synthesizes the existing evidence on closely related compounds to project their potential and guide future research.
Introduction: The Promise of Diterpenic Acids
This compound, a sesquiterpenoid found in plants such as Inula viscosa, belongs to the broader class of diterpenic acids, which have demonstrated significant antimicrobial properties. The lipophilic nature of their core structure is believed to facilitate interaction with and disruption of bacterial membranes, a mechanism that can be effective against bacteria that have developed resistance to antibiotics targeting other cellular pathways. This guide will delve into the available data on the antibacterial efficacy of compounds structurally related to this compound, providing a framework for understanding their potential in addressing the challenge of multidrug-resistant (MDR) pathogens.
Comparative Efficacy Against Drug-Resistant Pathogens
While data specifically on a wide range of "this compound derivatives" is limited, studies on structurally similar diterpenic acids, such as isopimaric acid and abietic acid, provide valuable insights into their potential antibacterial activity.
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a major cause of hospital- and community-acquired infections, with resistance to most β-lactam antibiotics. Vancomycin has been a primary treatment, but strains with reduced susceptibility are emerging.
Table 1: Comparative In Vitro Efficacy (MIC) Against MRSA
| Compound/Antibiotic | MRSA Strain(s) | MIC Range (µg/mL) | Citation(s) |
| Isopimaric Acid | MDR and MRSA strains | 32 - 64 | [1] |
| Abietic Acid | MRSA strains | 32 - 64 | [1][2] |
| Isopimarane Diterpenes | MRSA (ATCC 43866) | ~1.95 | [3] |
| Vancomycin (comparator) | Clinical Isolates | 0.5 - 2 | [4][5][6] |
| Linezolid (comparator) | MRSA | 1 - 4 | |
| Daptomycin (comparator) | MRSA | 0.25 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
The data suggests that while isopimaric and abietic acids demonstrate activity against MRSA, their potency is generally lower than that of vancomycin and other last-resort antibiotics. However, a specific isopimarane diterpene showed a promisingly low MIC value, indicating that structural modifications can significantly enhance activity.[3] Furthermore, abietic acid has been shown to have a synergistic effect with oxacillin against MRSP (Methicillin-Resistant Staphylococcus pseudintermedius), a closely related veterinary pathogen, suggesting a potential role in combination therapies to restore the efficacy of older antibiotics.[2][7]
Activity Against Vancomycin-Resistant Enterococci (VRE)
VRE are a leading cause of hospital-acquired infections, particularly in immunocompromised patients. Treatment options for VRE are limited, making novel agents highly sought after.
Table 2: Comparative In Vitro Efficacy (MIC) Against VRE
| Compound/Antibiotic | VRE Strain(s) | MIC Range (µg/mL) | Citation(s) |
| Isopimarane Diterpenes | E. faecalis (VRE) | ~15.62 | [3] |
| Linezolid (comparator) | E. faecium | 1 - 4 | |
| Daptomycin (comparator) | E. faecium | 1 - 4 | |
| Tigecycline (comparator) | VRE | ≤ 0.25 | [8] |
The available data on isopimarane diterpenes against VRE shows moderate activity. Further derivatization of the this compound scaffold will be crucial to improve potency against this challenging pathogen.
Unraveling the Mechanism of Action
The precise molecular targets of this compound derivatives are not yet fully elucidated. However, based on studies of related diterpenoids and other natural antimicrobial compounds, two primary mechanisms are hypothesized:
Disruption of Bacterial Cell Membrane Integrity
The lipophilic nature of the diterpene backbone is a key structural feature that likely enables these compounds to insert into the bacterial cell membrane.[9] This insertion can disrupt the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is advantageous as it is less prone to the development of resistance compared to the inhibition of a single enzyme.
Inhibition of DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to a cessation of these vital cellular processes and subsequent cell death. Several natural products, including some polyphenols and other organic acids, have been shown to inhibit DNA gyrase.[10][11] It is plausible that this compound derivatives could also target this enzyme, either as a primary or secondary mechanism of action.
Essential Experimental Protocols
To rigorously evaluate the efficacy and mechanism of action of novel this compound derivatives, the following standardized protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[12]
Methodology:
-
Preparation of this compound Derivative Stock Solution: Dissolve the purified compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a known antibiotic (e.g., vancomycin) at various concentrations.
-
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Bacterial Membrane Permeability Assay
This assay helps determine if a compound disrupts the bacterial membrane.
Methodology using Propidium Iodide (PI):
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer.
-
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Compound Addition: Add the this compound derivative at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a no-compound control and a positive control that is known to permeabilize the membrane (e.g., polymyxin B for Gram-negative bacteria).
-
PI Staining: Add propidium iodide to each well. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for PI.
-
Data Analysis: An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.
DNA Gyrase Inhibition Assay
This assay determines if a compound inhibits the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and the appropriate buffer with ATP.
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a no-compound control and a positive control inhibitor (e.g., ciprofloxacin).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize it under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.
Conclusion and Future Directions
The available evidence on diterpenic acids structurally related to this compound suggests a promising avenue for the development of novel antibacterial agents. Their activity against formidable drug-resistant pathogens like MRSA and VRE, coupled with a likely membrane-disrupting mechanism of action, warrants further investigation.
Future research should focus on:
-
Synthesis and Screening of a Diverse Library of this compound Derivatives: To establish a clear structure-activity relationship and identify lead compounds with enhanced potency and favorable pharmacological properties.
-
Direct Comparative Studies: Head-to-head comparisons of promising this compound derivatives with standard-of-care antibiotics against a broad panel of clinical isolates are essential.
-
Elucidation of the Precise Mechanism of Action: Detailed biochemical and biophysical studies are needed to confirm the molecular targets and understand the intricacies of their antibacterial action.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to animal models of infection to evaluate their therapeutic potential and safety profiles.
By systematically exploring the potential of this compound derivatives, the scientific community can hope to unlock a new class of therapeutics in the ongoing battle against antibiotic resistance.
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- Wang, G., Hindler, J. F., Ward, K. W., & Bruckner, D. A. (2006). Increased vancomycin MICs for Staphylococcus aureus clinical isolates from a university hospital during a 5-year period. Journal of clinical microbiology, 44(11), 3883-3886.
- Medscape. (2011). Treatment of MRSA With a MIC of 2 mcg/mL to Vancomycin.
- Kim, Y., & Park, Y. (2021). About Revision of CLSI Antimicrobial Breakpoints, 2018-2021.
- Shrestha, S., Sharma, S., Shrestha, B., & Poudel, A. (2018). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal.
- Chan, P. F., Hsieh, P. C., & Tsai, K. C. (2016). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Scientific reports, 6(1), 1-13.
- Zhang, H., Li, X., & He, H. (2022).
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A Researcher's Guide to the In Vivo Validation of Isocostic Acid's Anti-Inflammatory Properties
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of Isocostic acid, a member of the sesquiterpene lactone family. While direct in vivo evidence for this compound is emerging, this document synthesizes established methodologies and data from closely related compounds to propose a robust validation strategy. We will explore the selection of appropriate animal models, detailed experimental protocols, and the comparative analysis against established anti-inflammatory agents, providing researchers with the tools to rigorously assess its therapeutic potential.
Introduction: The Therapeutic Promise of Sesquiterpene Lactones
Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, most notably their anti-inflammatory effects.[1][2] this compound, as a member of this family, is a compelling candidate for investigation. Related compounds, such as costunolide and dehydrocostus lactone, have demonstrated potent anti-inflammatory action in preclinical studies, often by modulating key signaling pathways involved in the inflammatory response.[3][4][5] This guide will therefore proceed with the scientifically-grounded hypothesis that this compound is likely to exhibit similar properties, and we will outline the necessary steps to validate this hypothesis in vivo.
Mechanistic Hypothesis: Targeting the Core of the Inflammatory Cascade
Based on the known mechanisms of related sesquiterpene lactones, it is hypothesized that this compound's anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][5][6] These pathways are central to the production of pro-inflammatory cytokines and mediators.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. It is proposed that this compound may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
The MAPK Signaling Pathway
The MAPK pathway, comprising JNK, p38, and ERK, is another critical regulator of inflammation. Activation of this pathway leads to the expression of various inflammatory mediators. This compound may suppress the phosphorylation of key kinases in this cascade.
Experimental Validation: A Dual-Model Approach
To comprehensively assess the anti-inflammatory potential of this compound, a dual-model approach is recommended, targeting both localized acute inflammation and systemic inflammation.
Model 1: Carrageenan-Induced Paw Edema in Mice
This is a classic and highly reproducible model for evaluating acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by edema, which can be quantified over time.
-
Animals: Male BALB/c mice (6-8 weeks old) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to the following groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control: Indomethacin (10 mg/kg, p.o.)[5]
-
-
Procedure: a. Measure the initial volume of the right hind paw of each mouse using a plethysmometer (V₀). b. Administer the respective compounds or vehicle by oral gavage. c. One hour after administration, induce inflammation by injecting 50 µL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw. d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
The following table presents representative data for Indomethacin and hypothetical data for this compound, illustrating a potential dose-dependent anti-inflammatory effect.
| Treatment Group | Dose (mg/kg) | Peak Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0% |
| This compound (Hypothetical) | 10 | 25% |
| 25 | 45% | |
| 50 | 65% | |
| Indomethacin | 10 | ~70%[5] |
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of a compound on systemic inflammation, particularly the "cytokine storm" induced by bacterial endotoxins like LPS.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to the following groups (n=8 per group):
-
Procedure: a. Administer the respective compounds or vehicle by oral gavage. b. One hour after administration, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg). c. At a predetermined time point (e.g., 4 hours post-LPS), collect blood via cardiac puncture under anesthesia.[8] d. Separate serum and store at -80°C until analysis.
-
Data Analysis:
-
Quantify the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Calculate the percentage reduction in cytokine levels for each treated group compared to the vehicle control group.
-
This table shows representative data for Dexamethasone and hypothetical data for this compound, demonstrating a potential dose-dependent reduction in key pro-inflammatory cytokines.
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| Vehicle Control | - | 0% | 0% |
| This compound (Hypothetical) | 10 | 20% | 15% |
| 25 | 40% | 35% | |
| 50 | 60% | 55% | |
| Dexamethasone | 5 | ~72%[7] | ~75%[7] |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anti-inflammatory properties of this compound. By employing both acute localized and systemic inflammation models, and comparing its efficacy against the distinct mechanisms of Indomethacin (a COX inhibitor) and Dexamethasone (a potent glucocorticoid), researchers can build a robust preclinical data package. Positive results from these studies would strongly support further investigation into the precise molecular interactions of this compound with the NF-κB and MAPK pathways and pave the way for its development as a novel anti-inflammatory therapeutic.
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Safety Operating Guide
A-Z Guide to Proper Isocostic Acid Disposal: Ensuring Laboratory Safety and Compliance
As researchers and scientists dedicated to advancing drug development, our work inherently involves the careful handling and disposal of a wide array of chemical compounds. Isocostic acid, a naturally occurring sesquiterpenoid, is increasingly utilized for its bioactive properties, including potential applications as a mosquitocidal agent.[1][2] While it is explored for its therapeutic and pest control potential, ensuring its proper disposal is a critical component of responsible laboratory practice, safeguarding both personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste. It moves beyond a simple checklist, delving into the scientific rationale behind each procedural choice to foster a culture of safety and deep operational understanding. The procedures outlined are grounded in established hazardous waste management protocols and are designed to be self-validating systems of safety and compliance.
Hazard Assessment of this compound
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound (CAS No. 69978-82-1) is a carboxylic acid, specifically a terpenoid.[1]
-
Known Properties: It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
-
Hazard Data: The available Safety Data Sheet (SDS) for this compound has significant data gaps, particularly concerning toxicological and ecological effects.[4] Phrases like "no data available" for toxicity to fish, persistence, and degradability signal that the environmental impact is not well-characterized.[4]
-
Precautionary Principle: In the absence of comprehensive safety and environmental data, laboratory best practice dictates applying the precautionary principle. All waste containing this compound must be treated as hazardous chemical waste .[5] This approach ensures the highest level of safety and regulatory compliance.
Key Incompatibility Alert: As an organic acid, this compound waste must be segregated from bases, oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[6]
The Golden Rules of Chemical Waste Segregation
Proper segregation is the most critical step in preventing accidents and ensuring cost-effective, compliant disposal. Mixing different waste streams can create dangerous reactions and often increases the volume and cost of disposal.[5]
| Waste Stream | Segregation Rationale | Examples |
| Solid this compound Waste | To prevent contamination of non-hazardous trash and ensure proper handling. | Unused or expired pure this compound, contaminated weigh boats or paper. |
| Non-Halogenated Solvent Waste | Disposal methods for non-halogenated solvents are different and often less expensive than for halogenated ones.[5] | Solutions of this compound in acetone, DMSO, ethanol, ethyl acetate, xylene.[7] |
| Halogenated Solvent Waste | These solvents are typically more toxic and require specific disposal processes (e.g., incineration at higher temperatures).[5] | Solutions of this compound in chloroform or dichloromethane.[7] |
| Contaminated Lab Trash | Prevents hazardous materials from entering the municipal waste stream. | Gloves, bench paper, and Kim Wipes with minor residual contamination. |
| Sharps Waste | Prevents physical injury and chemical exposure to support and waste handling staff. | Needles, syringes, or broken glassware contaminated with this compound. |
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the physical form of your this compound waste.
Protocol 1: Solid this compound Waste
This protocol applies to pure, solid this compound that is expired, off-specification, or no longer needed.
-
Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The original product container is often the best choice.[5] Ensure the container is clean, dry, and in good condition.
-
Transfer: Carefully transfer the solid waste into the designated container. If there is a risk of generating dust, perform this transfer inside a chemical fume hood.[4]
-
Labeling: Immediately affix a "Hazardous Waste" tag to the container. The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
The associated hazards (e.g., "Organic Acid," "Irritant" - based on analogous compounds).[8]
-
The date waste was first added.
-
The Principal Investigator's name and lab location.
-
-
Storage: Securely close the container and place it in your lab's designated Satellite Accumulation Area (SAA).[9] Ensure it is stored within a secondary containment bin to capture any potential leaks.[10]
Protocol 2: this compound in Solvent Solutions
This is the most common waste form generated from experimental workflows.
-
Container Selection: Use a designated, sealable waste container compatible with the solvent used. For acids and organic solvents, glass or HDPE plastic carboys are standard.[10] Never use metal containers for acidic waste .[11]
-
Waste Segregation:
-
If the solvent is non-halogenated (e.g., acetone, DMSO, ethyl acetate), add the waste to the "Non-Halogenated Organic Waste" container.
-
If the solvent is halogenated (e.g., chloroform, dichloromethane), add the waste to the "Halogenated Organic Waste" container.
-
Crucially, do not mix these two waste streams. [5]
-
-
Labeling: The waste container must already have a "Hazardous Waste" tag. On the tag's contents list, add "this compound" and estimate its percentage in the solution. Update the total volume.
-
Storage: Keep the waste container tightly sealed when not in use.[9] Store it in the designated SAA within appropriate secondary containment and away from incompatible materials.[6] Do not overfill containers; leave at least 1-inch of headspace to allow for vapor expansion.[9]
Protocol 3: Contaminated Labware and Personal Protective Equipment (PPE)
This protocol covers items with residual contamination.
-
Grossly Contaminated Items: Items heavily saturated with this compound (e.g., from a spill cleanup) must be treated as solid hazardous waste. Place them in a sealed, labeled bag and then into a solid waste container.[10]
-
Empty Chemical Containers: A container that held pure this compound must be triple-rinsed with a suitable solvent. The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste according to Protocol 2.[5] After rinsing, deface or remove the original label and dispose of the container in the regular trash or glass recycling bin, as per your institution's policy.[11]
-
Lightly Contaminated Lab Trash: Items like gloves and wipes with incidental contact can typically be double-bagged in clear plastic bags, sealed, and placed in a container labeled "Contaminated Lab Trash" with the chemical contaminant listed on the tag.[10]
-
Sharps: All contaminated sharps (needles, scalpels, broken glass) must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.
Waste Storage and Disposal Workflow
All generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be clearly marked with a "Danger – Hazardous Waste" sign.[10] Waste containers must remain closed except when adding waste and should be inspected weekly for leaks or degradation.[9]
Once a waste container is full, or has been in the SAA for up to one year (whichever comes first), a pickup must be requested from your institution's Environmental Health & Safety (EHS) department.[9] Do not dispose of any this compound waste down the drain or by evaporation in a fume hood.[5][12]
Emergency Spill Procedures
In the event of a spill, personal safety is the top priority.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small spill of solid this compound that you are trained to handle, you may proceed with cleanup.[6]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Contain and Clean: For solids, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[6] For liquid spills, absorb with an inert material (e.g., vermiculite or sand), then collect the saturated absorbent as solid hazardous waste.
-
Large Spills: For large spills, or any spill you are not comfortable cleaning, evacuate the area, prevent entry, and contact your institution's EHS emergency line immediately.[12]
By adhering to these detailed procedures, you contribute to a robust safety culture, ensure regulatory compliance, and protect the integrity of our shared environment.
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Australian Government Department of Health and Aged Care. (2025, September 1). List of chemicals with high hazards for categorisation. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]
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National Institutes of Health. (n.d.). Syntheses of (+)-costic acid and structurally related eudesmane sesquiterpenoids and their biological evaluations as acaricidal agents against Varroa destructor. Retrieved from [Link]
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A Scientist's Guide to Personal Protective Equipment for Handling Concentrated Nitric Acid (68-70%)
Acknowledgment of Ambiguity and Guidance Framework
Important: The chemical name "Isocostic acid" does not correspond to a recognized substance in standard chemical and safety databases. Therefore, a specific safety guide for this substance cannot be provided. Attempting to do so would be scientifically unsound and potentially dangerous.
This guide has been developed using Concentrated Nitric Acid (68-70%) as a well-documented and highly hazardous proxy. It is intended to serve as a comprehensive template and example of the essential safety and logistical information required for handling a corrosive and oxidizing acid.
DO NOT use this guide for any substance other than concentrated nitric acid. Before handling any chemical, you are REQUIRED to locate, read, and fully understand its specific Safety Data Sheet (SDS) and follow all institutional and regulatory protocols.
As laboratory professionals, our commitment to discovery is paralleled by our duty to safety. Handling potent reagents like concentrated nitric acid is routine, yet it demands our unwavering respect and diligence. This guide moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of safety.
Section 1: The Chemical Threat Profile of Concentrated Nitric Acid
Concentrated nitric acid is not just a strong acid; it is a formidable oxidizing agent.[1][2] This dual-threat profile dictates our PPE and handling strategy.
-
Corrosivity: It causes severe, deep burns upon contact with skin and eyes and can inflict permanent damage.[2][3] The liquid and its fumes are corrosive to the respiratory tract.[2]
-
Oxidizing Power: It can react violently, and in some cases explosively, with a wide range of organic materials (e.g., solvents like acetone, alcohols), reducing agents, and metals.[1][4] These reactions can generate toxic nitrogen dioxide gas (NO₂), identifiable by its reddish-brown color.[4]
Understanding these properties is the foundation of selecting appropriate PPE. The goal is to create an impermeable barrier against both direct liquid contact and vapor inhalation.
Section 2: The Multi-Layered Defense: Selecting Your PPE Ensemble
The selection of PPE is a risk-based decision. All work with concentrated nitric acid must be performed within a certified chemical fume hood to control vapor exposure.[5][6]
Tier 1: Primary Containment & Engineering Controls
Your first line of defense is not what you wear, but where you work.
-
Chemical Fume Hood: This is non-negotiable. It must be certified and have a demonstrated proper airflow before you begin.[6] Keep the sash as low as possible during operations.[6]
-
Material Compatibility: Use only containers and equipment made of compatible materials like borosilicate glass or fluorinated plastics (e.g., PTFE).[7] Nitric acid is corrosive to most metals.[3][8]
Tier 2: Personal Protective Equipment (PPE)
This is your last line of defense. It must be selected to withstand the specific hazards of concentrated nitric acid.
| PPE Component | Specification | Rationale & Causality |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient.[9] Goggles provide a 360-degree seal around the eyes to protect against splashes from any angle. |
| Face Protection | Full-face shield (worn over goggles) | Required when handling larger volumes (>200ml) or when the risk of splashing is high.[4][10] It protects the entire face from severe burns. |
| Hand Protection | Double gloves: Inner nitrile glove, outer butyl or neoprene gloves | Nitric acid can penetrate standard nitrile gloves in under five minutes.[4] The inner nitrile glove provides incidental protection during the doffing of the more robust outer glove. Butyl rubber offers excellent resistance to corrosive acids like nitric acid.[11][12] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | A standard lab coat is not enough. An acid-resistant apron, typically made of rubber or neoprene, provides a critical barrier against splashes that could saturate clothing and cause severe burns.[4][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. Leather and other porous materials can absorb and trap chemicals, leading to prolonged skin contact. |
Section 3: Operational Plans: From Preparation to Disposal
A safe experiment is a well-planned one. Your procedural workflow must integrate safety at every stage.
Pre-Operation Protocol
-
Area Designation: Designate a specific area within the fume hood for nitric acid work. Ensure it is clean and free of incompatible organic materials.[4]
-
Emergency Kit Check: Confirm the location of the emergency shower, eyewash station, and a spill kit containing an appropriate acid neutralizer (e.g., sodium bicarbonate, or a commercial acid spill neutralizer).[5][13] Verify that the eyewash station has been recently tested.
-
PPE Donning Sequence:
-
Don shoe covers and inner nitrile gloves.
-
Don lab coat and chemical-resistant apron.
-
Don outer, acid-resistant gloves (e.g., butyl rubber). Ensure cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don face shield.
-
Workflow for Safe Handling & Use
The following diagram outlines the logical flow for a typical acid handling procedure, emphasizing critical safety checkpoints.
Caption: A workflow diagram illustrating the key safety stages for handling concentrated nitric acid.
Crucial Handling Step: Dilution When diluting, always add acid to water slowly , never the other way around.[5] Adding water to concentrated acid can generate intense heat, causing boiling and dangerous splashing.[5]
Disposal Plan: A Critical Final Step
Improper disposal of nitric acid waste is a significant safety hazard. Nitric acid waste must never be mixed with organic solvents (e.g., acetone, methanol) or other incompatible chemicals in a waste container.[1][14] This can lead to violent reactions, gas generation, and container pressurization, potentially causing an explosion.[1][14]
Step-by-Step Disposal Protocol:
-
Segregation: Collect nitric acid waste in a dedicated, clearly labeled, acid-resistant container (e.g., glass or HDPE).[15]
-
Vented Cap: Use a vented cap on the waste container to prevent pressure buildup from any slow reactions or decomposition.[14]
-
Neutralization (If Permitted): If institutional policy allows, neutralize dilute nitric acid waste. This should be done cautiously in a fume hood by slowly adding a base like sodium bicarbonate until the pH is neutral.[16] Always monitor for heat generation.
-
Waste Pickup: For concentrated or contaminated nitric acid waste, secure the container and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[14]
Section 4: Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action Plan |
| Skin Contact | 1. Immediately go to the nearest safety shower.[13] 2. Remove all contaminated clothing while under the shower.[3][13] 3. Flush the affected area with copious amounts of water for at least 15 minutes.[3][13] 4. Seek immediate medical attention.[10] |
| Eye Contact | 1. Immediately go to the nearest eyewash station.[13] 2. Hold eyelids open and flush with water for at least 15 minutes.[3] 3. Remove contact lenses if present and easy to do so.[3] 4. Seek immediate medical attention.[10] |
| Inhalation | 1. Move the victim to fresh air immediately.[3][13] 2. Call for emergency medical assistance.[3][13] 3. Note that severe respiratory effects, like pulmonary edema, can be delayed.[4] |
| Small Spill (<1 Liter, Contained in Hood) | 1. Alert others in the lab. 2. Wearing full PPE, neutralize the spill by slowly applying an acid neutralizer (e.g., sodium bicarbonate) from the outside in.[13] 3. Absorb the neutralized material with an inert absorbent like vermiculite or sand.[13] 4. Collect the residue in a sealed container for hazardous waste disposal.[13] |
| Large Spill (>1 Liter or Outside Hood) | 1. Evacuate the area immediately.[4][13] 2. Alert others and activate the fire alarm if necessary to facilitate evacuation. 3. Call your institution's emergency response number or 911 from a safe location.[13] |
By integrating this comprehensive safety framework into your laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
- Lab Alley. (n.d.). How to dispose of nitric acid.
- Chemistry For Everyone. (2025, May 30). How Do You Dispose Of Nitric Acid Waste? [Video]. YouTube.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Lab Pro Inc. (2023, June 6). Nitric Acid: Properties, Applications, and Safety Precautions.
- CBG Biotech. (2025, March 20). How to Dispose of Nitric Acid Safely and Efficiently?.
- Flinn Scientific. (2018, December 3). Nitric Acid 9 M - 15.8 M (Concentrated) SDS (Safety Data Sheet).
- Brainly.in. (2023, November 9). b) Describe the precautions while handling concentrated nitric acid.
- University of Michigan-Dearborn. (n.d.). Nitric Acid.
- IsoLab, University of Washington. (n.d.). Nitric acid.
- Lab Pro Inc. (2023, July 27). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
- AL Research Support. (2023, May 19). Safe Disposal of Waste Containing Nitric Acid.
- Harvard University Environmental Health & Safety. (n.d.). Nitric Acid Safety and Emergency Guidelines.
- University of New Mexico Environmental Health & Safety. (n.d.). Nitric Acid Standard Operating Procedure Template.
- Deepak Chem Tech Ltd. (2023, November 23). Concentrated Nitric Acid 98% SAFETY DATA SHEET.
- Deepak Fertilisers And Petrochemicals Corporation Ltd. (n.d.). MSDS - CONCENTRATED NITRIC ACID.
- Sigma-Aldrich. (2024, September 8). Nitric acid - SAFETY DATA SHEET.
- SEASTAR CHEMICALS. (2022, November 17). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w.
- CED Engineering. (n.d.). A Guide to Working with Corrosive Substances.
- Hellman & Associates. (n.d.). Corrosive Chemicals.
- Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses.
- HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
- Centers for Disease Control and Prevention / NIOSH. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- Centers for Disease Control and Prevention / NIOSH. (n.d.). Recommendations for Chemical Protective Clothing Disclaimer.
- Safety+Health magazine. (2013, October 28). Selecting the appropriate chemical-resistant glove.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
